AMG-837 sodium
Description
Properties
IUPAC Name |
sodium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDAZVPDCRYKT-BOXHHOBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865231-45-4 | |
| Record name | AMG-837 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-837 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5KP187PIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AMG-837 sodium mechanism of action on GPR40
An In-depth Technical Guide to the Mechanism of Action of AMG-837 on GPR40
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes (T2D) due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] AMG-837 is a potent, synthetic, and selective partial agonist for GPR40.[4][5][6] This guide provides a detailed technical examination of the molecular mechanism through which AMG-837 activates GPR40 in pancreatic β-cells. We will explore the specific signal transduction cascades, the principle of glucose dependency, the concept of biased agonism that distinguishes AMG-837 from other GPR40 modulators, and the experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
Introduction: GPR40 (FFAR1) as a Metabolic Regulator
GPR40 is a G-protein coupled receptor predominantly expressed in the β-cells of pancreatic islets and, to a lesser extent, in enteroendocrine cells of the gut and the brain.[7][8] Its endogenous ligands are medium- and long-chain free fatty acids (FFAs).[1][9] The activation of GPR40 by FFAs does not stimulate insulin secretion on its own; instead, it significantly amplifies insulin release only in the presence of elevated glucose levels.[10][11][12] This glucose-dependent activity makes GPR40 an attractive drug target, as its agonists are predicted to have a low risk of causing hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[4][11] The development of synthetic agonists like AMG-837 aims to harness this physiological mechanism for the therapeutic management of T2D.[2][13]
AMG-837: A Selective GPR40 Partial Agonist
AMG-837, chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a novel β-substituted phenylpropanoic acid derivative developed as a selective GPR40 agonist.[4][11][14] Preclinical studies have characterized it as a potent partial agonist.[4][5][15] This distinction is critical; unlike a full agonist which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. As we will explore, this property, combined with its specific signaling profile, dictates its unique pharmacological effects.
The Core Mechanism: Gq-Mediated Signal Transduction
The primary mechanism of action for AMG-837 involves the canonical Gαq signaling pathway. This cascade is the central process by which GPR40 activation potentiates insulin secretion in pancreatic β-cells.[3][10][16]
Step-by-Step Cascade:
-
Receptor Binding and G-Protein Activation: AMG-837 binds to the GPR40 receptor on the surface of the pancreatic β-cell. This binding event induces a conformational change in the receptor, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein, Gαq/11. The Gαq subunit releases its bound GDP and binds GTP, causing its dissociation from the βγ subunits and activating it.[3][17]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).[10][12][16]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][7][18]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid efflux of stored Ca²⁺ from the ER into the cytosol, thereby increasing the intracellular free calcium concentration ([Ca²⁺]i).[7][10][19]
-
Potentiation of Insulin Exocytosis: The rise in [Ca²⁺]i is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, a process known as exocytosis. This GPR40-mediated Ca²⁺ signal synergizes with the Ca²⁺ influx initiated by glucose metabolism (via ATP-sensitive K⁺ channel closure and membrane depolarization), leading to a robust amplification of glucose-stimulated insulin secretion.[1][20]
The signaling pathway initiated by AMG-837 is depicted in the diagram below.
The Principle of Ligand-Biased Signaling
A crucial aspect of GPR40 pharmacology is the phenomenon of biased agonism, where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of different downstream signaling pathways.[8][21]
-
AMG-837 (Gq-only Agonist): AMG-837 is considered a "Gq-only" agonist. Its binding primarily promotes the coupling of GPR40 to the Gαq pathway, leading to IP3 production and calcium mobilization.[21] This action is concentrated on the pancreatic β-cell to enhance insulin secretion.[15]
-
Full Agonists / Ago-PAMs (Gq + Gs Agonists): In contrast, other synthetic agonists (e.g., AM-1638, TAK-875) are described as "full agonists" or "ago-allosteric modulators" (Ago-PAMs).[8][21] These compounds are capable of inducing GPR40 to couple not only to Gαq but also to the Gαs pathway.[8][21][22] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This dual signaling is particularly relevant in enteroendocrine L-cells, where the combination of Ca²⁺ and cAMP signals robustly stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[8][21]
This signaling bias explains the pharmacological differentiation: AMG-837's effect is largely direct on the β-cell, whereas dual Gq/Gs agonists engage both the direct insulinotropic axis and the indirect incretin axis.[15]
Experimental Methodologies for Characterization
A multi-tiered experimental approach is essential to fully characterize the mechanism of action of a GPR40 agonist like AMG-837. The workflow progresses from confirming direct receptor interaction to quantifying downstream signaling and finally measuring the physiological response.
Protocol: Intracellular Calcium (Ca²⁺) Flux Assay
This is the primary functional assay to screen for GPR40 activation and determine agonist potency (EC₅₀).
Objective: To measure the increase in [Ca²⁺]i in GPR40-expressing cells following stimulation with AMG-837.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of AMG-837 in a suitable assay buffer.
-
Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument automatically injects the AMG-837 dilutions into the wells.
-
Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol: Inositol Phosphate (IP) Accumulation Assay
This assay directly confirms the engagement of the Gαq/PLC pathway.
Objective: To quantify the accumulation of IP, a direct product of PLC activity, in response to AMG-837.
Methodology:
-
Cell Culture: Plate GPR40-expressing cells in 96-well plates and culture overnight.
-
Cell Labeling (Optional but recommended): Incubate cells with ³H-myo-inositol overnight to radiolabel the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, causing IP to accumulate in the cell.
-
Agonist Addition: Add serial dilutions of AMG-837 and incubate for 30-60 minutes.
-
Lysis and Extraction: Terminate the reaction by lysing the cells with an acid (e.g., perchloric acid).
-
Purification and Quantification:
-
Radiometric: Separate the generated ³H-IPs from free ³H-inositol using anion-exchange chromatography columns. Quantify radioactivity using a scintillation counter.
-
Non-Radiometric (HTRF): Utilize a commercial kit based on Homogeneous Time-Resolved Fluorescence (HTRF), where a labeled IP antibody and a fluorescent IP analog compete for binding, allowing for quantification via fluorescence resonance energy transfer.
-
-
Data Analysis: Plot the measured signal against the agonist concentration to determine the EC₅₀.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is the key physiological assay to confirm the glucose-dependent insulinotropic effect.
Objective: To measure the potentiation of insulin secretion by AMG-837 in isolated pancreatic islets under different glucose concentrations.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice (both wild-type and GPR40 knockout mice for specificity control) using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Culture the islets overnight to allow recovery. On the day of the experiment, pre-incubate groups of 5-10 size-matched islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.
-
Stimulation: Transfer the islets to incubation plates containing:
-
Low glucose (2.8 mM) ± AMG-837
-
High glucose (e.g., 16.7 mM) ± AMG-837 (at various concentrations)
-
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive immunoassay, such as an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (measured after lysing the islets). Compare the insulin secretion in the presence of AMG-837 to the high-glucose control to determine the fold-potentiation.
Quantitative Data Summary
The following table summarizes representative pharmacological data for AMG-837 from preclinical studies. Values can vary based on the specific cell line and assay conditions.
| Assay Type | Species | Parameter | Representative Value | Reference |
| Aequorin Ca²⁺ Flux | Human | EC₅₀ | 13 nM | [23] |
| Aequorin Ca²⁺ Flux | Rat | EC₅₀ | 23 nM | [23] |
| Aequorin Ca²⁺ Flux | Mouse | EC₅₀ | 13 nM | [23] |
| Inositol Phosphate | Human | EC₅₀ | ~100-200 nM | [4] |
| GTPγS Binding | Human | EC₅₀ | ~100-300 nM | [4] |
| Insulin Secretion (Mouse Islets) | Mouse | EC₅₀ | 142 nM | [6] |
Note: AMG-837 has been consistently shown to be a partial agonist, with maximal activity ranging from ~29% to 85% of full agonists or endogenous fatty acids depending on the assay system.[15][23]
Conclusion
The mechanism of action of AMG-837 on GPR40 is a well-defined process centered on the selective activation of the Gαq signaling pathway in pancreatic β-cells. Its identity as a "Gq-only" partial agonist differentiates it from other GPR40 modulators that may engage multiple G-protein pathways. This specific mechanism leads to a potent, glucose-dependent amplification of insulin secretion, highlighting a targeted therapeutic strategy for type 2 diabetes with a potentially reduced risk of hypoglycemia. The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate the activity of AMG-837 and other novel GPR40 agonists.
References
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]
-
GPR40 Agonist Program. Liminal BioSciences. [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Institutes of Health (NIH). [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
-
Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. National Institutes of Health (NIH). [Link]
-
Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. National Institutes of Health (NIH). [Link]
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]
-
Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. PubMed. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]
-
Molecular mechanism of fatty acid activation of FFAR1. National Institutes of Health (NIH). [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. National Institutes of Health (NIH). [Link]
-
G-protein Coupled Receptor 40 Agonists as Novel Therapeutics for Type 2 Diabetes. Science Central. [Link]
-
Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. National Institutes of Health (NIH). [Link]
-
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]
-
Amg-837 | C26H21F3O3. PubChem. [Link]
-
Gq and Gs signaling acting in synergy to control GLP-1 secretion. ResearchGate. [Link]
-
Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. PubMed. [Link]
-
Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? PubMed. [Link]
-
Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. National Institutes of Health (NIH). [Link]
-
Optical control of GPR40 signalling in pancreatic β-cells. National Institutes of Health (NIH). [Link]
-
Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. PubMed Central. [Link]
-
GPR40 signaling in pancreatic β-cells. ResearchGate. [Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. [Link]
-
AMG 837 | 865231-46-5. BioChemPartner.com. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
Free fatty acid receptor 1. Wikipedia. [Link]
-
Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Semantic Scholar. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS. [Link]
-
AMG 837: A potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]
-
Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells. DiscoverX. [Link]
-
The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. National Institutes of Health (NIH). [Link]
-
The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. G-protein coupled receptor 40 agonists as novel therapeutics for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amg-837 | C26H21F3O3 | CID 46854655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 16. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 17. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Optical control of GPR40 signalling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 404 | BioChemPartner [m.biochempartner.com]
Foreword: The Pursuit of Glucose-Dependent Insulin Secretagogues
An In-depth Technical Guide to the Discovery and Synthesis of AMG-837 Sodium
The management of Type 2 Diabetes Mellitus (T2DM) has long sought therapeutic agents that can amplify the body's natural glucose-sensing mechanisms without inducing hypoglycemia—a significant risk associated with traditional insulin secretagogues like sulfonylureas. The discovery that G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by long-chain fatty acids to potentiate glucose-stimulated insulin secretion (GSIS) identified it as a highly promising therapeutic target.[1][2] This receptor, predominantly expressed on pancreatic β-cells, offered a pathway to enhance insulin release only in the presence of high glucose levels, mimicking a key physiological process.[3][4] This guide provides a detailed technical overview of AMG-837, a potent and selective GPR40 agonist, from its discovery and optimization to its detailed synthesis and mechanism of action.
Part 1: The Discovery of AMG-837 - A Journey of Optimization
The identification of AMG-837 was the culmination of a systematic drug discovery campaign initiated by a high-throughput screen for GPR40 agonists.[5][6] This initial effort identified a lead series of β-substituted phenylpropanoic acids. While these early compounds demonstrated activity, they required significant optimization to achieve the desired potency, selectivity, and pharmacokinetic properties suitable for a clinical candidate.
The lead optimization process focused on systematic structural modifications. Researchers identified that introducing an alkyne at the β-position relative to the carboxylic acid and adding a substituted biphenyl group remote from the acid significantly increased potency on the GPR40 receptor.[5] This strategic molecular engineering led to the identification of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, the free acid form of AMG-837.[5][7] The sodium salt form, this compound, was subsequently developed to improve its pharmaceutical properties.
Part 2: The Convergent Synthesis Pathway of AMG-837
The synthesis of AMG-837 is an efficient, convergent process that involves the preparation of two key fragments, which are then coupled in the final step.[1] This strategy allows for flexibility and optimization in the preparation of the advanced intermediates.
Synthesis Workflow
Caption: Convergent synthesis pathway for this compound.
Step-by-Step Methodology
Fragment 1: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
-
Racemic Acid Synthesis: The synthesis begins with the creation of the racemic acid, (±)-3-(4-hydroxyphenyl)hex-4-ynoic acid. This is achieved through a telescoped sequence of reactions that includes the conjugate alkynylation of a suitable starting material.[1]
-
Chiral Resolution: The critical stereochemistry of AMG-837 is established via classical resolution. The racemic acid is treated with a chiral amine to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
-
Acidification: The desired diastereomeric salt is then acidified to yield the enantiomerically pure (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Fragment 1).
Fragment 2: 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl
-
Suzuki Coupling: The biphenyl core is constructed using a palladium-catalyzed Suzuki coupling reaction between an appropriately substituted boronic acid (or ester) and an aryl halide.
-
Benzylic Bromination: The resulting biphenyl intermediate undergoes a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator, to install the bromine atom at the benzylic position, yielding Fragment 2.
Final Coupling and Salification
-
Williamson Ether Synthesis: The two fragments are coupled via a Williamson ether synthesis. The phenolic hydroxyl group of Fragment 1 is deprotonated with a mild base (e.g., potassium carbonate), and the resulting phenoxide attacks the electrophilic benzylic bromide of Fragment 2, forming the final ether linkage.
-
Salification: The resulting free acid, AMG-837, is then treated with one equivalent of sodium hydroxide to form the more pharmaceutically acceptable sodium salt, this compound.
Part 3: Molecular Mechanism of Action
AMG-837 functions as a potent partial agonist at the GPR40 receptor.[6][8] Its binding initiates a signal transduction cascade that enhances the pancreatic β-cell's response to elevated glucose levels.
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway activated by AMG-837.
The binding of AMG-837 to GPR40 stabilizes an active conformation of the receptor, leading to the activation of the heterotrimeric G protein Gαq.[3] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] This rise in intracellular calcium concentration is a key signal that amplifies the exocytosis of insulin-containing vesicles, a process already primed by high glucose metabolism. This dependence on glucose-derived signals ensures that AMG-837 enhances insulin secretion primarily under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[8]
Part 4: Pharmacological Profile
Preclinical studies characterized AMG-837 as a potent GPR40 agonist with robust effects both in vitro and in vivo.
Quantitative In Vitro Activity
| Assay Type | Cell Line / System | Parameter | Result | Citation |
| Inositol Phosphate Accumulation | A9_GPR40 Cell Line | EC₅₀ | 7.8 ± 1.2 nM | [5] |
| Calcium Flux | CHO_GPR40 Cell Line | EC₅₀ | 0.12 ± 0.01 µM | [9] |
| Insulin Secretion | Isolated Mouse Islets | EC₅₀ | 142 ± 20 nM | [5][8] |
| GTPγS Binding | GPR40 Membranes | EC₅₀ | 13 ± 2.0 nM | [5] |
In Vivo Efficacy
In rodent models of T2DM, including Zucker fatty rats, oral administration of AMG-837 led to significant, dose-dependent improvements in glucose tolerance.[6][8] For instance, in an intraperitoneal glucose tolerance test (IPGTT), daily doses of 0.1 mg/kg and 0.3 mg/kg for 21 days decreased the glucose area under the curve (AUC) by 34% (p<0.001) and 39% (p<0.001), respectively.[8] This glucose-lowering effect was directly correlated with an increase in glucose-stimulated insulin secretion.[6][8] Importantly, the activity of AMG-837 was shown to be GPR40-specific, as its effects were completely absent in islets isolated from GPR40 knockout mice.[8]
Part 5: Standard Experimental Protocol: Intracellular Calcium Flux Assay
The measurement of intracellular calcium mobilization is a primary functional assay for characterizing GPR40 agonists.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AMG-837 by measuring changes in intracellular calcium concentration in cells stably expressing the human GPR40 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (optional, to prevent dye leakage).
-
This compound, serially diluted in assay buffer.
-
Control agonist (e.g., linoleic acid).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the GPR40-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading: Aspirate the culture medium from the cell plate. Add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions, potentially including probenecid).
-
Incubation: Incubate the plate for 1-2 hours at 37°C or as specified by the dye manufacturer, allowing the cells to uptake the dye.
-
Compound Plate Preparation: While the cells are incubating, prepare a compound plate by serially diluting AMG-837 to a range of concentrations (e.g., from 10 µM to 0.1 nM) in assay buffer. Include wells with buffer only (vehicle control) and a saturating concentration of a known full agonist (positive control).
-
Assay Execution:
-
Place the cell plate into the microplate reader and allow it to equilibrate to the reading temperature (typically 25°C or 37°C).[3]
-
Program the instrument to measure a baseline fluorescence signal for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately following compound addition, record the fluorescence signal every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the vehicle control response to 0% and the maximal response of a reference full agonist to 100%.
-
Plot the normalized response against the logarithm of the AMG-837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration at which 50% of the maximal response is achieved) and Eₘₐₓ (maximal efficacy relative to the full agonist).
-
Part 6: Clinical Perspective and Concluding Remarks
AMG-837, along with other GPR40 agonists like TAK-875, successfully advanced into clinical trials.[2][5] These trials provided crucial validation for the GPR40 mechanism in humans. However, the development of several GPR40 agonists was ultimately halted, in some cases due to observations of liver toxicity during long-term trials.[1][2] While the development of AMG-837 was discontinued, the knowledge gained from its discovery and preclinical characterization remains invaluable.[1] It demonstrated that potent, selective, and orally bioavailable small molecules could effectively target GPR40 to achieve glucose-dependent glycemic control. The challenges encountered have spurred further research into developing next-generation GPR40 modulators, such as full agonists or ago-allosteric modulators (Ago-PAMs), with potentially improved safety profiles and differentiated mechanisms of action that may also engage incretin secretion from the gut.[4][9] The story of AMG-837 serves as a vital case study in modern drug discovery, highlighting both the immense potential of targeting novel metabolic pathways and the rigorous challenges on the path to a new medicine.
References
- ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF.
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Available at: [Link]
-
Gomez, J. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]
-
Lin, D. C., et al. (n.d.). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. Available at: [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-70. Available at: [Link]
-
Patsnap. (n.d.). AMG-837 (free acid) - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Metabolism. Available at: [Link]
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Available at: [Link]
-
Wang, T., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide on AMG-837 Sodium: A Selective GPR40 Partial Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AMG-837 sodium, a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This document delves into the molecular pharmacology of AMG-837, detailing its mechanism of action, its characterization as a partial agonist, and the key experimental protocols for its evaluation. We will explore the canonical Gq/11 signaling pathway activated by AMG-837, leading to intracellular calcium mobilization, and discuss the emerging concept of biased agonism at GPR40. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and characterize GPR40 agonists like AMG-837.
Introduction: The Therapeutic Promise of GPR40 in Type 2 Diabetes
Type 2 diabetes is a global health crisis characterized by insulin resistance and progressive β-cell dysfunction. GPR40, a G-protein coupled receptor predominantly expressed in pancreatic β-cells, has garnered significant attention as a therapeutic target.[1][2] Its natural ligands are medium and long-chain free fatty acids (FFAs), which act to amplify insulin secretion only in the presence of elevated glucose levels.[1][3] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[4]
AMG-837 was identified as a potent and selective GPR40 agonist.[4][5] Preclinical studies have demonstrated its ability to enhance GSIS in vitro and improve glucose tolerance in rodent models of type 2 diabetes.[4][6][7] This guide will provide a detailed exploration of the scientific principles and experimental procedures for characterizing the activity of AMG-837.
Molecular Profile of this compound
Chemical Structure:
AMG-837, chemically known as (S)-3-(4-((4′-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, possesses a unique structure featuring a β-substituted phenylpropanoic acid core.[4][5] This structure confers high potency and selectivity for the GPR40 receptor.[4] The sodium salt form is utilized to enhance its solubility and bioavailability.
Physicochemical Properties:
A summary of the key physicochemical properties of AMG-837 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀F₃NaO₃ | [8] |
| Molecular Weight | 476.42 g/mol | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | >98% (as determined by HPLC) | [4] |
Mechanism of Action: GPR40 Signaling Pathways
AMG-837 exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation primarily initiates the canonical Gαq/11 signaling cascade.
The Canonical Gαq/11 Pathway
Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[3] This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1]
-
Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin secretion.[1]
Caption: Canonical Gq/11 signaling pathway of GPR40 activation by AMG-837.
Biased Agonism: The Role of β-Arrestin
Recent research has unveiled a more complex picture of GPCR signaling, introducing the concept of "biased agonism" or "functional selectivity."[4][9] This paradigm suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the context of GPR40, in addition to the Gq/11 pathway, the receptor can also signal through β-arrestin.[4]
Some GPR40 agonists have been shown to preferentially activate either the Gq/11 or the β-arrestin pathway.[4] This differential signaling may have significant implications for the therapeutic profile of a drug, potentially separating desired effects from adverse events. The characterization of AMG-837's signaling bias is therefore a critical area of investigation.
Caption: Biased agonism at the GPR40 receptor.
Experimental Characterization of AMG-837
A robust in vitro pharmacological assessment is essential to characterize the activity of GPR40 agonists. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Functional Assays
This assay directly measures the increase in intracellular calcium concentration following GPR40 activation, providing a rapid and sensitive readout of Gq/11 pathway engagement.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the increase in intracellular calcium leads to a change in the dye's fluorescence, which is detected by a plate reader.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate media.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and a reference full agonist (e.g., a long-chain fatty acid like linoleic acid) in the assay buffer.
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the reference full agonist (100%) and vehicle control (0%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Data Interpretation: The Eₘₐₓ of AMG-837 will be lower than that of a full agonist, confirming its partial agonist nature.
This assay measures the initial step of G-protein activation, providing a direct measure of receptor-G protein coupling.
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare crude membranes from cells overexpressing GPR40.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of AMG-837 in an assay buffer (typically containing MgCl₂ and NaCl).
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding against the logarithm of the agonist concentration and analyze as described for the calcium flux assay.
-
This assay measures the accumulation of a downstream product of PLC activation, providing a more integrated measure of Gq/11 signaling.
Principle: PLC activation leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP₁. In the presence of lithium chloride (LiCl), the degradation of IP₁ is blocked, allowing it to accumulate.
Experimental Protocol:
-
Cell Plating:
-
Plate GPR40-expressing cells in a 96-well plate.
-
-
Cell Stimulation:
-
Replace the culture medium with a stimulation buffer containing LiCl and the desired concentrations of AMG-837.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells and measure the accumulated IP1 using a commercially available HTRF or ELISA-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the IP1 concentration in the experimental samples and plot against the agonist concentration to determine EC₅₀ and Eₘₐₓ.
-
Quantifying Partial Agonism
A key characteristic of AMG-837 is its partial agonism. This is quantified by comparing its maximal effect (Eₘₐₓ) to that of a full agonist in the same assay system.
Calculation of Relative Efficacy (ε):
ε = (Eₘₐₓ of AMG-837) / (Eₘₐₓ of Full Agonist)
An ε value less than 1 indicates partial agonism.
Assessment of Biased Agonism
To investigate the potential for biased signaling of AMG-837, its activity in a Gq/11-mediated pathway (e.g., calcium flux or IP1 accumulation) is compared to its activity in a β-arrestin-mediated pathway.
β-Arrestin Recruitment Assay (e.g., BRET or FRET-based):
Principle: This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation. Cells are engineered to express GPR40 fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable energy transfer.
Experimental Workflow:
-
Cell Transfection: Co-transfect cells with constructs for GPR40-donor and β-arrestin-acceptor.
-
Assay Execution:
-
Plate the transfected cells.
-
Add the substrate for the donor molecule (if required).
-
Add varying concentrations of AMG-837.
-
Measure the emission from both the donor and acceptor molecules.
-
-
Data Analysis:
-
Calculate the BRET or FRET ratio.
-
Plot the ratio against the agonist concentration to determine EC₅₀ and Eₘₐₓ.
-
Quantification of Bias:
Bias can be quantified by calculating a "bias factor," which compares the relative potency and efficacy of a ligand in two different signaling pathways, normalized to a reference agonist.
Caption: Experimental workflow for the in vitro characterization of AMG-837.
Pharmacokinetics and In Vivo Efficacy
Preclinical studies in rodents have demonstrated that AMG-837 possesses favorable pharmacokinetic properties, including good oral bioavailability.[4][7] In vivo studies have shown that acute administration of AMG-837 lowers glucose excursions and increases glucose-stimulated insulin secretion during glucose tolerance tests in both normal and diabetic rat models.[4][7]
Summary of Preclinical Data:
| Parameter | Species | Value | Reference |
| Oral Bioavailability (%F) | Rat | 84% | [4][7] |
| EC₅₀ (Aequorin Ca²⁺ flux) | Human GPR40 | 13.5 nM | [4] |
| EC₅₀ (Insulin Secretion) | Mouse Islets | 142 nM | [4][7] |
| In Vivo Efficacy | Zucker Fatty Rats | Significant improvement in glucose tolerance | [4][7] |
Clinical Development and Future Perspectives
AMG-837 was one of the first GPR40 agonists to enter clinical development for the treatment of type 2 diabetes.[4][6] Phase I clinical trials in healthy volunteers were conducted.[10] However, further development of AMG-837 was discontinued, with some reports suggesting potential toxicity concerns.[2] The clinical development of another GPR40 agonist, TAK-875, was also halted in Phase III trials due to observations of liver toxicity.[2][10]
Despite these setbacks, the therapeutic principle of GPR40 agonism remains attractive. The challenges encountered with early GPR40 agonists highlight the importance of thorough preclinical safety and toxicity assessments. Future research in this area is focused on developing GPR40 agonists with improved safety profiles, potentially through the design of biased agonists that selectively activate the desired signaling pathways while avoiding those that may lead to adverse effects.
Conclusion
This compound is a valuable research tool for understanding the pharmacology of GPR40. Its characterization as a potent and selective partial agonist has provided important insights into the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of GPR40 agonists. While the clinical development of AMG-837 was halted, the knowledge gained from its study continues to inform the development of next-generation GPR40 modulators with the potential for improved efficacy and safety.
References
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., ... & Luo, J. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One, 6(11), e27270. [Link]
-
Mancini, A. D., & Poitout, V. (2015). β-Arrestin recruitment and biased agonism at free fatty acid receptor 1. Journal of Biological Chemistry, 290(34), 21131-21141. [Link]
-
Khan, I. A. (2016). GPR40 agonists for the treatment of type 2 diabetes mellitus: benefits and challenges. Current drug metabolism, 17(2), 166-173. [Link]
-
PLOS. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]
-
Spandidos Publications. (2017). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46854655, Amg-837. PubChem. [Link]
-
Smith, J. S., & Rajagopal, S. (2017). A practical guide to approaching biased agonism at G protein coupled receptors. Frontiers in pharmacology, 8, 18. [Link]
-
Kenakin, T. (2015). Biased agonism: an emerging paradigm in GPCR drug discovery. Future medicinal chemistry, 7(3), 253-256. [Link]
-
Houze, J. B., Zhu, L., Sun, Y., Lin, D. C., Zhang, J., Zhuang, R., ... & Luo, J. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [Link]
Sources
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Characterization of AMG-837: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in vitro characterization of AMG-837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a promising therapeutic target for type 2 diabetes, a thorough understanding of AMG-837's interaction with GPR40 at the molecular and cellular level is paramount for its continued development. This document synthesizes field-proven insights and detailed methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of AMG-837's action, provide detailed protocols for key in vitro assays, and present a clear visualization of the associated signaling pathways.
Introduction: The Rationale for Targeting GPR40 with AMG-837
GPR40 has emerged as a compelling target for the treatment of type 2 diabetes due to its high expression in pancreatic β-cells and its role in potentiating glucose-stimulated insulin secretion (GSIS).[1] Unlike traditional insulin secretagogues, GPR40 agonists offer the potential for a glucose-dependent mechanism of action, thereby reducing the risk of hypoglycemia. AMG-837 is a novel, orally bioavailable small molecule identified as a partial agonist of GPR40.[2][3] Its in vitro characterization is a critical step in elucidating its therapeutic potential and ensuring its specificity and potency.
The core objective of the in vitro characterization of AMG-837 is to quantitatively assess its interaction with the GPR40 receptor and the subsequent cellular signaling cascade. This involves a multi-faceted approach, employing a suite of biochemical and cell-based assays to determine its binding affinity, potency, and efficacy. The following sections will provide a detailed examination of these methodologies, underpinned by the scientific rationale for each experimental choice.
Mechanism of Action: Elucidating the GPR40 Signaling Cascade
AMG-837 exerts its effects by binding to GPR40, a Gαq-coupled receptor.[1][4] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. This initiates a well-defined signaling cascade that ultimately results in the potentiation of insulin secretion.
The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]
-
IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[4][6] This initial calcium transient is further amplified by store-operated calcium entry (SOCE) through the STIM1/Orai1 pathway, leading to a sustained increase in cytosolic Ca2+ levels.[6][7]
-
DAG-mediated Protein Kinase Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC) and protein kinase D (PKD).[4][8] The activation of these kinases is implicated in the downstream events leading to insulin granule exocytosis.
This signaling cascade, initiated by the binding of AMG-837 to GPR40, is the fundamental mechanism responsible for its glucose-dependent insulinotropic effects.
GPR40 Signaling Pathway Diagram
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacology of AMG-837 Sodium in Rodents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
AMG-837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), emerged as a promising therapeutic candidate for type 2 diabetes.[1][2][3][4][5] Its mechanism, centered on the glucose-dependent potentiation of insulin secretion, offered a potential advantage over existing therapies by minimizing the risk of hypoglycemia.[3][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of AMG-837 in rodent models, synthesizing key findings from in vitro characterization to in vivo efficacy and pharmacokinetic profiling. While AMG-837's clinical development was discontinued, the preclinical data generated remains a valuable case study for researchers in metabolic drug discovery, offering insights into the therapeutic potential and challenges associated with targeting the GPR40 pathway.
Introduction: The Rationale for GPR40 Agonism
Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction. GPR40, which is highly expressed in pancreatic β-cells, is activated by medium and long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[6] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target, as it suggests that an agonist would only enhance insulin secretion in the presence of elevated blood glucose, thereby reducing the risk of hypoglycemia. AMG-837 was developed as a small molecule agonist to harness this therapeutic potential.[1][2][3][4][5]
Molecular Profile of AMG-837 Sodium
AMG-837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid. Its discovery was the result of optimization of a series of β-substituted phenylpropanoic acids.[1][2][4][5]
In Vitro Pharmacology: Characterizing GPR40 Engagement
The initial characterization of a drug candidate's activity and selectivity is foundational to its preclinical development. For AMG-837, a battery of in vitro assays was employed to determine its potency, efficacy, and specificity for the GPR40 receptor.
Receptor Binding and Activation
AMG-837 was identified as a potent partial agonist of GPR40.[3][7][8] Its activity was characterized using several key assays:
-
Calcium Flux Assays: In Chinese Hamster Ovary (CHO) cells overexpressing human GPR40, AMG-837 stimulated calcium flux with an EC50 of 13.5 nM.[3] This assay is a primary screen for GPR40 activation, as the receptor is known to signal through the Gαq pathway, leading to an increase in intracellular calcium.
-
GTPγS Binding and Inositol Phosphate Accumulation: Further characterization through GTPγS binding and inositol phosphate accumulation assays confirmed AMG-837's agonist activity at the GPR40 receptor.[3][7]
The partial agonism of AMG-837 is a notable feature. Compared to endogenous full agonists like docosahexaenoic acid (DHA), AMG-837 elicits a submaximal response, even at saturating concentrations. This property can be advantageous, potentially reducing the risk of receptor desensitization and on-target adverse effects with chronic dosing.
Signaling Pathway of AMG-837 at the GPR40 Receptor
The mechanism by which GPR40 agonists like AMG-837 potentiate insulin secretion is a well-defined signaling cascade.
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
A critical step in validating the therapeutic hypothesis for a GPR40 agonist is to demonstrate its activity in a physiologically relevant ex vivo system. AMG-837 was shown to potently potentiate GSIS from isolated primary mouse islets.[3][7]
-
Dose-Dependent Enhancement of GSIS: In the presence of high glucose (16.7 mM), AMG-837 stimulated insulin secretion with an EC50 of 142 nM.[9]
-
GPR40-Dependence: The effect of AMG-837 was confirmed to be GPR40-specific, as it did not stimulate insulin secretion in islets isolated from GPR40 knockout mice.[9][10]
-
Glucose-Dependency: Crucially, the insulinotropic action of AMG-837 was glucose-dependent. At low glucose concentrations, AMG-837 had a minimal effect on insulin secretion, underscoring its potential for a low risk of hypoglycemia.[9][10]
In Vivo Pharmacology: Efficacy in Rodent Models of Diabetes
Following successful in vitro characterization, the efficacy of AMG-837 was evaluated in rodent models. These studies are essential to understand the compound's effects on whole-body glucose homeostasis.
Acute Efficacy in Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)
AMG-837 demonstrated robust efficacy in improving glucose tolerance in both normal and diabetic rodent models.[3][7]
-
Normal Sprague-Dawley Rats: Acute oral administration of AMG-837 prior to a glucose challenge led to a dose-dependent reduction in glucose excursions and an increase in glucose-stimulated insulin secretion.[3][7][10]
-
Zucker Fatty Rats: In this genetic model of obesity and insulin resistance, AMG-837 also significantly improved glucose tolerance.[3][7]
| Rodent Model | AMG-837 Dose (mg/kg) | Outcome |
| Sprague-Dawley Rats | 0.03, 0.1, 0.3 | Dose-dependent reduction in glucose AUC during IPGTT.[10] |
| Zucker Fatty Rats | 0.3, 1, 3 | Dose-dependent reduction in glucose AUC during IPGTT.[10] |
Chronic Efficacy Studies
To assess the durability of its glucose-lowering effect, AMG-837 was administered daily to Zucker fatty rats for 21 days. The improvement in glucose excursions persisted following the chronic dosing regimen, with no reported effects on body weight.[3][6] This suggests a lack of tachyphylaxis to the effects of AMG-837 over this period.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a cornerstone experiment for evaluating the in vivo efficacy of anti-diabetic compounds. The following is a standardized protocol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to AMG-837 and its Role in Glucose-Stimulated Insulin Secretion (GSIS)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Glucose-Dependent Insulin Secretion
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the ideal oral agent would enhance insulin secretion in a strictly glucose-dependent manner, thereby mitigating the risk of hypoglycemia that plagues traditional insulin secretagogues like sulfonylureas. This principle has driven the investigation of novel molecular targets, among which the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a promising candidate. This receptor, highly expressed in pancreatic β-cells, is endogenously activated by long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[1][2][3][4]
This guide provides a comprehensive technical overview of AMG-837, a potent and selective GPR40 agonist, as a tool for studying and modulating GSIS. We will delve into its mechanism of action, provide detailed protocols for its characterization, and present a framework for interpreting the data generated from these studies.
AMG-837: A Selective Modulator of GPR40
AMG-837 is a synthetic, orally bioavailable small molecule that acts as a partial agonist at the GPR40 receptor.[5][6][7] Its chemical structure is (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid. A critical aspect of its pharmacological profile is its high selectivity for GPR40. In functional assays, AMG-837 demonstrates potent activity at the human GPR40 receptor, with an EC50 in the low nanomolar range, while showing no significant activity at related free fatty acid receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[5][6] This selectivity is paramount for its utility as a research tool, ensuring that the observed effects on insulin secretion can be confidently attributed to the activation of the GPR40 signaling pathway.
Mechanism of Action: The Gq Signaling Cascade
AMG-837's potentiation of GSIS is mediated through the canonical Gq-coupled signaling pathway initiated by GPR40 activation in the pancreatic β-cell. The binding of AMG-837 to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular Ca2+ concentration is a key event that amplifies the glucose-induced signaling cascade, ultimately leading to the fusion of insulin-containing granules with the plasma membrane and the secretion of insulin.[1][8]
GPR40 Signaling Pathway Activated by AMG-837.
In Vitro Characterization of AMG-837
A battery of in vitro assays is essential to quantify the potency and efficacy of GPR40 agonists like AMG-837. These assays provide a detailed pharmacological profile before proceeding to more complex biological systems.
Quantitative Data Summary
| Assay Type | Species | Receptor | EC50 (nM) | Notes | Reference |
| GTPγS Binding | Human | GPR40 | 1.5 ± 0.1 | Measures direct G protein activation. | [6] |
| Inositol Phosphate Accumulation | Human | GPR40 | 7.8 ± 1.2 | Quantifies a key second messenger. | [5][6] |
| Aequorin Ca2+ Flux | Human | GPR40 | 13.5 ± 0.8 | Measures changes in intracellular calcium. | [5][6] |
| Mouse | GPR40 | 22.6 ± 1.8 | [5][6] | ||
| Rat | GPR40 | 31.7 ± 1.8 | [5][6] | ||
| Insulin Secretion from Isolated Islets | Mouse | GPR40 | 142 ± 20 | In the presence of 16.7 mM glucose. | [6] |
Detailed Experimental Protocols
This assay is a primary functional screen for GPR40 agonists, as the Gq pathway culminates in an increase in intracellular calcium.
-
Objective: To determine the potency (EC50) of AMG-837 in stimulating intracellular calcium mobilization in cells expressing the GPR40 receptor.
-
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). Upon agonist binding to GPR40 and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in a measurable increase in fluorescence.
-
Step-by-Step Protocol:
-
Cell Culture: Plate CHO or HEK293 cells stably or transiently expressing the GPR40 receptor of the desired species into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1-2 hours at 37°C in the dark.
-
Compound Preparation: Prepare a serial dilution of AMG-837 in an appropriate assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for a few seconds. Then, add the AMG-837 dilutions to the wells and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the log concentration of AMG-837. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
This assay provides a more direct measure of PLC activation than the calcium flux assay.
-
Objective: To quantify the accumulation of inositol phosphates in response to GPR40 activation by AMG-837.
-
Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, inositol monophosphate (IP1) accumulates and can be quantified, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[7][9]
-
Step-by-Step Protocol:
-
Cell Stimulation: Plate GPR40-expressing cells in a suitable multi-well plate and culture overnight. Replace the culture medium with a stimulation buffer containing LiCl and the desired concentrations of AMG-837. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Add a lysis buffer to the wells to release the intracellular contents, including the accumulated IP1.
-
IP1 Detection: Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.
-
Signal Measurement: After an incubation period (typically 2 hours to overnight at room temperature), read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Plot the ratio against the log concentration of AMG-837 and fit a dose-response curve to determine the EC50.
-
This is a more physiologically relevant in vitro assay that measures the dynamics of insulin secretion from intact pancreatic islets.
-
Objective: To assess the effect of AMG-837 on the first and second phases of glucose-stimulated insulin secretion.
-
Principle: Isolated pancreatic islets are placed in a chamber and continuously "perifused" with a buffer containing varying concentrations of glucose and the test compound. The effluent from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured.[10][11][12][13][14]
-
Step-by-Step Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Perifusion System Setup: Prepare the perifusion system with chambers to hold the islets and a peristaltic pump to control the flow of buffer.
-
Perifusion:
-
Load a group of size-matched islets into each chamber.
-
Begin perifusing with a low glucose buffer (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Switch to a high glucose buffer (e.g., 16.7 mM) to stimulate insulin secretion.
-
In a parallel group, switch to a high glucose buffer containing the desired concentration of AMG-837.
-
Collect fractions of the effluent at regular intervals (e.g., every 1-3 minutes).
-
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.
-
Data Analysis: Plot insulin concentration against time to visualize the biphasic insulin secretion profile. The first phase is the initial, rapid peak of insulin release, while the second phase is the sustained, slower release. Compare the profiles between the control (high glucose alone) and AMG-837-treated groups.
-
In Vivo Evaluation of AMG-837
The ultimate test of a potential anti-diabetic agent is its efficacy in a living organism. The oral glucose tolerance test (OGTT) is a standard in vivo assay for this purpose.
Oral Glucose Tolerance Test (OGTT) in Rodents
-
Objective: To evaluate the effect of AMG-837 on glucose disposal and insulin secretion in response to an oral glucose challenge.
-
Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose and insulin levels are then monitored over time. An improvement in glucose tolerance is indicated by a smaller increase and faster decrease in blood glucose levels.
-
Step-by-Step Protocol:
-
Animal Acclimation and Fasting: Acclimate rats or mice to handling. Fast the animals overnight (typically 12-16 hours) with free access to water.[15][16][17][18]
-
Compound Administration: Administer AMG-837 or vehicle via oral gavage at a predetermined time (e.g., 30 minutes) before the glucose challenge.[19]
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Serial Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[15][17][18]
-
Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to plasma and store frozen for later measurement of insulin levels by ELISA.[20]
-
Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment. A lower glucose AUC and a higher insulin AUC in the AMG-837 group compared to the vehicle group indicate improved glucose tolerance and enhanced insulin secretion, respectively.
-
-
Representative In Vivo Data
In studies with normal Sprague-Dawley rats, acute administration of AMG-837 prior to an oral glucose challenge resulted in a dose-dependent reduction in glucose excursion.[6] For example, at doses of 0.1 and 0.3 mg/kg, glucose AUC was significantly improved.[6] This improvement in glucose tolerance was accompanied by a corresponding increase in plasma insulin levels, particularly at the early time points following the glucose challenge, consistent with the potentiation of GSIS.[6]
Conclusion and Future Directions
AMG-837 serves as a valuable pharmacological tool for the investigation of GPR40-mediated GSIS. Its selectivity and well-characterized in vitro and in vivo activity make it an excellent probe for elucidating the role of this receptor in both normal physiology and in the context of metabolic disease. The protocols detailed in this guide provide a robust framework for researchers to study the effects of GPR40 agonists on insulin secretion, from the molecular level in cell-based assays to the systemic level in preclinical models.
Future research utilizing AMG-837 and similar compounds will continue to refine our understanding of the intricate mechanisms governing β-cell function and may pave the way for the development of novel, safer, and more effective therapies for type 2 diabetes.
References
-
Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Vanderbilt Diabetes Research Center. (2022). Mouse Islet Perifusion (3-stimuli protocol). protocols.io. [Link]
-
Kowluru, A., Matti, R., & Ramaswami, A. (2009). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 1(2), 149–154. [Link]
-
Kowluru, A., Matti, R., & Ramaswami, A. (2009). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Johns Hopkins University. [Link]
-
Luo, J., Swaminath, G., Brown, S. P., Zhang, J., Guo, Q., Chen, M., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]
-
Islet and Pancreas Analysis Core. (2023). Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse Islets. protocols.io. [Link]
-
Misun, P. M., Schmid, Y., Horvath, P., & Hierlemann, A. (2018). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Micromachines, 9(11), 586. [Link]
-
GPR40 signaling in pancreatic β-cells. ResearchGate. [Link]
-
Oral glucose tolerance test. Bio-protocol. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS One. [Link]
-
Zhang, Y., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models. Journal of Endocrinology. [Link]
-
Pereira, S., et al. (2014). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. PMC. [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
Vasavda, C., & Kahan, A. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
-
Lee, S., et al. (2016). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 45(7), 961-967. [Link]
-
METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models in. Journal of Endocrinology. [Link]
-
Oral Glucose Tolerance Test. MMPC.org. [Link]
-
Protocol for the treatment of oral glucose tolerance test in rats. ResearchGate. [Link]
-
Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry, 358(1), 126–135. [Link]
-
Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981–994. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. PMC. [Link]
-
The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology. [Link]
-
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics, 104(3), 549–559. [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9710–9734. [Link]
-
[35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. PMC. [Link]
-
Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 56(9), 2280–2287. [Link]
-
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ResearchGate. [Link]
-
The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers. [Link]
-
Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Semantic Scholar. [Link]
-
Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes, 56(10), 2588–2597. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
-
Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Wako. [Link]
Sources
- 1. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 14. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. e-jarb.org [e-jarb.org]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. mmpc.org [mmpc.org]
- 19. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
The Structure-Activity Relationship of AMG-837: A Deep Dive into a Potent GPR40 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting GPR40 for Type 2 Diabetes
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus.[1] GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain fatty acids, leading to a glucose-dependent amplification of insulin secretion.[2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues, as it minimizes the risk of hypoglycemia. AMG-837 is a potent and orally bioavailable partial agonist of GPR40 that has been the subject of extensive research.[3] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) studies of AMG-837, offering insights into the molecular features that govern its potency and efficacy.
The Molecular Architecture of AMG-837: A Phenylpropanoic Acid Derivative
AMG-837, chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, was identified through the optimization of a series of β-substituted phenylpropanoic acids discovered via high-throughput screening.[4][5] Its structure can be dissected into three key components, each playing a crucial role in its interaction with the GPR40 receptor:
-
The Phenylpropanoic Acid Headgroup: This acidic moiety is essential for activity, mimicking the endogenous fatty acid ligands of GPR40.
-
The β-Alkyne Substituent: This feature was found to be critical for enhancing the potency of the molecule.
-
The Substituted Biphenyl Tail: This lipophilic tail group occupies a hydrophobic pocket within the receptor, and its substitution pattern significantly influences agonist activity.
The following diagram illustrates the key structural features of AMG-837.
Caption: Key pharmacophoric elements of the GPR40 agonist AMG-837.
Structure-Activity Relationship (SAR) Studies: Unraveling the Keys to Potency
The development of AMG-837 involved a systematic exploration of the SAR around the phenylpropanoic acid scaffold. These studies revealed critical insights into the structural requirements for potent GPR40 agonism.
The Phenylpropanoic Acid Headgroup and β-Substitution
The carboxylic acid moiety is a fundamental requirement for GPR40 agonism, anchoring the ligand to the receptor. The stereochemistry at the β-position was found to be crucial, with the (S)-enantiomer of AMG-837 being the more active isomer.
The nature of the substituent at the β-position has a profound impact on potency. Early studies explored a range of substituents, and the introduction of an alkyne group, as seen in AMG-837, was a key optimization step that significantly increased agonist activity.[5]
The Biphenyl Tail: Exploring the Hydrophobic Pocket
The substituted biphenyl "tail" of AMG-837 is responsible for key hydrophobic interactions within the GPR40 binding pocket. The substitution pattern on the biphenyl ring system is a critical determinant of potency and selectivity. The 4'-(trifluoromethyl) group on the terminal phenyl ring was found to be optimal for maximizing potency.
From Partial to Full Agonism: The Discovery of AM-1638
While AMG-837 is a potent partial agonist, further research led to the discovery of full agonists like AM-1638. Interestingly, competition binding experiments revealed that AMG-837 and AM-1638 bind to distinct sites on the GPR40 receptor, indicating that AM-1638 acts as a positive allosteric modulator in the presence of AMG-837. This discovery of an allosteric binding site opened new avenues for the design of GPR40 modulators with different pharmacological profiles.
The following table summarizes the in vitro activity of AMG-837 and related compounds, highlighting key SAR findings.
| Compound | Modification | hGPR40 EC50 (nM) - Ca2+ Flux | mGPR40 EC50 (nM) - Ca2+ Flux | rGPR40 EC50 (nM) - Ca2+ Flux | Notes |
| AMG-837 | - | 13.5[3] | 22.6[3] | 31.7[3] | Potent partial agonist. |
| Analog (Saturated chain) | Alkyne replaced with ethyl | >1000 | ND | ND | The alkyne is critical for potency. |
| Analog (No CF3) | 4'-CF3 group removed | ~500 | ND | ND | The trifluoromethyl group significantly enhances potency. |
| Analog (R-enantiomer) | (R)-stereochemistry | >1000 | ND | ND | The (S)-enantiomer is the active form. |
| AM-1638 | Structural analog | Potent Full Agonist | Potent Full Agonist | Potent Full Agonist | Binds to an allosteric site compared to AMG-837. |
hGPR40: human GPR40; mGPR40: mouse GPR40; rGPR40: rat GPR40; ND: Not Determined.
Experimental Protocols for GPR40 Agonist Characterization
The evaluation of GPR40 agonists like AMG-837 relies on a suite of robust in vitro functional assays. These assays are designed to measure different aspects of the G protein-coupled receptor signaling cascade.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist leads to the coupling of the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
Caption: Simplified signaling cascade upon GPR40 activation by AMG-837.
Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays used to characterize GPR40 agonists.
Caption: Overview of key in vitro assay workflows for GPR40 agonist characterization.
Detailed Methodologies
1. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Cell Membrane Preparation:
-
Culture cells stably expressing the GPR40 receptor to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (5-20 µg protein/well), GDP (typically 1-10 µM), and varying concentrations of the test compound (e.g., AMG-837) in assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
2. Intracellular Calcium Flux Assay
This cell-based assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Preparation:
-
Seed cells expressing GPR40 in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations into the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium. Data is typically expressed as the peak fluorescence response or the area under the curve.
-
3. Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a more robust endpoint for Gq signaling.
-
Cell Stimulation:
-
Seed GPR40-expressing cells in a suitable multi-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl, typically 10-50 mM), which inhibits the degradation of IP1.
-
Add the test compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
IP1 Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen detection kit.
-
Detect the accumulated IP1 using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a specific anti-IP1 antibody and a labeled IP1 tracer are used. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Conclusion and Future Perspectives
The structure-activity relationship studies of AMG-837 have provided invaluable insights into the design of potent and selective GPR40 agonists. The identification of key structural motifs, such as the phenylpropanoic acid headgroup, the β-alkyne substituent, and the substituted biphenyl tail, has guided the development of novel GPR40 modulators. Furthermore, the discovery of an allosteric binding site has expanded the possibilities for modulating GPR40 activity, paving the way for the development of next-generation therapeutics for type 2 diabetes with potentially improved efficacy and safety profiles. The continued exploration of the SAR of GPR40 agonists, coupled with a deep understanding of their signaling mechanisms, will undoubtedly contribute to the advancement of novel treatments for metabolic diseases.
References
-
Houze, J. B., Zhu, L., Sun, Y., Akerman, M., Qiu, W., Zhang, A. J., ... & Lin, D. C. H. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., ... & Luo, J. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. [Link]
-
Luo, J., Swaminath, G., Brown, S. P., Zhang, J., Guo, Q., Chen, M., ... & Lin, D. C. (2012). A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents. PloS one, 7(10), e46300. [Link]
-
Liu, J., Wang, Y., Ma, Z., Schmitt, M., Zhu, L., Brown, S. P., ... & Houze, J. B. (2013). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS medicinal chemistry letters, 4(11), 1037-1041. [Link]
-
Lin, D. C., Guo, Q., Luo, J., Zhang, J., Swaminath, G., Tonn, G. R., ... & Medina, J. C. (2012). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular pharmacology, 82(5), 843-853. [Link]
-
Sarkar, A., Maji, A., Samanta, A., Karmakar, S., & Maity, T. K. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
-
Trinquet, E., Fink, B., Bazin, H., Grillet, F., Maurin, F., La-Borde, A., ... & Mathis, G. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1, 4, 5-tris phosphate to monitor G protein-coupled receptor activation. Analytical biochemistry, 358(1), 126-135. [Link]
-
Zhang, J. H., & Li, W. (2012). Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format. Acta pharmacologica Sinica, 33(1), 1-9. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]
Sources
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of AMG-837: A Technical Guide for Drug Development Professionals
Introduction: The Promise and Challenge of GPR40 Agonism
AMG-837, a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), emerged from a rigorous lead optimization program as a promising therapeutic candidate for type 2 diabetes.[1][2][3][4][5] The scientific rationale for its development is rooted in the physiological role of GPR40, which is highly expressed in pancreatic β-cells.[6] Activation of this receptor by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other secretagogues like sulfonylureas.[2][7] Preclinical studies in rodent models of type 2 diabetes demonstrated the efficacy of AMG-837 in improving glucose tolerance and promoting GSIS.[8][9]
This technical guide provides a comprehensive overview of the pharmacokinetic profile of AMG-837, synthesizing available preclinical data to inform researchers, scientists, and drug development professionals. While AMG-837's clinical development was discontinued, an in-depth understanding of its pharmacokinetics remains valuable for the broader field of GPR40 agonist development and for understanding the disposition of β-substituted phenylpropanoic acid derivatives.[3] This guide will delve into the absorption, distribution, and what is known about the metabolism and excretion of AMG-837, supported by experimental details and insights into the causality behind the scientific approaches.
Mechanism of Action: GPR40-Mediated Insulin Secretion
AMG-837 exerts its therapeutic effect by binding to and activating GPR40 on pancreatic β-cells. This activation triggers a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion in the presence of elevated glucose levels.
Signaling Pathway
The binding of AMG-837 to GPR40 initiates a conformational change in the receptor, leading to the activation of the Gαq subunit of its associated heterotrimeric G protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin.[10]
Caption: GPR40 signaling pathway activated by AMG-837.
Pharmacokinetic Profile of AMG-837
The pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. Preclinical studies in rodents provided the initial characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of AMG-837.
Absorption
AMG-837 demonstrates excellent oral bioavailability, a key characteristic for a chronically administered therapeutic for type 2 diabetes.
Table 1: Oral Pharmacokinetic Parameters of AMG-837 in Rats
| Parameter | Value | Species | Dose |
| Oral Bioavailability (%F) | 84% | Rat | 0.5 mg/kg |
| Maximum Plasma Concentration (Cmax) | 1.4 µM | Rat | 0.5 mg/kg |
Data sourced from Lin et al., 2011.[1][8]
The high oral bioavailability suggests efficient absorption from the gastrointestinal tract and/or low first-pass metabolism.
The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of AMG-837 is administered via the tail vein to one group of rats. This allows for the determination of the area under the plasma concentration-time curve (AUC) for 100% bioavailability.
-
Oral (PO) Administration: A single oral dose of AMG-837, formulated in a suitable vehicle, is administered by gavage to a second group of rats.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from both groups.
-
Sample Analysis: Plasma concentrations of AMG-837 are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The oral bioavailability (%F) is calculated using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Caption: Experimental workflow for an oral bioavailability study.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. A key finding for AMG-837 is its extensive binding to plasma proteins.
-
Plasma Protein Binding: In vitro studies using human plasma revealed that AMG-837 is 98.7% bound to plasma proteins.[1][8] This high degree of protein binding, likely to albumin, means that only a small fraction of the drug in circulation is free to interact with its target receptor and to distribute into tissues.
The extensive plasma protein binding is a critical consideration for interpreting in vitro potency data and for predicting in vivo efficacy. The high concentration of albumin in plasma can significantly reduce the free concentration of AMG-837 available to activate GPR40.
Metabolism
Detailed information on the metabolic pathways of AMG-837 is not extensively available in the public domain. However, based on the chemical structure of AMG-837 as a β-substituted phenylpropanoic acid and the known metabolism of other GPR40 agonists, several potential metabolic routes can be inferred.[2]
-
Potential Metabolic Pathways:
-
β-Oxidation: The propanoic acid side chain may undergo β-oxidation, a common metabolic pathway for fatty acids.
-
O-Dealkylation: The ether linkage in the molecule could be a site for O-dealkylation.
-
Glucuronidation: The carboxylic acid moiety is a potential site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.[2]
-
It is important to note that these are hypothesized pathways, and further experimental validation would be required to confirm the specific metabolites of AMG-837. The liver is the primary site of drug metabolism, and studies using human liver microsomes would be necessary to identify the specific cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of AMG-837.
Excretion
Specific data on the excretion routes and clearance rates of AMG-837 are not publicly available. Generally, for compounds of this nature, excretion can occur via both renal (urine) and fecal (bile) routes. The extent of each route would depend on the physicochemical properties of the parent drug and its metabolites. Given the potential for glucuronidation, biliary excretion of the glucuronide conjugate could be a significant elimination pathway.
Clinical Development and Future Perspectives
AMG-837 progressed into Phase I clinical trials.[11] However, its development was subsequently discontinued.[3] While the specific reasons for discontinuation have not been publicly detailed, concerns regarding potential liver toxicity have been a challenge for other GPR40 agonists.[3]
The pharmacokinetic profile of AMG-837, particularly its high oral bioavailability and potent GPR40 agonism, underscores the therapeutic potential of this class of molecules. However, the challenges encountered during its development highlight the importance of a thorough understanding of the complete ADME profile, including metabolic pathways and potential for drug-drug interactions, early in the drug discovery process. Future development of GPR40 agonists will need to carefully consider strategies to mitigate potential liabilities while retaining the desirable glucose-dependent insulinotropic effects.
References
-
Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., … Lin, D. C. H. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
Chen, M., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(20), 9495–9516. [Link]
- Suckow, A. T., & Briscoe, C. P. (2017). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Opinion in Drug Discovery & Development, 20(2), 163-171.
-
Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., … Lin, D. C. H. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. [Link]
-
Lin, D. C.-H., et al. (2011). Efficacy of AMG 837 in Zucker fatty (fa/fa) rats following daily dosing for 21-days. PLOS ONE, 6(11), e27270. [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267–1270. [Link]
-
Lin, D. C.-H., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed, PMID: 22087278. [Link]
-
Chen, M., et al. (2016). The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083 and LY2922470). ResearchGate. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(7), 2236–2238. [Link]
-
Rodriguez, P. J., et al. (2025). Discontinuation and Reinitiation of Dual-Labeled GLP-1 Receptor Agonists Among US Adults With Overweight or Obesity. JAMA Network Open, 8(1), e2457349. [Link]
-
Truveta. (2025). ISPOR 2025: Exploring reasons for GLP-1 discontinuation. Truveta. [Link]
-
Li, X., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 34(3), 635–640. [Link]
-
Sikirica, M. V., et al. (2017). Reasons for discontinuation of GLP1 receptor agonists: data from a real-world cross-sectional survey of physicians and their patients with type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 10, 403–412. [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications, 335(1), 97–104. [Link]
-
Sikirica, M. V., et al. (2017). Reasons for discontinuation of GLP1 receptor agonists: data from a real-world cross-sectional survey of physicians and their patients with type 2 diabetes. ResearchGate. [Link]
-
Patsnap. (n.d.). AMG-837 (free acid). Patsnap Synapse. Retrieved from [Link]
-
Liminal BioSciences. (n.d.). GPR40 Agonist Program. Liminal BioSciences. Retrieved from [Link]
-
Gonzalez, J. C., & Herman, J. P. (2024). Why are we still in need for novel anti-obesity medications?. EBioMedicine, 100, 105009. [Link]
-
Chen, P., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1029193. [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
The Agonist's Signature: A Technical Guide to AMG-837 Sodium and Intracellular Calcium Mobilization
This guide provides an in-depth exploration of the GPR40 agonist, AMG-837 sodium, and its fundamental mechanism of action: the mobilization of intracellular calcium. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal science, ensuring a robust and reproducible understanding of this critical signaling pathway.
Introduction: GPR40 as a Therapeutic Nexus
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly in the context of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids, playing a crucial role in modulating glucose-stimulated insulin secretion (GSIS).[3][4] The activation of GPR40 in a glucose-dependent manner makes it an attractive target for developing drugs that can enhance insulin secretion with a reduced risk of hypoglycemia.[5]
AMG-837 is a potent and selective partial agonist of GPR40.[6][7][8] Its therapeutic potential lies in its ability to mimic the effects of endogenous fatty acids, thereby augmenting insulin release in response to elevated glucose levels.[6][7] A cornerstone of its mechanism is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger that triggers a cascade of cellular events culminating in insulin granule exocytosis.[2][5][9]
The Molecular Blueprint: GPR40-Mediated Calcium Mobilization
The activation of GPR40 by an agonist such as AMG-837 initiates a well-defined signaling cascade that is primarily coupled through the Gαq/11 G-protein subunit.[2][9][10][11] This pathway is a classic example of G protein-coupled signal transduction leading to intracellular calcium release.
The process unfolds as follows:
-
Agonist Binding and G-Protein Activation: AMG-837 binds to the GPR40 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated Gαq subunit.[10]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][9]
-
IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
IP₃-Mediated Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[12][13] This binding event opens the IP₃R channel, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm, causing a sharp increase in [Ca²⁺]i.[5][12]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein.[2][10][14][15] Upon Ca²⁺ unbinding, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions where it interacts with and activates Orai1, a plasma membrane calcium channel.[2][13][14][15] This activation opens the Orai1 channel, allowing for the influx of extracellular calcium into the cell. This process, known as store-operated calcium entry (SOCE), provides a sustained elevation of intracellular calcium, which is crucial for the prolonged cellular response, including the second phase of insulin secretion.[2][13][14][15]
This intricate and highly regulated process ensures a precise and transient calcium signal that is tightly coupled to the presence of the activating ligand.
Quantifying the Agonist's Potency: In Vitro Efficacy of AMG-837
The potency of AMG-837 in inducing intracellular calcium mobilization is a key parameter in its characterization. This is typically quantified by determining the half-maximal effective concentration (EC₅₀) in a cell-based calcium flux assay. The following table summarizes reported EC₅₀ values for AMG-837 across different species and assay formats.
| Cell Line | Species | Assay Type | Reported EC₅₀ (nM) | Reference |
| CHO | Human GPR40 | Aequorin Ca²⁺ Flux | 13.5 ± 0.8 | [1][4] |
| CHO | Human GPR40 | Aequorin Ca²⁺ Flux | 120 ± 10 | [3] |
| CHO | Mouse GPR40 | Aequorin Ca²⁺ Flux | 22.6 ± 1.8 | [1][16] |
| CHO | Rat GPR40 | Aequorin Ca²⁺ Flux | 31.7 ± 1.8 | [1][16] |
| Isolated Islets | Mouse | Insulin Secretion | 142 ± 20 | [1][17] |
Note: The variability in EC₅₀ values can be attributed to differences in assay conditions, such as cell line, receptor expression levels, and the presence of serum proteins. AMG-837 is known to bind to albumin, which can affect its free concentration and apparent potency.[1][4]
Experimental Workflow: A Self-Validating Approach to Measuring Intracellular Calcium
To ensure the scientific integrity of data, a well-designed experimental workflow with integrated controls is paramount. The following section outlines a detailed, step-by-step methodology for assessing AMG-837-induced calcium mobilization using a fluorescent indicator-based assay. This protocol is designed to be a self-validating system.
Core Principle: Fluorescent Calcium Indicators
The most common method for measuring [Ca²⁺]i relies on the use of calcium-sensitive fluorescent dyes.[18][19][20] These can be broadly categorized into ratiometric and non-ratiometric indicators.
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their excitation or emission wavelength upon binding to calcium.[14][17] By measuring the ratio of fluorescence at two different wavelengths, one can obtain a more accurate and quantitative measurement of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[17][21]
-
Non-Ratiometric Indicators (e.g., Fluo-4): These dyes show a significant increase in fluorescence intensity upon calcium binding.[22][23][24][25][26] While simpler to use, they are more prone to the artifacts mentioned above.[27]
For robust, quantitative studies of GPR40 agonism, the ratiometric dye Fura-2 AM is often preferred.
Experimental Protocol: Fura-2 AM-based Calcium Imaging
This protocol is designed for adherent cells stably expressing human GPR40 (e.g., HEK293-hGPR40 or CHO-hGPR40).
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control/chelator)
Step-by-Step Methodology:
-
Cell Culture:
-
Plate GPR40-expressing cells onto glass-bottom dishes or 96-well imaging plates.
-
Culture until they reach 70-80% confluency. The rationale for this is to have a sufficient number of healthy, individual cells for imaging without having an overgrown monolayer which can lead to artifacts.
-
-
Dye Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For the working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS containing Ca²⁺ and Mg²⁺.
-
Add Pluronic F-127 (0.02% final concentration) to the working solution to aid in the dispersion of the lipophilic Fura-2 AM in the aqueous buffer.
-
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows the AM ester form of the dye to passively diffuse across the cell membrane.
-
Following incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark. This allows intracellular esterases to cleave the AM groups, trapping the active, calcium-sensitive Fura-2 dye inside the cells.[28]
-
-
Imaging and Data Acquisition:
-
Mount the plate/dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add AMG-837 at the desired concentration and continue recording the fluorescence ratio to capture the calcium transient.
-
-
Self-Validating Controls:
-
Positive Control: At the end of the experiment, add a saturating concentration of Ionomycin (a calcium ionophore) to elicit a maximal calcium influx and determine the maximum fluorescence ratio (Rₘₐₓ).[29][30]
-
Negative Control: Following the Ionomycin response, add EGTA (a calcium chelator) to chelate all available calcium and determine the minimum fluorescence ratio (Rₘᵢₙ).[30]
-
Vehicle Control: Run parallel experiments with the vehicle used to dissolve AMG-837 to ensure it does not elicit a calcium response.
-
Parental Cell Line Control: Perform the assay on the parental cell line (not expressing GPR40) to confirm that the observed response is GPR40-dependent.
-
Data Analysis
The F340/F380 ratio is directly proportional to the intracellular calcium concentration. The response to AMG-837 can be quantified by measuring the peak change in this ratio from the baseline. Dose-response curves can be generated by testing a range of AMG-837 concentrations, from which the EC₅₀ value can be calculated.
Conclusion: From Calcium Signal to Therapeutic Potential
The mobilization of intracellular calcium is a fundamental and quantifiable readout of AMG-837's engagement with the GPR40 receptor. As demonstrated, this process is initiated by a well-orchestrated Gαq-mediated signaling cascade, leading to both the release of internal calcium stores and the influx of external calcium. A thorough understanding of this mechanism, coupled with robust and self-validating experimental methodologies, is essential for accurately characterizing the pharmacology of GPR40 agonists and advancing their development as potential therapeutics for metabolic diseases. The insights gained from these in-depth technical approaches provide a solid foundation for translating molecular actions into physiological outcomes.
References
-
Luo, J., Swaminath, G., Brown, S. P., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
Usui, R., Yabe, D., Fauzi, M., et al. (2019). GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. Scientific Reports, 9(1), 15562. [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Usui, R., Yabe, D., Fauzi, M., et al. (2019). GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. PubMed. [Link]
-
Usui, R., Yabe, D., Fauzi, M., et al. (2019). GPR40 activation initiates store-operated Ca²⁺ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. SciSpace. [Link]
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
-
Stoddart, L. A., Brown, A. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643-2651. [Link]
-
Chen, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9730. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]
-
ION Biosciences. (2021). FURA-2 AM - Instructions. Retrieved from [Link]
-
Parekh, A. B. (2011). Activation and regulation of store-operated calcium entry. The Journal of Physiology, 589(17), 4143–4150. [Link]
-
Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Retrieved from [Link]
-
BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications, 335(1), 97-104. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
Watterson, K. R., et al. (2013). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1013, 43-56. [Link]
-
Prakriya, M., & Lewis, R. S. (2015). Regulatory mechanisms controlling store-operated calcium entry. Cold Spring Harbor Perspectives in Biology, 7(10), a024010. [Link]
-
ResearchGate. (n.d.). Controls and experimental setup for calcium flux assays. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(6), 537-551. [Link]
-
Liminal BioSciences. (n.d.). GPR40 Agonist Program. Retrieved from [Link]
-
Al-Mubarak, S., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 34(1), 59-66. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]
-
St-Onge, G., & St-Hilaire, M. (2008). The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. Diabetes, 57(9), 2432-2437. [Link]
-
Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
St-Onge, G., & St-Hilaire, M. (2008). The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. PubMed. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Sykes, D. A., et al. (2016). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 173(1), 114-127. [Link]
Sources
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. (PDF) GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. (2019) | Ryota Usui | 37 Citations [scispace.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 14. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. fluoresceintsa.com [fluoresceintsa.com]
- 19. brainvta.tech [brainvta.tech]
- 20. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. S-EPMC6820554 - GPR40 activation initiates store-operated Ca<sup>2+</sup> entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic ?-cells. - OmicsDI [omicsdi.org]
- 23. moodle2.units.it [moodle2.units.it]
- 24. apexbt.com [apexbt.com]
- 25. agilent.com [agilent.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 28. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 29. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 30. bu.edu [bu.edu]
Methodological & Application
Application Notes and Protocols for the Use of AMG-837 Sodium in Rodent Models of Diabetes
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AMG-837 sodium, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, in rodent models of type 2 diabetes. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to ensure robust and reproducible in vivo studies.
Introduction: The Scientific Rationale for Targeting GPR40 with AMG-837
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists are expected to enhance insulin secretion primarily during hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[4]
AMG-837 is a potent, orally bioavailable partial agonist of GPR40.[2][3] Preclinical studies have demonstrated its efficacy in enhancing insulin secretion and lowering glucose levels in various rodent models of diabetes.[2][5] This document will provide detailed protocols for evaluating the anti-diabetic effects of AMG-837 in both lean and obese rodent models.
Mechanism of Action: GPR40 Signaling Pathway
Upon binding of an agonist like AMG-837, GPR40 couples to Gαq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.[6]
Caption: Experimental workflow for an IPGTT study with AMG-837.
Protocol:
-
Fast the animals for 6-8 hours prior to the experiment. Ensure free access to water. [7]2. At t = -30 minutes, collect a baseline blood sample for glucose and insulin measurement.
-
Immediately after the baseline blood draw, administer AMG-837 or vehicle via oral gavage. Recommended doses for initial studies are 0.3, 1, and 3 mg/kg. [8]4. At t = 0 minutes, administer a glucose challenge via intraperitoneal (IP) injection. A standard dose is 2 g/kg body weight of a 20% dextrose solution. [9][10]5. Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge. [10][11]6. Measure blood glucose immediately using a glucometer.
-
Process the remaining blood to collect plasma for insulin analysis.
Blood Sampling and Analysis
Blood Collection
For serial blood sampling, the tail vein is the preferred site. [12][13][14] Materials:
-
Glucometer and test strips.
-
Micro-hematocrit tubes (heparinized).
-
Lancets or scalpel blades.
-
Microcentrifuge tubes.
Protocol:
-
Gently restrain the animal.
-
Warm the tail with a heat lamp or warm water to dilate the blood vessels.
-
Make a small incision (1-2 mm) on the lateral tail vein with a sterile lancet or scalpel blade. [12]4. Collect a drop of blood directly onto the glucometer test strip for immediate glucose reading. [15]5. For plasma collection, collect blood into a heparinized micro-hematocrit tube.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
For subsequent samples, gently remove the clot to re-initiate blood flow. [12]
Plasma Preparation and Insulin Measurement
-
Cap the micro-hematocrit tubes and centrifuge at 2000 x g for 10 minutes.
-
Carefully break the tube above the red blood cell layer and transfer the plasma to a labeled microcentrifuge tube.
-
Store plasma at -80°C until analysis.
-
Measure insulin concentrations using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis and Interpretation
The primary endpoints for evaluating the efficacy of AMG-837 are the reduction in blood glucose excursion and the potentiation of insulin secretion during the IPGTT.
-
Blood Glucose: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for blood glucose from t = 0 to t = 120 minutes. A statistically significant reduction in the glucose AUC for the AMG-837 treated groups compared to the vehicle group indicates a positive therapeutic effect. [16]* Plasma Insulin: Plot the mean plasma insulin concentration at each time point. Calculate the insulin AUC. An increase in the insulin AUC in the AMG-837 treated groups, particularly at the earlier time points post-glucose challenge, demonstrates the insulinotropic effect of the compound. [16]
Summary of Dosing and Expected Outcomes
| Parameter | Sprague-Dawley Rats | Zucker Fatty Rats |
| Dose Range | 0.03 - 0.3 mg/kg | 0.3 - 3 mg/kg [8] |
| Administration | Single oral gavage | Single or repeat daily oral gavage [16] |
| Timing | 30 minutes prior to glucose challenge [16] | 30 minutes prior to glucose challenge [5] |
| Expected Glucose Outcome | Dose-dependent reduction in glucose excursion during IPGTT. [5] | Significant improvement in glucose tolerance. [5] |
| Expected Insulin Outcome | Dose-dependent increase in glucose-stimulated insulin secretion. [16] | Potentiation of insulin release in response to glucose. [16] |
References
-
The diabetic Zucker fatty rat. (n.d.). PubMed. [Link]
-
A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. (n.d.). National Institutes of Health (NIH). [Link]
-
The Zucker Diabetic Fatty rat. (n.d.). Gubra. [Link]
-
Zucker Diabetic Fatty Rat as a Model for Non-insulin-dependent Diabetes Mellitus. (1990). ILAR Journal, Oxford Academic. [Link]
-
Zucker diabetic fatty rats: Significance and symbolism. (2025). Ayurline. [Link]
-
Intraperitoneal glucose tolerance test (IP GTT). (2016). MMPC. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PLOS One. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PLOS One. [Link]
-
Intraperitoneal glucose tolerance test (IPGTT) Protocol. (n.d.). IMPReSS - Mousephenotype.org. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC. [Link]
-
How to measure the mouse blood glucose? (2024). ResearchGate. [Link]
-
Intraperitoneal Glucose Tolerance Test. (2024). MMPC. [Link]
-
4 Top Methods of Blood Collection in Lab Rodents. (2017). Neoteryx. [Link]
-
Intraperitoneal Glucose Tolerance Testing (IPGTT). (2002). Diabetic Complications Consortium (DiaComp). [Link]
-
Intraperitoneal Glucose and Insulin Tolerance Tests. (n.d.). Bio-protocol. [Link]
-
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. (2012). PLOS One. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PLOS One Journals. [Link]
-
Blood Collection Procedure Title: Glucose Tolerance Test (GTT). (n.d.). UC Berkeley OAC. [Link]
-
Signaling pathway of GRP40 for insulin secretion. (n.d.). ResearchGate. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. (n.d.). National Institutes of Health (NIH). [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health (NIH). [Link]
-
Effect of age and diet on glucose tolerance in Sprague-Dawley rats. (n.d.). National Institutes of Health (NIH). [Link]
-
LAB_021 Oral Gavage in Mice and Rats. (n.d.). University of Queensland Research Support. [Link]
-
The oral glucose tolerance test (OGTT) results of Sprague–Dawley rats... (n.d.). ResearchGate. [Link]
-
Blood Collection and Sample Preparation for Rodents. (n.d.). IDEXX BioAnalytics. [Link]
-
Oral glucose tolerance test in female Sprague Dawley rats administered with leaf extract of Momordica charantia. (2025). ResearchGate. [Link]
-
GPR40. (2016). Proteopedia. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PLOS One Journals. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PubMed. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. (2012). PubMed. [Link]
-
AMG 837: A potent, orally bioavailable GPR40 agonist. (n.d.). ResearchGate. [Link]
-
What are GPR40 agonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Activation of GPR40 by medium chain fatty acids, C8 and C10, in... (n.d.). ResearchGate. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. (n.d.). Semantic Scholar. [Link]
Sources
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 7. diacomp.org [diacomp.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mmpc.org [mmpc.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. neoteryx.com [neoteryx.com]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. researchgate.net [researchgate.net]
- 16. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of AMG-837 Sodium in Rats
Introduction: The Scientific Rationale for AMG-837 Administration in Preclinical Models
AMG-837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. This receptor is predominantly expressed on pancreatic β-cells and plays a crucial role in mediating the stimulatory effects of long-chain fatty acids on glucose-stimulated insulin secretion (GSIS)[2][3]. The activation of GPR40 by agonists like AMG-837 enhances the release of insulin in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues[2].
These application notes provide a comprehensive guide for researchers on the preparation and oral gavage administration of AMG-837 sodium in rat models. The protocols outlined below are synthesized from peer-reviewed literature and established best practices in preclinical research to ensure scientific rigor and reproducibility. The sodium salt of AMG-837 is often utilized in research due to its improved physicochemical properties, such as stability, which is a critical consideration for developing a viable oral formulation[4].
Mechanism of Action: GPR40-Mediated Insulin Secretion
AMG-837's therapeutic potential is rooted in its specific interaction with GPR40 on pancreatic β-cells. Upon binding, it potentiates the effects of elevated glucose levels on insulin secretion. This glucose dependency is a key feature of GPR40 agonists.
Caption: GPR40 signaling pathway activated by AMG-837.
Quantitative Data Summary: Dosage and Pharmacokinetics
Preclinical studies have established effective oral dosage ranges for AMG-837 in different rat strains. The selection of a specific dose will depend on the experimental model and the desired therapeutic effect.
| Parameter | Sprague-Dawley Rats | Zucker Fatty (fa/fa) Rats | Reference |
| Single Dose Range | 0.03, 0.1, 0.3 mg/kg | 0.3, 1, 3 mg/kg | [2][5][6] |
| Chronic Dosing Regimen | Not explicitly stated | 0.03, 0.1, 0.3 mg/kg daily for 21 days | [2][7] |
| Oral Bioavailability (%F) | 84% (at 0.5 mg/kg) | Not explicitly stated | [2][5] |
| Plasma Cmax | 1.4 µM (at 0.5 mg/kg) | Not explicitly stated | [2][5] |
| Half-maximal effective dose (glucose lowering) | ~0.05 mg/kg | Not explicitly stated | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
The poor aqueous solubility of AMG-837 necessitates its formulation as a suspension for oral gavage. A commonly used and effective vehicle is a combination of methylcellulose and a surfactant like Tween 80.
Materials:
-
This compound salt
-
1% (w/v) Methylcellulose (CMC) in sterile water
-
1% (v/v) Tween 80
-
Sterile water for injection
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and pipettes
Procedure:
-
Vehicle Preparation:
-
To prepare a 1% methylcellulose solution, slowly add the required amount of methylcellulose powder to hot sterile water while stirring vigorously.
-
Once dispersed, allow the solution to cool to room temperature, which will facilitate complete dissolution.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 1% (v/v) and mix thoroughly. This vehicle can be stored at 2-8°C for a limited period.
-
-
Dose Calculation:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg), the average body weight of the rats, and the dosing volume (e.g., 10 mL/kg).
-
Formula: Concentration (mg/mL) = [Dose (mg/kg) x Average Body Weight (kg)] / Dosing Volume (mL)
-
-
Suspension Preparation:
-
Weigh the required amount of this compound salt.
-
In a suitable container, add a small amount of the vehicle to the AMG-837 powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume is reached.
-
Continue stirring until a homogenous suspension is achieved. It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Equipment:
-
Prepared AMG-837 dosing solution
-
Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered. The typical gavage volume for rats is 10-20 mL/kg.
-
Ensure the dosing solution is at room temperature and continuously stirred to maintain a homogenous suspension.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors. This ensures the needle reaches the stomach without causing perforation.
-
-
Restraint and Administration:
-
Properly restrain the rat to immobilize its head and body. This can be done manually by a trained handler or using a suitable restraint device. The rat should be held in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Never force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the dosing solution over 2-3 seconds.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals periodically according to the experimental protocol.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic or pharmacodynamic study involving oral gavage of AMG-837 in rats.
Caption: Typical experimental workflow for an oral gavage study in rats.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Consistent and reproducible results are achieved by:
-
Accurate Dosing: The use of a homogenous suspension and precise volume administration based on individual body weight ensures that each animal receives the intended dose.
-
Procedural Consistency: Adherence to the standardized oral gavage technique minimizes variability and reduces the risk of procedural errors.
-
Pharmacokinetic Confirmation: In pharmacokinetic studies, the measurement of plasma concentrations of AMG-837 post-administration serves as a direct validation of successful drug delivery.
-
Pharmacodynamic Readouts: In pharmacodynamic studies, the observation of expected biological effects, such as enhanced glucose-stimulated insulin secretion and a reduction in blood glucose levels, confirms the biological activity of the administered compound.
By following these detailed protocols, researchers can confidently and effectively utilize this compound in their preclinical rat models to investigate its therapeutic potential for type 2 diabetes.
References
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). PLoS ONE, 6(11), e27270. [Link]
-
ResearchGate. AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF. [Link]
-
PLOS ONE. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC - PubMed Central. [Link]
-
Chen, N., et al. (2014). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Physiological Reports, 2(10), e12161. [Link]
-
Semantic Scholar. AMG 837: a potent, orally bioavailable GPR40 agonist. [Link]
-
ACS Publications. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]
-
accessdata.fda.gov. 209637Orig1s000. [Link]
-
accessdata.fda.gov. NDA 22-275 - 104-Week Oral (Gavage) Carcinogenicity Study in the Rat. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC - PubMed Central. [Link]
-
ResearchGate. Development of a Suitable Salt Form for a GPR40 Receptor Agonist. [Link]
Sources
Application Note: Quantifying the Sodium-Dependent Activity of the FFA1 Receptor Agonist AMG-837 Using an Inositol Phosphate Accumulation Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an inositol phosphate (IP) accumulation assay to characterize the sodium-dependent activity of AMG-837, a potent agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). We delve into the underlying principles of Gq-coupled receptor signaling, the rationale for measuring inositol monophosphate (IP1) as a stable downstream marker, and the critical role of sodium ions as allosteric modulators of G-protein coupled receptors (GPCRs). A detailed, field-proven protocol is provided, complete with data analysis workflows and troubleshooting advice to ensure robust and reproducible results.
Introduction: Targeting FFA1 and the Nuance of Allosteric Modulation
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of approximately 30% of all approved drugs, regulating nearly every aspect of human physiology.[1] Among these, the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, has emerged as a promising therapeutic target for type 2 diabetes.[2][3][4][5][6][7] FFA1 is highly expressed in pancreatic β-cells and, upon activation by medium- to long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[5][8]
AMG-837 is a potent, orally bioavailable partial agonist of FFA1 that has been shown to enhance insulin secretion and lower glucose levels in preclinical models.[2][9][10][11] Like endogenous fatty acids, AMG-837 activates the receptor, which primarily couples to the Gαq subunit of heterotrimeric G-proteins.[4][12][13][14][15][16] This initiates a well-defined signaling cascade, beginning with the activation of phospholipase C (PLC).[12][17][18]
A critical, yet often overlooked, aspect of GPCR pharmacology is the allosteric modulation by endogenous ions. For many Class A GPCRs, sodium ions (Na+) are known to bind within a conserved pocket in the transmembrane bundle, acting as negative or positive allosteric modulators that can significantly impact agonist binding and receptor activation.[19][20][21][22][23] Understanding this ionic dependence is crucial for translating in vitro compound activity to in vivo physiological contexts where sodium gradients are fundamental. This application note details the use of an inositol phosphate accumulation assay as a robust method to investigate the modulatory effect of sodium ions on the activity of AMG-837 at the FFA1 receptor.
Assay Principle: Measuring IP1 as a Proxy for Gq Activation
Activation of a Gq-coupled receptor like FFA1 leads to the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[17][18] IP3 rapidly diffuses through the cytoplasm to mobilize intracellular calcium stores.
While IP3 is the direct product of PLC activity, its extremely short half-life makes it unsuitable for high-throughput screening (HTS) applications.[24] The inositol phosphate accumulation assay circumvents this issue by measuring the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1).[24] In the presence of lithium chloride (LiCl), which inhibits the inositol monophosphatase enzyme that degrades IP1, the cellular concentration of IP1 becomes directly proportional to the degree of Gq-coupled receptor activation over time.
Modern IP1 assays, such as the IP-One HTRF® kit from Cisbio, employ a competitive immunoassay format based on Homogeneous Time-Resolved Fluorescence (HTRF).[24][25][26][27] In this system, IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. When the labeled antibody and tracer are in close proximity, FRET occurs. Cellular IP1 displaces the tracer, disrupting FRET and causing a decrease in the fluorescence signal that is inversely proportional to the amount of IP1 produced.[24][25][27]
Materials and Reagents
| Item | Description / Recommended Supplier |
| Cell Line | HEK293 or CHO cells stably expressing human FFA1/GPR40. |
| Cell Culture Media | DMEM/F-12, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418). |
| Assay Plates | 384-well white, solid-bottom, tissue-culture treated plates (e.g., Greiner Bio-One, Corning). |
| Compound | AMG-837 Sodium Salt.[28] Prepare a 10 mM stock in DMSO. |
| Assay Kit | IP-One HTRF® Assay Kit (Cisbio, #62IPAPEC) or equivalent. |
| Reagents | Lithium Chloride (LiCl), N-Methyl-D-glucamine (NMDG), HEPES buffer, DMSO. |
| High-Sodium Buffer | Stimulation Buffer provided in the kit or HBSS containing CaCl2, MgCl2, and HEPES. Final [Na+] ≈ 140-150 mM. |
| Sodium-Free Buffer | Custom buffer: Replace NaCl with an equimolar concentration of NMDG. Adjust pH to 7.4. |
| Equipment | Humidified CO2 incubator (37°C, 5% CO2), HTRF-compatible microplate reader (e.g., BMG PHERAstar FS, PerkinElmer EnVision). |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.
Part A: Cell Seeding
-
Cell Culture: Maintain FFA1-expressing cells in culture, ensuring they are in a logarithmic growth phase and do not exceed 80-90% confluency.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity. Centrifuge and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Seeding: Count the cells and adjust the density to 250,000 - 500,000 cells/mL (optimization may be required). Dispense 20 µL per well into a 384-well white plate (5,000 - 10,000 cells/well).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Part B: Compound and Reagent Preparation
-
Assay Buffers: Prepare fresh High-Sodium and Sodium-Free stimulation buffers. Crucially, add LiCl to both buffers to a final concentration of 50 mM.
-
Compound Plates:
-
Prepare a 10 mM stock of AMG-837 in 100% DMSO.
-
Perform an intermediate dilution of the stock solution in DMSO.
-
Create two separate serial dilution series (e.g., 11-point, 1:3 dilution) by diluting the intermediate stock into the High-Sodium and Sodium-Free stimulation buffers, respectively. The final DMSO concentration should be kept constant and low (<0.5%).
-
Part C: IP1 Accumulation Assay Procedure
-
Remove Culture Medium: Carefully aspirate the culture medium from the cell plate, leaving the adherent cells.
-
Add Compounds: Transfer 10 µL of the prepared AMG-837 dilutions (from both buffer conditions) and controls (buffer only for basal) to the corresponding wells of the cell plate.
-
Stimulation: Incubate the plate for 60 minutes at 37°C.[27]
-
Prepare Detection Reagents: During the incubation, reconstitute the IP-One HTRF® kit reagents (IP1-d2 and Anti-IP1-Cryptate) in the provided lysis buffer according to the manufacturer's protocol.[25][29]
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 reagent to each well.
-
Add 5 µL of the Anti-IP1-Cryptate reagent to each well.
-
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader. Set the excitation wavelength to 320-340 nm and measure emission at both 620 nm (Cryptate reference) and 665 nm (FRET signal).[25]
Data Analysis and Expected Results
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Normalize Data: Normalize the data to the control wells. The response is typically expressed as a percentage of the basal (buffer only) signal. Delta F% = ((Standard or Sample Ratio - Basal Ratio) / Basal Ratio) * 100
-
Generate Dose-Response Curves: Plot the normalized response against the logarithm of the AMG-837 concentration for both the High-Sodium and Sodium-Free conditions.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or equivalent to determine the EC50 (potency) and Emax (efficacy) for each condition.
Expected Results:
The activity of agonists at many Class A GPCRs is enhanced by sodium. Therefore, it is hypothesized that sodium acts as a positive allosteric modulator for AMG-837 at the FFA1 receptor. This would manifest as a rightward shift in the concentration-response curve in the sodium-free condition compared to the high-sodium condition.
| Condition | Hypothetical EC50 (nM) | Hypothetical Emax (% of Basal) | Interpretation |
| High-Sodium (145 mM) | 150 | 250% | Baseline activity in physiological sodium. |
| Sodium-Free (<1 mM) | 850 | 245% | A ~5.7-fold decrease in potency (higher EC50) suggests that sodium is required for optimal AMG-837 activity. Efficacy (Emax) is largely unaffected. |
A significant increase in the EC50 value in the absence of sodium strongly indicates that Na+ ions positively modulate the potency of AMG-837. This suggests that the presence of sodium stabilizes a receptor conformation that has a higher affinity for the agonist.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Window / High Basal Signal | 1. High constitutive receptor activity.2. Suboptimal cell health or density.[30]3. Serum components in assay buffer stimulating the receptor.[30] | 1. Consider using an inverse agonist to define the true basal level.2. Optimize cell seeding density; ensure high viability.3. Perform a buffer wash step before adding compounds or use serum-free media for stimulation. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Pipetting errors, especially with small volumes.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated multichannel pipettes or automated liquid handlers.3. Avoid using the outermost wells of the plate for samples. |
| No Response to Agonist | 1. Low or absent receptor expression.2. Inactive compound.3. Incorrect assay buffer composition or pH. | 1. Verify receptor expression via FACS or Western blot.2. Confirm compound identity and activity with an orthogonal assay (e.g., calcium flux).3. Double-check all buffer components, concentrations, and pH. |
Conclusion
The inositol phosphate accumulation assay is a highly effective and HTS-compatible method for quantifying the activity of Gq-coupled receptor agonists. This application note provides a robust framework for using this assay to dissect the sodium-dependent pharmacology of the FFA1 agonist AMG-837. Demonstrating a positive allosteric modulation by sodium ions provides critical insight into the compound's mechanism of action and helps bridge the gap between in vitro potency and in vivo physiological response. This understanding is invaluable for the strategic development of novel therapeutics targeting FFA1 and other GPCRs.
References
-
Liu, W., et al. (2012). Structural Basis for Allosteric Regulation of GPCRs by Sodium Ions. Science. [Link]
-
Katritch, V., et al. (2014). Allosteric sodium in class A GPCR signaling. Trends in Biochemical Sciences. [Link]
-
Katritch, V., et al. (2014). Allosteric sodium in class A GPCR signaling. PubMed. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS One. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
Fenalti, G., et al. (2014). Mechanistic Insights into the Allosteric Modulation of Opioid Receptors by Sodium Ions. Biochemistry. [Link]
-
Liu, W., et al. (2012). Structural basis for allosteric regulation of GPCRs by sodium ions. PubMed. [Link]
-
Latorraca, N. R., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. PNAS. [Link]
-
Vanderbilt University. Labeling Cells and Analyzing Inositol Phospholipids. Vanderbilt University Basic Science Departments. [Link]
-
Wu, J., et al. (2020). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research. [Link]
-
ResearchGate. Activation of FFA1/GPR40 receptor. ResearchGate. [Link]
-
Assay Guidance Manual. (2012). IP-3/IP-1 Assays. NCBI Bookshelf. [Link]
-
Wang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]
-
Alvarez-Curto, E., & Milligan, G. (2016). How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors. International Journal of Molecular Sciences. [Link]
-
Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]
-
Wikipedia. G protein-coupled receptor. Wikipedia. [Link]
-
University of Washington. Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. [Link]
-
Wang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress. [Link]
-
Bio-protocol. Inositol phosphate (IP) accumulation assay. Bio-protocol. [Link]
-
ResearchGate. AMG 837: A potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]
-
PLoS One. (2014). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. [Link]
-
Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed. [Link]
-
Wikipedia. Free fatty acid receptor 1. Wikipedia. [Link]
-
Hanke, S., et al. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Molecules. [Link]
-
Frontiers in Pharmacology. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Frontiers. [Link]
-
CUSABIO. G protein-coupled receptor signaling pathway. CUSABIO. [Link]
-
BMG Labtech. HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. [Link]
-
Current Protocols in Immunology. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. PubMed. [Link]
-
BMG Labtech. HTRF IP-One assay used for functional screening. BMG Labtech. [Link]
-
BMG Labtech. HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. [Link]
-
NCBI Bookshelf. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. NCBI. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
PLoS One. (2011). Figure 1. In vitro characterization of AMG 837. PLOS ONE. [Link]
-
ResearchGate. Development of a Suitable Salt Form for a GPR40 Receptor Agonist. ResearchGate. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 18. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 19. Structural Basis for Allosteric Regulation of GPCRs by Sodium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric sodium in class A GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric sodium in class A GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structural basis for allosteric regulation of GPCRs by sodium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Potentiation of Insulin Secretion by the GPR120 Agonist AMG-837 Sodium in Isolated Murine Pancreatic Islets
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation of primary murine pancreatic islets and the subsequent evaluation of insulin secretion in response to the selective GPR120/FFAR4 agonist, AMG-837 sodium. We detail a robust islet isolation protocol employing collagenase digestion and a discontinuous density gradient purification. This is followed by a validated static Glucose-Stimulated Insulin Secretion (GSIS) assay, adapted to investigate the potentiating effects of AMG-837 on insulin release. The underlying principles of each experimental step are elucidated to ensure scientific rigor and reproducibility.
Introduction: The Role of GPR120 in Metabolic Homeostasis
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis.[1][2] Activated by long-chain fatty acids, GPR120 is expressed in various tissues, including adipose tissue, macrophages, and pancreatic islets.[3][4] Its activation is linked to potent anti-inflammatory effects and improved insulin sensitivity, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes.[1][4][5]
AMG-837 is a potent and selective synthetic agonist of GPR120. By activating this receptor, AMG-837 is hypothesized to modulate insulin secretion from pancreatic β-cells, potentially augmenting glucose-stimulated insulin release. This application note provides a validated workflow to test this hypothesis using primary murine pancreatic islets, a physiologically relevant ex vivo model.
Signaling Pathway of GPR120/FFAR4 Activation
Upon binding of an agonist like AMG-837, GPR120 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[6][7] This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the fusion of insulin-containing granules with the β-cell membrane and subsequent insulin exocytosis.[8]
Caption: GPR120/FFAR4 signaling cascade initiated by AMG-837.
Pancreatic Islet Isolation from Mice
The successful isolation of viable and functional pancreatic islets is paramount for obtaining reliable data. This protocol is adapted from established methods and involves in situ perfusion of the pancreas with collagenase, followed by mechanical and enzymatic digestion, and purification using a density gradient.[9][10]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| Collagenase P | Roche | 11213865001 | Activity varies by lot; determine optimal concentration empirically. |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14175095 | Prepare fresh and keep on ice. |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | Bring to room temperature before use.[11] |
| RPMI 1640 Medium | Gibco | 11875093 | Supplement with 10% FBS and 1% Penicillin-Streptomycin. |
| Dithizone (DTZ) Staining Solution | Sigma-Aldrich | D5130 | For islet identification.[12][13] |
| Surgical Instruments | Fine Science Tools | Various | Forceps, scissors, clamps, etc. |
| Perfusion Pump | Harvard Apparatus | 70-3333 | Optional, but recommended for consistency. |
Islet Isolation Workflow
Caption: Workflow for murine pancreatic islet isolation.
Step-by-Step Protocol
-
Pancreas Perfusion: Anesthetize a C57BL/6 mouse and perform a laparotomy to expose the abdominal cavity. Clamp the common bile duct near the liver and cannulate it close to the duodenum. Slowly perfuse the pancreas with 3-5 mL of ice-cold collagenase P solution (e.g., 1 mg/mL in HBSS).[10][14] The pancreas should become visibly distended.
-
Digestion: Excise the inflated pancreas and transfer it to a 50 mL conical tube containing more cold collagenase solution. Incubate in a 37°C water bath with shaking for 12-15 minutes.[14] The digestion is complete when the tissue appears dissociated into fine, sand-like particles upon gentle shaking.[14]
-
Causality: The duration and temperature of digestion are critical. Over-digestion will destroy the islets, while under-digestion will result in low yields with islets still embedded in acinar tissue.[15]
-
-
Stopping the Reaction: Immediately stop the digestion by adding 40 mL of ice-cold HBSS or RPMI with 10% FBS.[14] Centrifuge at low speed (e.g., 200 x g) for 2 minutes.
-
Purification: Resuspend the pellet in a solution for density gradient centrifugation. A discontinuous Ficoll gradient is commonly used.[16][17] Carefully layer the resuspended tissue onto the gradient and centrifuge according to the manufacturer's instructions (e.g., 800 x g for 15 minutes with the brake off).[18] Islets will settle at the interface between the lower and upper layers.
-
Self-Validation: Healthy, pure islets will form a distinct layer at the interface. A diffuse or contaminated layer indicates poor digestion or gradient preparation.
-
-
Islet Collection and Culture: Carefully collect the islet-containing layer, wash with HBSS or culture medium, and transfer to a petri dish.[19] For optimal purity, hand-pick the islets under a dissecting microscope. Healthy islets appear as smooth, round, and slightly opaque clusters.[14][19]
-
Identification (Optional but Recommended): To confirm islet identity, a small aliquot can be stained with Dithizone (DTZ), which chelates zinc in insulin granules, staining β-cells a crimson red.[12][13][20]
-
Overnight Culture: Culture the isolated islets overnight in supplemented RPMI 1640 medium at 37°C and 5% CO2.[21][22] This "priming" or recovery period allows the islets to regain normal function after the stress of isolation.[14]
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by islets in response to low and high glucose concentrations, with or without the test compound AMG-837.[21][23]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| Krebs-Ringer Bicarbonate Buffer (KRBH) | Prepare in-house | See below | Contains 0.1% BSA. |
| D-Glucose | Sigma-Aldrich | G8270 | Prepare stocks for low (2.8 mM) and high (16.7 mM) concentrations. |
| This compound | Tocris | 4802 | Prepare stock solution in DMSO. |
| Insulin ELISA Kit (Mouse) | ALPCO | 80-INSMSU-E01 | For quantifying secreted insulin. |
| Acidified Ethanol | Prepare in-house | See below | For insulin extraction from islets. |
KRBH Buffer Composition (1X): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 0.1% (w/v) BSA. Adjust pH to 7.4.[21][24]
GSIS Assay Workflow
Caption: Workflow for the static GSIS assay.
Step-by-Step Protocol
-
Islet Picking: After overnight culture, hand-pick islets of similar size (e.g., 150 µm diameter) into batches of 10-15 islets per replicate.[23][25] Use at least triplicate wells for each condition.
-
Expert Insight: Using islets of a consistent size is crucial for reducing variability, as insulin secretion is proportional to islet size.[26]
-
-
Pre-incubation: Transfer the islet batches to a 24-well plate containing 1 mL of KRBH with low glucose (2.8 mM). Incubate for 30-60 minutes at 37°C.[23][25] This step establishes a basal insulin secretion level. Repeat this step with fresh low-glucose KRBH.
-
Incubation: Transfer the islets to the final incubation plate containing 1 mL of the appropriate KRBH solution:
-
Basal: Low Glucose (2.8 mM)
-
Stimulated: High Glucose (16.7 mM)
-
Vehicle Control: High Glucose (16.7 mM) + Vehicle (e.g., 0.1% DMSO)
-
Test Compound: High Glucose (16.7 mM) + AMG-837 (at desired concentrations) Incubate for 1 hour at 37°C.[23]
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.[23]
-
Insulin Content Measurement: To normalize secreted insulin, measure the total insulin content of the islets in each replicate. Add 500 µL of acid-ethanol to the remaining islets, vortex, and store overnight at -20°C to lyse the cells and extract the insulin.[25][27]
-
Insulin Quantification: Measure the insulin concentration in both the supernatant samples and the islet lysates using a mouse insulin ELISA kit according to the manufacturer's protocol.
Data Analysis and Expected Results
Calculations
-
Insulin Secretion: Express as ng of insulin per islet per hour.
-
Normalized Insulin Secretion: Calculate the percentage of total insulin secreted: (Insulin in Supernatant) / (Insulin in Supernatant + Insulin in Lysate) * 100.
-
Stimulation Index (SI): (Insulin secreted at high glucose) / (Insulin secreted at low glucose). A robust islet preparation should have an SI of >10.[28]
Data Presentation
| Treatment Group | Glucose (mM) | AMG-837 (nM) | Insulin Secreted (ng/islet/hr) | Stimulation Index (SI) |
| Basal | 2.8 | 0 | Expected low value | 1.0 (Reference) |
| Stimulated | 16.7 | 0 | Expected high value | >10 |
| Vehicle Control | 16.7 | 0 (Vehicle) | Similar to Stimulated | >10 |
| Test 1 | 16.7 | 10 | Expected potentiation | Expected increase vs. Stimulated |
| Test 2 | 16.7 | 100 | Expected potentiation | Expected increase vs. Stimulated |
| Test 3 | 16.7 | 1000 | Expected potentiation | Expected increase vs. Stimulated |
Interpretation of Results
A successful experiment will show a significant increase in insulin secretion in the high glucose groups compared to the low glucose group. If AMG-837 potentiates insulin secretion, the groups treated with the compound in the presence of high glucose will show a statistically significant, dose-dependent increase in secreted insulin compared to the high glucose group alone. This would confirm the role of GPR120 activation by AMG-837 in augmenting glucose-stimulated insulin secretion in pancreatic islets.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Islet Yield | Incomplete pancreas perfusion; Inactive collagenase; Over/under-digestion. | Ensure complete inflation of pancreas during perfusion. Test new lots of collagenase for optimal concentration and digestion time.[29] |
| Low Islet Purity | Incomplete digestion; Improper density gradient preparation. | Optimize digestion time. Ensure sharp interfaces in the Ficoll gradient.[16] |
| Poor Islet Viability | Harsh mechanical dissociation; Prolonged digestion. | Handle tissue gently. Strictly adhere to optimized digestion times. |
| Low Stimulation Index | Damaged islets; Incorrect buffer composition. | Ensure islets are healthy post-isolation. Verify pH and composition of KRBH. |
| High Basal Secretion | Damaged islets; Insufficient pre-incubation. | Allow for adequate recovery overnight. Ensure two pre-incubation steps are performed. |
Conclusion
The protocols detailed in this application note provide a robust framework for the isolation of high-quality murine pancreatic islets and the subsequent investigation of GPR120 agonism on insulin secretion. By carefully following these steps and understanding the rationale behind them, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of compounds like this compound in the context of diabetes and metabolic disease.
References
-
A protocol for islet isolation from mouse pancreas. Nat Protoc. 2009;4(11):1649-52. [Link]
-
Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. J Vis Exp. 2019;(147). [Link]
-
Potential roles of GPR120 and its agonists in the management of diabetes. Drug Des Devel Ther. 2014;8:951-9. [Link]
-
Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas. J Vis Exp. 2016;(114). [Link]
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Int J Mol Sci. 2021;22(5):2501. [Link]
-
Different digestion enzymes used for human pancreatic islet isolation: A mixed treatment comparison (MTC) meta-analysis. PLoS One. 2017;12(11):e0187440. [Link]
-
Static insulin secretion analysis of isolated islets. protocols.io. 2022. [Link]
-
GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Adipocyte. 2018;7(1):58-63. [Link]
-
A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. J Vis Exp. 2019;(147):59582. [Link]
-
Isolation and Culture of the Islets of Langerhans from Mouse Pancreas. Bio-protocol. 2016;6(15):e1883. [Link]
-
A simple method of staining fresh and cultured islets. Transplantation. 1988;45(4):825-7. [Link]
-
A new collagenase blend increases the number of islets isolated from mouse pancreas. Islets. 2010;2(3):189-94. [Link]
-
Mouse Pancreatic Islet Isolation v1. ResearchGate. 2018. [Link]
-
Supravital dithizone staining in the isolation of human and rat pancreatic islets. Diabetes Res Clin Pract. 1990;10(2):133-42. [Link]
-
Factors influencing the collagenase digestion phase of human islet isolation. Cell Transplant. 1999;8(4):365-73. [Link]
-
Qualitative & Quantitative Assessment of Human Islets for Distribution Using Dithizone (DTZ). IIDP. 2020. [Link]
-
Pancreatic human islets and insulin-producing cells derived from embryonic stem cells are rapidly identified by a newly developed Dithizone. Sci Rep. 2019;9(1):9277. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. 2019. [Link]
-
Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol. 2014;4(1):e998. [Link]
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. 2021. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. ResearchGate. 2019. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. 2019. [Link]
-
Schematic representation of pancreatic islet purification using a Ficoll gradient. ResearchGate. 2017. [Link]
-
Optimizing Post-Transplantation Detection of Subcutaneously Transplanted Islets Using Dithizone Staining. bioRxiv. 2024. [Link]
-
GPR120 agonism as a countermeasure against metabolic diseases. Trends Endocrinol Metab. 2015;26(8):433-41. [Link]
-
Histopaque provides optimal mouse islet purification kinetics: comparison study with Ficoll, iodixanol and dextran. Islets. 2011;3(4):183-7. [Link]
-
Standardization of insulin secretion from pancreatic islets: validation of a DNA assay. Pancreas. 1990;5(4):391-7. [Link]
-
Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Pharmacol Res. 2024;199:106994. [Link]
-
INTEGRATED ISLET DISTRIBUTION PROGRAM APPLICATION FOR IIDP SERVICES: HUMAN ISLETS FOR RESEARCH ISLET HANDLING TIPS. IIDP. N.d. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. J Med Chem. 2021;64(9):5109-5139. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. 2019. [Link]
-
Improved, low-cost methods for pancreatic islet purification in rats. Ann Transplant. 2015;20:159-65. [Link]
-
The efficacy of density gradients for islet purification. Diabetologia. 1989;32(9):662-7. [Link]
-
A protocol for studying glucose homeostasis and islet function in mice. STAR Protoc. 2022;3(1):101158. [Link]
-
Continuous vs. discontinuous purification of isolated human islets: functional and morphological comparison. Front Endocrinol (Lausanne). 2015;6:14. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol: Mouse Islets v1. ResearchGate. 2021. [Link]
-
Islet Culture/Preservation Before Islet Transplantation. JMA J. 2019;2(1):1-7. [Link]
-
Assessment of Culture/Preservation Conditions of Human Islets for Transplantation. J Vis Exp. 2019;(145). [Link]
-
Polymorphisms in FFAR4 (GPR120) Gene Modulate Insulin Levels and Sensitivity after Fish Oil Supplementation. Nutrients. 2017;9(11):1227. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. J Med Chem. 2021;64(9):5109-5139. [Link]
-
A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. J Vis Exp. 2019;(147). [Link]
-
Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review. Front Endocrinol (Lausanne). 2024;15:1383568. [Link]
-
Estimating Insulin Sensitivity and Beta-Cell Function from the Oral Glucose Tolerance Test: Validation of a new Insulin Sensitivity and Secretion (ISS) Model. bioRxiv. 2023. [Link]
-
Insulin Secretion Assay. Human Cell Design. N.d. [Link]
-
Assessment of Insulin Secretion and Insulin Resistance in Human. Diabetes Metab J. 2021;45(5):641-654. [Link]
-
Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA. 2024. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphisms in FFAR4 (GPR120) Gene Modulate Insulin Levels and Sensitivity after Fish Oil Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 11. Histopaque provides optimal mouse islet purification kinetics: comparison study with Ficoll, iodixanol and dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesresearch.org [diabetesresearch.org]
- 13. Qualitative & Quantitative Assessment of Human Islets for Distribution Using Dithizone (DTZ) [protocols.io]
- 14. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 15. worthington-biochem.com [worthington-biochem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Continuous vs. discontinuous purification of isolated human islets: functional and morphological comparison [frontiersin.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 20. Supravital dithizone staining in the isolation of human and rat pancreatic islets | Lund University [lunduniversity.lu.se]
- 21. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 22. iidp.coh.org [iidp.coh.org]
- 23. Static insulin secretion analysis of isolated islets [protocols.io]
- 24. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Standardization of insulin secretion from pancreatic islets: validation of a DNA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Insulin Secretion Assay - Human Cell Design [humancelldesign.com]
- 29. researchgate.net [researchgate.net]
Application Note & Protocol: Oral Glucose Tolerance Test (OGTT) with the GPR40 Agonist AMG-837 Sodium in Rodent Models
Introduction
The Oral Glucose Tolerance Test (OGTT) is a cornerstone in metabolic research, providing critical insights into the body's ability to manage a glucose load. It is an indispensable tool for evaluating glucose homeostasis and assessing the efficacy of novel therapeutics for metabolic disorders like type 2 diabetes.[1][2] A key area of modern drug development focuses on targeting G protein-coupled receptors (GPCRs) that regulate metabolic processes. Among these, the Free Fatty Acid Receptors (FFARs) have emerged as promising targets.
This application note focuses on Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[3] AMG-837 sodium is a potent and selective GPR40 agonist that has been demonstrated to enhance insulin secretion and improve glucose tolerance in preclinical rodent models.[4][5] Unlike other secretagogues, the action of GPR40 agonists is glucose-dependent, which may reduce the risk of hypoglycemia.[6]
This document provides a comprehensive, field-tested protocol for conducting an OGTT in mice to evaluate the acute pharmacodynamic effects of orally administered this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices.
Scientific Principles and Rationale
The Central Role of GPR40 in Glucose-Stimulated Insulin Secretion (GSIS)
The efficacy of AMG-837 as a glucose-lowering agent is rooted in its specific interaction with GPR40 on pancreatic β-cells. The mechanism is as follows:
-
Agonist Binding: AMG-837 binds to the GPR40 receptor.
-
Gαq Protein Activation: This binding activates the associated Gαq protein.[7]
-
Downstream Signaling Cascade: Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]
-
Insulin Exocytosis: The elevated intracellular Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream.
Crucially, this entire process is greatly potentiated by high glucose levels, which independently promote insulin secretion. This synergy makes GPR40 agonists "glucose-dependent" insulin secretagogues.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Rationale for Protocol Design
-
Oral Administration: Both the glucose challenge and the test compound (AMG-837) are administered orally. This route is clinically relevant and engages the "incretin effect," where gut hormones like GLP-1 are released to further potentiate insulin secretion.[8][9]
-
Compound Pre-dosing: AMG-837 is administered 30 minutes prior to the glucose bolus. This timing is a critical experimental choice, designed to allow for sufficient absorption and distribution of the compound to the pancreas, ensuring it is present at the target site when blood glucose levels begin to rise.[1][10]
-
Fasting Period: A 6-hour fast is recommended. While longer fasts (16-18 hours) have been traditional, recent studies indicate that shorter fasting periods are sufficient to establish a baseline glucose level while minimizing the confounding effects of stress-induced hyperglycemia and metabolic changes associated with prolonged starvation.[11][12]
Detailed Experimental Protocol
This protocol is optimized for mice but can be adapted for other rodent models.
Materials and Reagents
| Reagent/Material | Recommended Vendor/Source |
| This compound Salt | Commercial Supplier |
| Vehicle (e.g., 0.5% w/v CMC in water) | Sigma-Aldrich |
| D-Glucose (Dextrose) | Sigma-Aldrich |
| Sterile Water or 0.9% Saline | Laboratory Supplier |
| Handheld Glucometer & Test Strips | Accu-Chek, OneTouch |
| Animal Scale (0.1 g accuracy) | Laboratory Supplier |
| Oral Gavage Needles (20-22 gauge) | Laboratory Supplier |
| 1 mL Syringes | Laboratory Supplier |
| (Optional) EDTA-coated tubes | Sarstedt Microvette |
Compound and Solution Preparation
-
AMG-837 Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).
-
The concentration should be calculated based on the desired dose (e.g., 3, 10, 30 mg/kg) and a standard dosing volume (e.g., 10 mL/kg).
-
Example Calculation (10 mg/kg dose): For a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL. To make 10 mL of solution, weigh 10 mg of this compound and suspend it in 10 mL of 0.5% CMC. Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
-
Glucose Challenge Solution:
-
Prepare a 20% w/v D-glucose solution in sterile water. For example, dissolve 2 g of D-glucose in a final volume of 10 mL of water.
-
This concentration allows for a 2 g/kg glucose dose to be administered at a volume of 10 mL/kg.[11]
-
| Parameter | Value | Rationale |
| Animal Model | C57BL/6J Mice, Male, 8-12 weeks old | Standard inbred strain for metabolic studies. |
| Fasting Duration | 6 hours (with ad libitum water) | Reduces stress-induced hyperglycemia compared to overnight fasting.[12] |
| AMG-837 Dose | 3 - 30 mg/kg (or vehicle), p.o. | Dose range should be determined by preliminary pharmacokinetic/pharmacodynamic studies. |
| AMG-837 Pre-dose Time | 30 minutes prior to glucose challenge | Allows for compound absorption and distribution.[10] |
| Glucose Dose | 2 g/kg, p.o. | Standard dose to elicit a robust glycemic response.[11] |
| Dosing Volume | 10 mL/kg | Standard volume for oral gavage in mice. |
Experimental Workflow
Caption: Experimental workflow for an OGTT with AMG-837.
Step-by-Step Procedure
-
Animal Preparation (Day of Experiment):
-
Begin the 6-hour fast by transferring mice to clean cages with bedding and free access to water, but no food.[11]
-
-
Dose Calculation and Preparation:
-
Approximately 35 minutes before the glucose challenge (T=-35 min), weigh each mouse and calculate the exact volume of the AMG-837/vehicle suspension and the 20% glucose solution to be administered.
-
-
Baseline Measurements and Compound Dosing (T=-30 min):
-
Gently restrain the mouse and obtain a baseline blood sample from a small nick at the tip of the tail. Measure blood glucose with a calibrated glucometer. This is the T=-30 min reading, which also serves as the pre-dose baseline.
-
Immediately after, administer the calculated volume of this compound suspension or vehicle via oral gavage. Start a timer for 30 minutes.
-
-
Glucose Challenge (T=0 min):
-
At the end of the 30-minute pre-dosing period, re-sample blood for the T=0 glucose reading.
-
Immediately administer the calculated volume of the 20% D-glucose solution via oral gavage. Start a master timer for the glucose tolerance test.[13]
-
-
Post-Challenge Blood Monitoring:
-
Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes after the glucose administration.[14]
-
For each measurement, gently remove the scab from the initial tail nick to obtain a small blood drop. Avoid excessive "milking" of the tail as this can dilute the sample with tissue fluid.
-
-
Recovery:
-
After the final blood draw at 120 minutes, return the mice to their home cages and provide immediate access to food and water. Monitor the animals for any adverse effects.
-
Data Analysis and Interpretation
Data Presentation
-
Glucose Excursion Curve: Plot the mean blood glucose concentration (± SEM) for each group (Vehicle, AMG-837) against time (0, 15, 30, 60, 90, 120 min).
-
Area Under the Curve (AUC): Calculate the total AUC for the glucose excursion from T=0 to T=120 min for each individual mouse using the trapezoidal rule. The AUC provides a single, integrated value representing the overall glucose exposure.[10]
Expected Results
The primary endpoint is the improvement of glucose tolerance. A successful experiment will show that animals treated with this compound have a significantly attenuated rise in blood glucose following the oral glucose challenge compared to the vehicle-treated control group.[3][4]
Table of Representative Hypothetical Data:
| Treatment Group | Baseline Glucose (mg/dL) | Peak Glucose (mg/dL) at 30 min | AUC (0-120 min) (mg/dL * min) |
| Vehicle (0.5% CMC) | 95 ± 5 | 350 ± 25 | 25,000 ± 1,500 |
| AMG-837 (10 mg/kg) | 93 ± 6 | 250 ± 20 | 17,000 ± 1,200 |
Statistical Analysis
-
For the glucose excursion curve, use a two-way repeated measures ANOVA to analyze the effects of treatment, time, and their interaction.
-
For the AUC data, use an unpaired Student's t-test (if comparing one dose to vehicle) or a one-way ANOVA followed by a post-hoc test (for multiple doses) to determine statistical significance.
-
A p-value of < 0.05 is typically considered statistically significant.
Protocol Validation and Best Practices
To ensure the trustworthiness and robustness of the data, the following considerations are critical:
-
Controls: The inclusion of a vehicle-only control group is mandatory. This group serves as the baseline to which the effects of AMG-837 are compared.
-
Positive Control: For assay validation, especially during initial setup, consider including a positive control group treated with a well-characterized anti-diabetic agent like Metformin.[1] This confirms the model's sensitivity to glucose-lowering interventions.
-
Handling Stress: Acclimatize animals to handling and the gavage procedure to minimize stress, as stress hormones like corticosterone can acutely raise blood glucose and confound results.[15]
-
Technical Proficiency: Consistent and gentle oral gavage technique is essential to avoid accidental administration into the trachea and to minimize stress.
Conclusion
This application note provides a detailed and scientifically grounded protocol for evaluating the in vivo efficacy of the GPR40 agonist this compound using an oral glucose tolerance test. By activating GPR40 on pancreatic β-cells, AMG-837 is expected to enhance glucose-stimulated insulin secretion, leading to improved glucose disposal and a measurable reduction in glycemic excursion. Adherence to this protocol, with careful attention to animal handling and experimental controls, will yield reliable and reproducible data for assessing the therapeutic potential of GPR40 agonists in the context of metabolic disease research.
References
-
Stone, V. M., et al. (2014). Free fatty acid receptor 4 agonists stimulate insulin secretion via different mechanisms in mouse versus human islets. PLoS ONE. [Link]
-
Villegas-Comonfort, S., et al. (2017). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Molecules. [Link]
-
Walejko, J. M., et al. (2025). FFAR4-mediated IL-6 release from islet macrophages promotes insulin secretion and is compromised in type-2 diabetes. Nature Communications. [Link]
-
Christiansen, E., et al. (2017). The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. PLoS ONE. [Link]
-
Sorensen, H., et al. (2012). Analysis of Intravenous Glucose Tolerance Test Data Using Parametric and Nonparametric Modeling. Journal of Diabetes Science and Technology. [Link]
-
Li, X., et al. (2020). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience. [Link]
-
Lecomte, M., et al. (2020). FFAR1 and FFAR4 additively cooperate to control glucose tolerance and insulin secretion in male mice. bioRxiv. [Link]
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]
-
Walejko, J. M., et al. (2025). FFAR4-mediated IL-6 release from islet macrophages promotes insulin secretion and is compromised in type-2 diabetes. Nature Communications. [Link]
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Dovepress. [Link]
-
Vanderbilt University Mouse Metabolic Phenotyping Center. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt University. [Link]
-
Morgan, D., & Dhayal, S. (2014). Fatty acid receptor GPR120: its potential role in islet function and Type 2 diabetes mellitus. Future Science OA. [Link]
-
Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. [Link]
-
Viphakone, N., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. MMPC.org. [Link]
-
Ruz-Maldonado, I., et al. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. Biomedicine & Pharmacotherapy. [Link]
-
An, N. (2016). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. [Link]
-
Cormier, H., et al. (2016). Polymorphisms in FFAR4 (GPR120) Gene Modulate Insulin Levels and Sensitivity after Fish Oil Supplementation. Nutrients. [Link]
-
McClenaghan, N., et al. (2018). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. [Link]
-
Viphakone, N., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. [Link]
-
Tschritter, O., et al. (2003). Assessing the Shape of the Glucose Curve During an Oral Glucose Tolerance Test. Diabetes Care. [Link]
-
Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. [Link]
-
Wang, Y., et al. (2014). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE. [Link]
-
Macfarlane, D. P., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Diabetes and its Complications. [Link]
-
Stephenson, G. A., et al. (2012). Development of a Suitable Salt Form for a GPR40 Receptor Agonist. ResearchGate. [Link]
-
An, N. (2020). Oral Glucose Tolerance Test in Mouse. Protocols.io. [Link]
-
Cleveland Clinic. (n.d.). Glucose Tolerance Test (GTT). Cleveland Clinic. [Link]
-
Wikipedia. (n.d.). Glucose tolerance test. Wikipedia. [Link]
-
Lauffer, L. M., et al. (2013). GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes. [Link]
-
Medscape. (2023). Glucose Tolerance Testing. Medscape. [Link]
-
Lin, D. C., et al. (2011). In vitro characterization of AMG 837. ResearchGate. [Link]
-
Mancini, A. D., & Poitout, V. (2015). The GPR40/FFA1 receptor: a new target for the treatment of type 2 diabetes. ResearchGate. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC. [Link]
-
Patsnap Synapse. (n.d.). AMG-837 (free acid). Patsnap Synapse. [Link]
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Glucose tolerance test - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vmmpc.org [vmmpc.org]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for the Purity Analysis of AMG-837 Sodium
An Application Note from Gemini Scientific
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential impurities in AMG-837 sodium, an active pharmaceutical ingredient (API). AMG-837 is a potent agonist of the G protein-coupled receptor 40 (GPR40) and has been investigated for the treatment of type 2 diabetes.[1][2] Ensuring the purity of the API is a critical step in drug development and manufacturing, directly impacting its safety and efficacy. The method described herein utilizes reversed-phase chromatography with UV detection, a widely accepted and robust technique for pharmaceutical quality control. This document provides a comprehensive guide, including detailed chromatographic conditions, system suitability criteria, and a protocol for method validation based on the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound is the salt form of a β-substituted phenylpropanoic acid derivative that acts as a partial agonist on the GPR40 receptor, stimulating glucose-dependent insulin secretion.[5][6] Its chemical structure, featuring a substituted biphenyl group and a carboxylic acid moiety, makes it an ideal candidate for analysis by reversed-phase HPLC (RP-HPLC).[1]
The fundamental principle of this method is the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[7] Impurities, which may arise from the synthesis, degradation, or storage of the API, will exhibit different retention times based on their relative polarity, allowing for their effective separation and quantification. The selection of a gradient elution, where the mobile phase composition is systematically varied, is crucial for resolving compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are adequately separated from the main AMG-837 peak.
This method is designed to be compliant with major pharmacopeial and regulatory standards, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the FDA's guidance on analytical methods.[8][9][10]
Experimental Workflow
The overall process for determining the purity of this compound is outlined in the workflow diagram below. This systematic approach ensures that the analytical system is suitable for use before sample analysis and that the results are accurate and reproducible.
Caption: Workflow for this compound Purity Analysis.
Materials and Methods
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound Reference Standard and Analytical Samples.
-
-
Consumables:
-
Analytical column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or equivalent).
-
Autosampler vials and caps.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. The selection of a C18 stationary phase provides strong hydrophobic retention for the non-polar regions of the AMG-837 molecule.[7] The use of 0.1% TFA in the mobile phase serves to acidify the eluent, which protonates the carboxylic acid moiety of AMG-837, leading to sharper peaks and improved retention. A gradient elution ensures the separation of impurities with varying polarities.[11]
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
| Run Time | 20 minutes |
| Diluent | Acetonitrile / Water (50:50, v/v) |
Detailed Protocols
Mobile Phase and Solution Preparation
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Mix equal volumes of acetonitrile and water.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Sample Solution Preparation (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the this compound sample.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST). The criteria below are based on guidelines found in USP General Chapter <621>.[12][13]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five (5) replicate times.
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and method suitability.[13] |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the ability to produce narrow peaks. |
| Precision (%RSD) | %RSD of peak area for 5 replicates ≤ 1.0% | Demonstrates the precision of the injector and the overall system.[12] |
Analysis Procedure
-
Once the SST criteria are met, proceed with the analysis of the samples.
-
A typical injection sequence would be: Blank, SST injections (x5), Blank, Sample 1, Sample 2, ..., Standard Check.
-
Inject each sample solution in duplicate.
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method, which assumes that all impurities have a similar UV response at the chosen wavelength.
-
Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank and peaks with an area less than the reporting threshold (e.g., 0.05%).
-
Calculate the percentage purity using the following formula:
% Purity = (AreaAMG-837 / AreaTotal) x 100
-
AreaAMG-837 is the peak area of the main AMG-837 peak.
-
AreaTotal is the sum of the areas of all peaks in the chromatogram (including the main peak and all impurity peaks).
-
Method Validation Strategy
To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][14] The objective of validation is to demonstrate the method's fitness for purpose.[15]
The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[14] | Peak purity analysis (using a PDA detector) should pass. Forced degradation studies should show resolution between the main peak and degradation products. No interference from blank or placebo. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range from the reporting limit to 150% of the nominal concentration. |
| Accuracy (Recovery) | To assess the closeness of the test results to the true value.[16] | Mean recovery of spiked impurities should be within 90.0% - 110.0% at three different concentration levels. |
| Precision (Repeatability & Intermediate) | To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: %RSD for 6 sample preparations ≤ 2.0%. Intermediate Precision: Results from different days/analysts/instruments should show no significant difference. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | Typically determined at a signal-to-noise ratio of 10:1. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] | System suitability parameters should be met when varying parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
Conclusion
The HPLC method presented in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is selective, precise, and suitable for use in a regulated quality control environment. The detailed protocols for system suitability and the outlined strategy for method validation in accordance with ICH guidelines ensure that the procedure will generate trustworthy and scientifically sound data, supporting the development and manufacturing of this important pharmaceutical compound.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. <621> Chromatography Revision Bulletin. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MCE. AMG 837 sodium salt. [Link]
-
Chen, X. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
-
Lin, D. C. et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS One. [Link]
-
Lin, D. C. et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
1ybiochem. AMG 837 sodium salt. [Link]
-
Ogawa, T. et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. [Link]
-
XingMo Biotechnology. AMG-837 calcium salt hydrate. [Link]
-
Luo, J. et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. journals.plos.org [journals.plos.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. usp.org [usp.org]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols: Synthesis and Characterization of AMG-837 Sodium Salt Forms
Introduction: The Critical Role of Salt Form Selection in Drug Development – The Case of AMG-837
AMG-837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1][3] The developmental journey of AMG-837 underscores a fundamental principle in pharmaceutical sciences: the active pharmaceutical ingredient (API) in its free form is often not the optimal entity for manufacturing, stability, or clinical performance.[4]
Early investigations into AMG-837 revealed that the free acid form of the molecule possessed poor physicochemical stability.[4] An initial attempt to create a lysine salt resulted in a form with poor crystallinity and significant hygroscopicity (the tendency to absorb moisture from the air), both of which are detrimental for robust drug product development.[4] This led to a comprehensive salt screening process, from which a sodium salt was selected for early-phase development due to its improved properties. Subsequently, an even more stable crystalline hemicalcium salt dihydrate form was developed for later stages.[4]
This application note provides a detailed guide for researchers on the synthesis and comprehensive characterization of AMG-837 sodium salt. It is designed to not only offer step-by-step protocols but also to explain the scientific rationale behind the experimental choices, thereby providing a self-validating framework for drug development professionals.
Part 1: Synthesis of this compound Salt
The synthesis of this compound salt is a two-stage process: first, the synthesis of the free acid, followed by its conversion to the sodium salt. The synthesis of the free acid is achieved through a convergent approach, coupling two key fragments.[4]
Synthesis of AMG-837 Free Acid
The synthesis involves the coupling of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl.[4] The following diagram illustrates the overall workflow.
Caption: Convergent synthesis of AMG-837 free acid.
Protocol for Synthesis of AMG-837 Free Acid (Illustrative)
This protocol is based on the convergent synthesis strategy described in the literature.[4] Specific reagents and conditions may vary.
-
Preparation of Key Intermediates: Synthesize the two key fragments, (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl, according to established organic chemistry methods.
-
Coupling Reaction:
-
Dissolve (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Add 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl to the reaction mixture.
-
Heat the reaction mixture to facilitate the Williamson ether synthesis reaction, forming the ether linkage.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure AMG-837 free acid.
-
Formation of this compound Salt
The formation of the sodium salt is a straightforward acid-base reaction. The goal is to replace the acidic proton of the carboxylic acid with a sodium ion.
Protocol for this compound Salt Formation
-
Dissolution: Dissolve the purified AMG-837 free acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add one molar equivalent of a sodium base. A solution of sodium hydroxide or sodium ethoxide in ethanol is commonly used. The addition should be done dropwise while stirring.
-
Crystallization: The sodium salt may precipitate out of the solution upon its formation. If not, crystallization can be induced by:
-
Cooling the solution.
-
Adding an anti-solvent (a solvent in which the salt is poorly soluble), such as diethyl ether or hexane.
-
-
Isolation and Drying:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of the crystallization solvent or the anti-solvent to remove any residual impurities.
-
Dry the resulting this compound salt under vacuum to remove any residual solvents.
-
Part 2: Physicochemical Characterization of this compound Salt Forms
Thorough characterization of the solid-state properties of a pharmaceutical salt is imperative to ensure its stability, processability, and bioavailability. The following section details the key analytical techniques and protocols for characterizing different forms (polymorphs) of this compound salt.
Caption: Key analytical techniques for solid-state characterization.
X-Ray Powder Diffraction (XRPD)
Rationale: XRPD is the primary technique for identifying crystalline polymorphs. Each crystalline form has a unique crystal lattice, which diffracts X-rays in a characteristic pattern, providing a "fingerprint" of the solid form. Amorphous materials lack long-range order and produce a broad halo instead of sharp peaks.
Protocol:
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the this compound salt sample to ensure a random orientation of the crystals.
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the scan range from 2° to 40° in 2θ.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis:
-
Compare the resulting diffractogram with those of known forms of this compound salt.
-
The presence of sharp peaks at specific 2θ angles indicates a crystalline material.
-
A broad, featureless halo suggests an amorphous form.
-
Different peak positions or relative intensities between samples indicate different polymorphic forms.
-
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[5] It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound salt into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
A typical temperature range would be from ambient to a temperature above the expected melting point (e.g., 25 °C to 300 °C).
-
-
Data Analysis:
-
An endothermic peak (heat absorption) typically corresponds to a melting event. The peak onset is usually reported as the melting point.
-
Sharp melting peaks are characteristic of crystalline materials, while broad transitions may indicate impurities or an amorphous nature.
-
Exothermic events (heat release) before melting can indicate a crystallization of an amorphous form or a transition from a metastable to a more stable polymorph.
-
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of bound solvents or water (solvates and hydrates) and for determining the thermal stability of the material.[6]
Protocol:
-
Sample Preparation: Place 5-10 mg of the this compound salt into a TGA pan.
-
Instrument Setup:
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
A typical temperature range would be from ambient to a temperature where decomposition is expected.
-
-
Data Analysis:
-
A weight loss step at temperatures below ~150 °C often corresponds to the loss of water or a volatile solvent.
-
The stoichiometry of a hydrate or solvate can be calculated from the percentage of weight loss.
-
Significant weight loss at higher temperatures indicates thermal decomposition.
-
Dynamic Vapor Sorption (DVS)
Rationale: DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[7] This is a critical experiment to assess the hygroscopicity of the salt form and its potential to form hydrates.[8]
Protocol:
-
Sample Preparation: Place approximately 10 mg of the this compound salt in the DVS sample pan.
-
Instrument Setup:
-
Equilibrate the sample at 0% RH until a stable mass is achieved.
-
Increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH.
-
At each step, the instrument waits for the sample mass to equilibrate before moving to the next RH level.
-
-
Data Analysis:
-
Plot the change in mass (%) versus the RH to generate a sorption-desorption isotherm.
-
A significant uptake of water indicates hygroscopicity. The European Pharmacopoeia provides classifications for hygroscopicity based on the percentage of water sorbed.
-
Hysteresis (a difference in the sorption and desorption curves) can indicate the formation of a hydrate or other structural changes.
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for determining the purity of an API and for assaying its concentration in a formulation. It separates the API from any impurities or degradation products, allowing for their quantification.
Protocol (Illustrative Reversed-Phase HPLC Method):
-
Sample Preparation:
-
Accurately weigh a known amount of this compound salt and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Instrument and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the API and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Assay (potency) is determined by comparing the peak area of the sample to that of a reference standard of known concentration.
-
Part 3: Data Presentation and Interpretation
The data from the characterization experiments should be compiled to compare different potential salt forms or batches of the same salt.
| Property | Form A | Form B | Rationale for Importance |
| Appearance | White Crystalline Powder | Off-white Powder | Indicates purity and consistency. |
| XRPD | Sharp peaks at 8.1, 12.3, 19.5 °2θ | Broad halo | Distinguishes between crystalline and amorphous forms. |
| DSC (Melting Point) | 225 °C (sharp endotherm) | 110-120 °C (broad) | Crystalline forms have sharp melting points; amorphous solids have a glass transition.[5] |
| TGA (Weight Loss) | < 0.2% below 150 °C | 5.0% below 100 °C | Indicates the presence of water or solvent (potential hydrate/solvate).[6] |
| DVS (% Water Uptake at 80% RH) | 0.5% (Non-hygroscopic) | 18% (Very hygroscopic) | Predicts physical stability during storage and handling. |
| HPLC Purity | > 99.5% | > 99.5% | Ensures the API meets regulatory standards for safety and efficacy. |
Note: Data presented in this table is illustrative and intended to demonstrate how to compare different solid forms.
Conclusion
The selection of an appropriate salt form is a critical decision in the early development of a new drug candidate. As demonstrated with AMG-837, moving from a free acid or a suboptimal salt to a more stable and manufacturable form like the sodium salt can significantly de-risk the development process. The protocols and analytical techniques detailed in this application note provide a comprehensive framework for the synthesis and rigorous characterization of this compound salt. By understanding the "why" behind each step and each measurement, researchers can ensure the selection of a solid form with optimal properties, paving the way for successful clinical development.
References
-
Development of a Suitable Salt Form for a GPR40 Receptor Agonist. (2025, August 7). ResearchGate. [Link]
-
Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]
-
GPR40 Agonist Program. Liminal BioSciences. [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011, November 8). PLOS ONE. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011, November 8). PLOS ONE. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011, November 8). PubMed. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. (2012, January 15). PubMed. [Link]
-
Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
- Chemical conjugates of evans blue derivatives and their use in the production of long-acting therapeutics.
-
Leveraging the Alliance™ iS Bio HPLC System as a Modern HPLC for Peptide Drug Substances Analysis in QC Environments. Waters Corporation. [Link]
- Synthesis of glp-1 peptides.
-
Analysis of diclofenac sodium and derivatives. PubMed. [Link]
-
Standard x-ray diffraction powder patterns. NIST Technical Series Publications. [Link]
-
This compound. Amerigo Scientific. [Link]
-
The effects of AMG 837, AM 8182, DHA, and AM 1638 on the binding of [ 3 H]AMG 837 at the human FFA1 receptor. ResearchGate. [Link]
-
The XRPD pattern of the synthesized Na 2 Mo 2 O 7 powder obtained in the process of USP. ResearchGate. [Link]
-
TGA/DTG/DTA diagrams from heating of pure KCl and NaCl separately and together. ResearchGate. [Link]
-
HPLC Assay Testing for Active Ingredient Content. Testing Laboratory. [Link]
-
HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Protheragen. [Link]
-
Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. [Link]
-
Dynamic Vapor Sorption. SK pharmteco. [Link]
-
Effect of Sodium Alginate and Calcium Chloride on the Physicochemical Characteristics of Shrimp (Penaeus Vannamei) Surimi Gels. Journal of Ocean University of China. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed. [Link]
-
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. [Link]
-
A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Crystal Pharmatech. [Link]
-
Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc.. [Link]
-
Thermogravimetric analysis (TGA) of lyophilized chitosan salt and conventional chitosan. ResearchGate. [Link]
-
Thermogravimetric analysis (TGA) measurements of the solar salt and... ResearchGate. [Link]
-
TGA analysis of the mixture of reagents and salt. ResearchGate. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
Thermo Gravimetric Analysis (TGA)@dr.suchetasinteractiveclas9804. (2020, May 14). YouTube. [Link]
Sources
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMG 837 sodium salt | CymitQuimica [cymitquimica.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AMG-837 Sodium Salt Technical Support Center: A Guide to Navigating Aqueous Stability Challenges
Welcome to the comprehensive technical support guide for AMG-837 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the handling, formulation, and troubleshooting of stability issues encountered with this compound salt in aqueous solutions. As a potent and selective GPR40 agonist, understanding the nuances of its behavior in experimental settings is critical for generating reliable and reproducible data. This guide moves beyond simple protocols to explain the "why" behind the recommendations, empowering you with the scientific principles needed to optimize your experiments.
I. Frequently Asked Questions (FAQs): The Essentials of this compound Salt Handling
This section addresses the most common initial questions regarding the use of this compound salt.
Q1: What are the different forms of AMG-837, and why is the salt form important?
A1: AMG-837 has been developed in several forms, including the free acid, a lysine salt, a sodium salt, and a hemicalcium salt dihydrate.[1] The salt form is critical for the physicochemical properties of the compound, such as solubility, stability, and handling characteristics. Early development indicated that the free acid and an initial lysine salt formulation exhibited poor physicochemical stability and hygroscopicity (the tendency to absorb moisture from the air).[1] This led to the development of the sodium salt for early-phase studies, and subsequently, a more stable, crystalline hemicalcium salt was developed for long-term applications.[1] For researchers working with the sodium salt, it is crucial to be aware of its potential for instability in aqueous environments.
Q2: What is the recommended solvent for preparing a stock solution of this compound salt?
A2: The recommended solvent for preparing a stock solution of this compound salt is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] AMG-837 is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. It is imperative to use anhydrous DMSO to minimize the introduction of water, which can initiate degradation.
Q3: How should I store the solid this compound salt and its DMSO stock solution?
A3: Proper storage is paramount to maintaining the integrity of this compound salt.
-
Solid Form: The solid sodium salt should be stored in a tightly sealed container at -20°C, protected from light and moisture. Given that related salt forms of AMG-837 have shown hygroscopicity, minimizing exposure to ambient air is critical.[1]
-
DMSO Stock Solution: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
| Storage Condition | Solid this compound Salt | This compound Salt in DMSO |
| Temperature | -20°C | -80°C (long-term); -20°C (short-term) |
| Protection | Tightly sealed, protected from light and moisture | Aliquoted, protected from light |
| Duration | Refer to manufacturer's specifications | Up to 6 months at -80°C; up to 1 month at -20°C[3] |
Q4: Can I dissolve this compound salt directly in aqueous buffers like PBS?
A4: It is strongly advised not to dissolve this compound salt directly in aqueous buffers like Phosphate-Buffered Saline (PBS). Direct dissolution in aqueous media can lead to poor solubility and immediate stability issues. The recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the desired aqueous buffer immediately before use. This two-step process ensures complete dissolution and minimizes the time the compound is exposed to potentially destabilizing aqueous conditions.
II. Troubleshooting Guide: Addressing Stability Issues in Aqueous Solutions
This section provides a problem-solution framework for common challenges encountered when working with this compound salt in aqueous experimental settings.
Problem 1: My aqueous working solution of this compound salt shows precipitation over time.
-
Underlying Cause: This is likely due to the low aqueous solubility of the free acid form of AMG-837. In an aqueous solution, the sodium salt can be in equilibrium with its less soluble free acid form. The pH of the solution plays a critical role here. In acidic or even neutral pH, the equilibrium can shift towards the formation of the free acid, leading to precipitation.
-
Troubleshooting Steps:
-
Verify DMSO Stock Concentration: Ensure your DMSO stock is not oversaturated.
-
Control Final DMSO Concentration: When diluting into your aqueous buffer, keep the final DMSO concentration as high as your experimental system tolerates (typically ≤ 0.5-1% for cell-based assays) to aid in solubility.
-
pH of the Aqueous Buffer: The pH of your aqueous buffer is a critical factor. Carboxylic acid salts are more stable in slightly alkaline conditions. Consider using a buffer with a pH in the range of 7.4 to 8.0. Avoid acidic buffers.
-
Prepare Freshly: Prepare the aqueous working solution immediately before your experiment. Do not store AMG-837 in aqueous solutions for extended periods.
-
Problem 2: I am observing a loss of compound activity or inconsistent results in my cell-based assays.
-
Underlying Cause: This is a classic indicator of compound degradation. AMG-837, being a β-substituted phenylpropanoic acid,[4] its sodium salt in an aqueous solution is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The carboxylic acid salt can hydrolyze back to the carboxylic acid.
-
Troubleshooting Steps:
-
pH Monitoring and Control: Ensure the pH of your cell culture medium or buffer is stable and within the optimal range (slightly alkaline). Phenol red in culture media can be an initial indicator of pH shifts.
-
Temperature and Incubation Time: Minimize the exposure of the compound to elevated temperatures (e.g., 37°C) for extended periods before analysis. If long incubation times are necessary, consider the stability of the compound under those conditions as a variable.
-
Buffer Selection: Certain buffer components can influence the stability of carboxylic acid salts. While phosphate buffers are common, they can sometimes participate in hydrolysis reactions. For sensitive experiments, consider alternative buffer systems like HEPES or Tris, and empirically test for compatibility.
-
Inclusion of Stabilizers: For in vitro assays, the inclusion of a low concentration of Human Serum Albumin (HSA) (e.g., 0.01%) in the assay buffer has been shown to be compatible with AMG-837 activity.[5][6] While primarily used to address protein binding effects, it can also potentially offer some stabilizing effects.
-
Visualizing the Potential Degradation Pathway
The primary suspected degradation pathway for this compound salt in aqueous solution is hydrolysis, leading to the formation of the free carboxylic acid. This process is pH-dependent.
Caption: Hydrolysis equilibrium of this compound salt.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Salt
-
Pre-weighing Preparation: Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound salt in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 1 µM Aqueous Working Solution in Cell Culture Medium
-
Thawing Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution in DMSO to create an intermediate stock (e.g., 1 mM). This can improve accuracy for final dilutions.
-
Final Dilution: Add the appropriate volume of the DMSO stock to your pre-warmed cell culture medium to reach the final concentration of 1 µM. For example, add 1 µL of a 10 mM stock to 10 mL of medium. Ensure the final DMSO concentration is below the tolerance level of your cells (e.g., <0.1%).
-
Mixing: Mix thoroughly by gentle inversion. Do not vortex vigorously, as this can cause shearing of media components.
-
Immediate Use: Use the prepared aqueous working solution immediately in your experiment.
Workflow for Investigating Aqueous Stability
This workflow outlines a systematic approach to characterizing the stability of this compound salt in a specific aqueous buffer.
Caption: HPLC-based workflow for stability assessment.
IV. Advanced Insights: The Chemistry of Instability
AMG-837 is a carboxylic acid.[7][8] In its sodium salt form, the carboxyl group is deprotonated (COO⁻Na⁺). In an aqueous solution, an equilibrium exists between the salt and the protonated free acid (COOH). The position of this equilibrium is dictated by the pKa of the carboxylic acid and the pH of the solution.
-
At pH > pKa: The deprotonated carboxylate form dominates, favoring solubility and stability of the salt form.
-
At pH < pKa: The protonated, neutral carboxylic acid form is more prevalent. Given the lipophilic nature of AMG-837, this form is likely to have significantly lower aqueous solubility, leading to precipitation.
-
Hydrolysis: The reaction of the carboxylate salt with water to form the free acid is a form of hydrolysis. This can be accelerated by acidic conditions.
V. Conclusion
While this compound salt is a valuable tool for studying GPR40 signaling, its utility is maximized when its potential for aqueous instability is understood and proactively managed. By adhering to proper storage and handling procedures, carefully selecting buffer systems, and preparing aqueous solutions immediately before use, researchers can mitigate the risks of precipitation and degradation. This guide provides the foundational knowledge and practical steps to ensure the integrity of your experiments and the reliability of your data when working with this potent GPR40 agonist.
References
-
Development of a Suitable Salt Form for a GPR40 Receptor Agonist. ResearchGate. Available from: [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. Available from: [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. Available from: [Link]
-
Carboxylic acids used in common buffer systems inhibit the activity of fungal laccases. ResearchGate. Available from: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. Available from: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PubMed Central. Available from: [Link]
-
Development of a Scalable Synthesis of a GPR40 Receptor Agonist. ResearchGate. Available from: [Link]
-
The metabolism of β-phenylpropionic acid by an Achromobacter. PubMed Central. Available from: [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Available from: [Link]
-
Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available from: [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed Central. Available from: [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS One. Available from: [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS One. Available from: [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. ResearchGate. Available from: [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. PubMed Central. Available from: [Link]
-
Forced Degradation Studies for GLP-1 Peptide Drugs. Daicel Pharma Standards. Available from: [Link]
-
Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. Available from: [Link]
-
Is a carboxylic acid more stable in an acidic medium than a basic medium?. Quora. Available from: [Link]
-
Hepatic beta-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases. PubMed. Available from: [Link]
-
Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Scilit. Available from: [Link]
-
Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. PubMed Central. Available from: [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PubMed Central. Available from: [Link]
-
METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. IJCRT.org. Available from: [Link]
-
Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process.. ResearchGate. Available from: [Link]
-
Design and synthesis of photoswitchable GPR40 agonists. (a) The.... ResearchGate. Available from: [Link]
-
What happens to buffer when strong/weak acid/base or salt is added?. Reddit. Available from: [Link]
-
Analytical, Formulation & Stability. AGC Biologics. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming AMG-837 sodium plasma protein binding effects in assays
Welcome to the technical support resource for researchers working with AMG-837. This guide is designed to provide expert insights and practical solutions for a common challenge encountered during the pre-clinical evaluation of this potent GPR40 agonist: its high affinity for plasma proteins. It is well-documented that AMG-837 exhibits approximately 98.7% binding when incubated with human plasma, primarily to human serum albumin (HSA).[1][2] This phenomenon can significantly impact the interpretation of in vitro and in vivo assay results by reducing the unbound, pharmacologically active concentration of the compound.
This resource is structured into a Troubleshooting Guide with actionable protocols and a Frequently Asked Questions (FAQ) section to address the theoretical and practical aspects of this issue.
Troubleshooting Guide: Assay Interference from AMG-837 Plasma Protein Binding
This section addresses specific problems you may be encountering in your experiments and provides step-by-step guidance to mitigate them.
Problem 1: My EC50 value for AMG-837 is significantly higher (less potent) in assays containing serum or plasma compared to buffer.
This is the most common manifestation of plasma protein binding. The high concentration of proteins, particularly albumin, sequesters the majority of AMG-837, leaving only a small fraction free to interact with its target, the GPR40 receptor. A study on AMG-837 demonstrated an approximately 180-fold decrease in potency when tested in the presence of 100% human serum.[1][2]
To accurately determine the pharmacologically active concentration, it is essential to measure the unbound fraction (fu) of AMG-837 in your specific assay matrix. The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for this purpose.[3]
Experimental Protocol: Determination of Unbound AMG-837 Fraction with the RED Device
-
Preparation:
-
Prepare a stock solution of AMG-837 sodium in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the plasma or serum matrix (e.g., human, rat, mouse plasma) to achieve the desired final concentration (typically 1-2 µM).[3]
-
Prepare the dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Device Loading:
-
Pipette the plasma containing AMG-837 into the sample chamber of the RED device insert.
-
Pipette an equal volume of the dialysis buffer into the buffer chamber.
-
Ensure no air bubbles are trapped in the chambers.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully remove an aliquot from both the plasma and buffer chambers.
-
It is crucial to match the matrix for analysis. Therefore, add an equivalent volume of blank plasma to the buffer aliquot and an equivalent volume of buffer to the plasma aliquot.
-
Determine the concentration of AMG-837 in both samples using a validated analytical method, such as LC-MS/MS.[3][6]
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Problem 2: I am developing a cell-based assay and the serum in the culture medium is interfering with my results.
The presence of fetal bovine serum (FBS) or other sera in cell culture media will lead to the same protein binding issues observed with plasma.
If determining the precise unbound fraction is not the primary goal, but rather achieving a consistent and measurable response, modifying the assay matrix is a practical approach.
Option 1: Reduced-Serum or Serum-Free Media
-
Protocol: Adapt your cells to grow in low-serum (e.g., 0.5-2% FBS) or serum-free media for the duration of the experiment. This will significantly reduce the concentration of binding proteins.
-
Causality: By lowering the protein concentration, the equilibrium between bound and unbound AMG-837 shifts, increasing the free fraction available to interact with the cells.
Option 2: Using a Simplified Protein Matrix
-
Protocol: Replace the complex serum matrix with a simplified buffer containing a known concentration of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA). A study on AMG-837 used a low concentration of HSA (0.01% w/v) to minimize binding effects.[1]
-
Causality: This creates a more controlled and defined experimental system. While some binding will still occur, it will be more consistent and predictable than with whole serum, which can have variable protein content.[7]
Option 3: Incorporating Surfactants
-
Protocol: Introduce a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100, into your assay buffer.[8][9]
-
Causality: Surfactants can help reduce non-specific binding of AMG-837 to plasticware and other surfaces.[9][10] They can also disrupt hydrophobic interactions that contribute to protein binding, thereby increasing the availability of the compound.[10]
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it important for a drug like AMG-837?
Plasma protein binding refers to the reversible attachment of drugs to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein (AGP).[11] This is a critical parameter in drug development because, according to the "free drug hypothesis," only the unbound (free) fraction of a drug can diffuse across membranes to reach its target receptor and exert a pharmacological effect.[11][12] For a highly bound drug like AMG-837, a large portion is sequestered in the bloodstream, which affects its distribution, metabolism, and efficacy.[13]
Q2: Besides equilibrium dialysis, what other methods can be used to measure the free fraction of a drug?
Other common methods include ultrafiltration and ultracentrifugation.[14][15]
-
Ultrafiltration (UF): This method uses a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation. It is generally faster than equilibrium dialysis but can be prone to non-specific binding of the drug to the filter membrane, which can lead to an overestimation of the bound fraction.[16][17]
-
Ultracentrifugation (UC): This technique uses high-speed centrifugation to pellet the protein-drug complexes, allowing the free drug in the supernatant to be measured.[18] It avoids membrane-related binding issues but requires specialized equipment and can be less suitable for highly lipophilic compounds.[18][19]
Q3: AMG-837 is a weak acid. How does pH affect its binding to plasma proteins?
The pH of the environment can significantly influence the ionization state of both the drug and the plasma proteins, thereby affecting the extent of binding.[20] Albumin, the primary binding protein for AMG-837, is negatively charged at physiological pH (around 7.4).[21] Changes in pH can alter the protein's conformation and the charge of the binding sites. It is crucial to maintain strict pH control during binding experiments, as a shift towards a more basic pH can increase the binding of some compounds.[20]
Q4: Which plasma proteins are most important for drug binding?
The two major plasma proteins responsible for drug binding are:
-
Albumin: The most abundant plasma protein, it primarily binds acidic and neutral drugs.[11][22] Given that AMG-837 is a phenylpropanoic acid derivative, its binding is predominantly to albumin.[1][23]
-
Alpha-1-Acid Glycoprotein (AGP): This protein is present at a much lower concentration than albumin but is a primary binding site for many basic (cationic) drugs.[24][25][26] Its concentration can also increase significantly during inflammatory conditions, which can alter the free fraction of drugs that bind to it.[24][25]
Q5: How can I disrupt protein binding during sample preparation for LC-MS analysis?
For determining the total concentration of a drug in a plasma sample, it is necessary to free the drug from the proteins before analysis. Common laboratory techniques to achieve this include:
-
Protein Precipitation: Adding an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA) denatures the proteins, causing them to precipitate out of solution and release the bound drug.
-
pH Adjustment: Significantly altering the pH of the sample can disrupt the ionic interactions responsible for binding, freeing the drug for extraction.[27]
Visual Aids & Data
Table 1: Impact of Assay Matrix on AMG-837 Potency
| Assay Matrix Component | AMG-837 EC50 (nM) | Fold Shift in Potency | Rationale for Shift |
| 0.01% HSA | ~13 | Baseline | Minimal protein concentration, low binding effect. |
| 0.625% Delipidated HSA | 210 | ~16x | Increased albumin concentration leads to significant binding. |
| 100% Human Serum | 2,140 | ~180x | High concentration of albumin and other proteins maximizes binding. |
| Data synthesized from Briscoe et al., 2011.[1] |
Diagram 1: Workflow for Rapid Equilibrium Dialysis (RED)
Caption: Step-by-step workflow for determining the unbound fraction of AMG-837.
Diagram 2: The Free Drug Hypothesis
Caption: Only the unbound fraction of a drug can exert its effect or be cleared.
References
-
Bohnert, T., & Gan, L. S. (2013). Measuring and Using Free Drug Concentrations: Has There Been 'Real' Progress?. Bioanalysis, 5(20), 2447-2450. Retrieved from [Link]
-
Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Retrieved from [Link]
-
The Use of Surfactants in Lateral Flow Assays: Part 1. (n.d.). Artemis Dx. Retrieved from [Link]
-
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. Retrieved from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
-
Wan, H., Williams, G., & Sohal, B. (2007). Impact of pH on plasma protein binding in equilibrium dialysis. Journal of Pharmaceutical Sciences, 96(8), 2213-2222. Retrieved from [Link]
-
Huang, Z., & Ung, T. (2013). Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics. Current Drug Metabolism, 14(2), 226-238. Retrieved from [Link]
-
Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]
-
Huang, Z., & Ung, T. (2013). Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. Current Drug Metabolism, 14(2), 226-238. Retrieved from [Link]
-
Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
The Use of Surfactants in Lateral Flow Assays: Part 2. (n.d.). Artemis Dx. Retrieved from [Link]
-
Urien, S., Bree, F., Testa, B., & Tillement, J. P. (1991). Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant. Clinical Pharmacology & Therapeutics, 50(2), 147-152. Retrieved from [Link]
-
Sentoku, T., Suenaga, A., & Ieiri, I. (2004). Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. Journal of Pharmaceutical Sciences, 93(6), 1545-1552. Retrieved from [Link]
-
Briscoe, C. P., Tadayyon, M., & Brown, C. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. Retrieved from [Link]
-
Briscoe, C. P., Tadayyon, M., & Brown, C. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. Retrieved from [Link]
-
Huang, Z., & Ung, T. (2013). Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. Current Drug Metabolism, 14(2), 226-238. Retrieved from [Link]
-
Free Drug Measurements in. (1999). Archives of Pathology & Laboratory Medicine, 123(9), 822-827. Retrieved from [Link]
-
Zamek-Gliszczynski, M. J., et al. (2023). Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma. Toxicology in Vitro, 88, 105553. Retrieved from [Link]
-
Sheng, R., et al. (2021). Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction. Journal of Chromatography A, 1645, 462085. Retrieved from [Link]
-
Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. Retrieved from [Link]
-
Howard, M. L., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. Retrieved from [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. Retrieved from [Link]
-
A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. (2016). Science Translational Medicine, 8(329), 329ra33. Retrieved from [Link]
-
Methods for the determination of Plasma Concentration. (2022, October 24). AxisPharm. Retrieved from [Link]
-
Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3073-3078. Retrieved from [Link]
-
Peltenburg, B., et al. (2022). Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples. Analytical Chemistry, 94(1), 315-322. Retrieved from [Link]
-
Plasma protein binding. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Significance of Plasma‐Protein Binding in Drug Research. (n.d.). ResearchGate. Retrieved from [Link]
-
Commonly Asked Question: Effect of Plasma Protein Binding with Dr. Gobind Rai Garg. (2024, April 17). YouTube. Retrieved from [Link]
-
Techniques for disrupting protein binding in sample preparation. (2023, February 2). Biotage. Retrieved from [Link]
-
The importance of plasma protein binding in drug discovery. (2003). Drug Discovery Today, 8(1), 17-24. Retrieved from [Link]
-
Kilford, P. J., et al. (2008). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Chemical Research in Toxicology, 21(9), 1778-1785. Retrieved from [Link]
-
Could anyone suggest a way to lower the plasma protein binding of compounds?. (2022, May 18). ResearchGate. Retrieved from [Link]
-
Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. Retrieved from [Link]
-
Belinskaia, D. A., et al. (2016). Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro. BMC Pharmacology and Toxicology, 17, 30. Retrieved from [Link]
-
EVALUATING THE CAPACITY OF HUMAN SERUM ALBUMIN TO REDUCE NON-SPECIFIC BINDING OF MELOXICAM IN THE ULTRAFILTRATION PROCESS. (2021). Farmacia, 69(3), 524-531. Retrieved from [Link]
-
Albumin-Assisted Method Allows Assessment of Release of Hydrophobic Drugs From Nanocarriers. (2018). Journal of Visualized Experiments, (139), 58210. Retrieved from [Link]
-
Testing for drug-human serum albumin binding using fluorescent probes and other methods. (2017). Expert Opinion on Drug Discovery, 12(9), 907-917. Retrieved from [Link]
Sources
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. enamine.net [enamine.net]
- 4. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artemisdx.com [artemisdx.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 12. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. biotage.com [biotage.com]
Technical Support Center: Analysis of AMG-837 Sodium Degradation Products
Welcome to the technical support guide for the analysis of AMG-837 sodium and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Given that the free acid form of AMG-837 is known for its poor physicochemical stability, robust analytical methods to monitor the integrity of its sodium salt form are paramount.[1] This guide offers a framework for conducting forced degradation studies, developing a stability-indicating HPLC method, and troubleshooting potential issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and analysis of this compound.
Q1: Why is understanding the degradation of this compound important?
A1: this compound is the salt form developed to overcome the poor stability of the free acid.[1] Understanding its degradation profile is critical for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or potentially be toxic.
-
Regulatory Compliance: Regulatory bodies like the FDA and ICH require comprehensive stability data for drug substances and products.[2][3]
-
Formulation Development: Knowledge of degradation pathways informs the development of stable pharmaceutical formulations.
-
Method Validation: A thorough understanding of potential degradants is necessary to develop and validate a stability-indicating analytical method that can accurately quantify the active pharmaceutical ingredient (API) without interference.[4][5][6]
Q2: What are the most likely functional groups in AMG-837 to undergo degradation?
A2: Based on the structure of AMG-837, ((S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid), the following functional groups are most susceptible to degradation under stress conditions:
-
Carboxylic Acid: This group can undergo decarboxylation, especially under thermal stress.[7]
-
Alkyne (Hex-4-ynoic acid moiety): The triple bond is susceptible to oxidative cleavage, which can break the carbon-carbon triple bond to form carboxylic acids or ketones.[8][9][10][11]
-
Biphenyl Ether Linkage: Ether linkages can be susceptible to hydrolysis under strong acidic or basic conditions, although they are generally more stable than esters. The biphenyl structure itself may undergo photodegradation.[12][13][14][15]
Q3: I am seeing unexpected peaks in my chromatogram when analyzing AMG-837. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: These are the most likely source of new peaks, especially if the sample has been stored for an extended period or exposed to stress conditions. Refer to the potential degradation pathways in Part 2 of this guide.
-
System Contamination: Ghost peaks can result from carry-over from previous injections or contaminants in the mobile phase or HPLC system.[16][17]
-
Sample Matrix Effects: If you are analyzing a formulated product, excipients or their degradation products could be co-eluting.
-
Injector Issues: Problems with the injector, such as a partially blocked needle, can cause split peaks.[18]
Q4: My peak for AMG-837 is tailing. How can I improve the peak shape?
A4: Peak tailing for an acidic compound like AMG-837 is a common issue.[16][18] Here are some potential causes and solutions:
-
Secondary Interactions: The acidic carboxylic acid group can interact with residual silanol groups on the silica-based column, causing tailing.
-
Solution: Use a column specifically designed for acidic compounds, add a competing acid like trifluoroacetic acid (TFA) to the mobile phase in low concentrations, or use a mobile phase with a pH at least 2 units below the pKa of AMG-837 to ensure it is in its neutral form.[18]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of your sample.
-
-
Column Degradation: An old or damaged column can result in poor peak shape.
-
Solution: Replace the guard column or the analytical column.[19]
-
Part 2: Forced Degradation Study Protocol and Potential Degradation Pathways
A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[2][3][20]
Experimental Workflow for Forced Degradation
Caption: Workflow for AMG-837 Forced Degradation Study.
Step-by-Step Protocol
-
Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water.
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid drug substance and the stock solution at 80°C.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light according to ICH Q1B guidelines.
-
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method coupled with a mass spectrometer to identify the mass of the degradation products.
Potential Degradation Pathways and Products
Based on the chemical structure of AMG-837, the following degradation pathways are plausible:
| Stress Condition | Potential Functional Group Affected | Likely Degradation Pathway | Potential Degradation Product(s) |
| Acid/Base Hydrolysis | Biphenyl Ether Linkage | Cleavage of the ether bond. | 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl and (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid related compounds. |
| Oxidation | Alkyne | Oxidative cleavage of the triple bond.[8][9][10][11] | Formation of two carboxylic acids from the cleavage of the alkyne. |
| Thermal | Carboxylic Acid | Decarboxylation.[7] | Loss of CO₂ from the carboxylic acid moiety. |
| Photolytic | Biphenyl Moiety | Photodegradation of the aromatic rings.[12][13][14][15] | Hydroxylated or other modified biphenyl structures. |
Part 3: Stability-Indicating HPLC Method and Troubleshooting
A robust stability-indicating HPLC method is crucial for accurately quantifying AMG-837 in the presence of its degradation products.[4][5][6]
Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for non-polar to moderately polar compounds like AMG-837. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and helps to achieve sharp peaks for the acidic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and its more non-polar degradation products. |
| Gradient | 30-95% B over 15 minutes | To ensure separation of the parent compound from potential early and late-eluting impurities. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | To avoid column overload. |
| Detector | UV at 254 nm and Mass Spectrometer | UV for quantification and MS for identification of degradation products. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of AMG-837 and its degradation products.
Caption: Troubleshooting Logic for HPLC Analysis.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a polar-embedded or end-capped column. Add a small amount of a competing acid (e.g., 0.05% TFA) to the mobile phase. |
| Mobile phase pH is not optimal. | Ensure the mobile phase pH is at least 2 units below the pKa of AMG-837. | |
| Retention Time Drift | Column temperature fluctuations.[16][19] | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition.[16][21] | Prepare fresh mobile phase daily and keep the reservoirs covered to prevent evaporation of the organic solvent. | |
| Ghost Peaks | Carry-over from previous injections.[16] | Implement a robust needle wash protocol. Inject a blank after a high concentration standard to check for carry-over. |
| Contamination in the mobile phase or system.[17][22] | Use high-purity solvents and filter the mobile phase. Flush the system regularly. | |
| Poor Resolution | Inadequate separation of degradants from the parent peak. | Optimize the gradient profile (e.g., make the gradient shallower around the elution time of the main peak). Try a different column chemistry (e.g., a phenyl column) to alter selectivity. |
| No or Small Peaks | Incorrect mobile phase or sample diluent. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Detector issue. | Check the lamp and detector settings. |
References
-
Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]
-
Patil, S. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [Link]
-
Tachikawa, T., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir, 20(4), 1335–1341. [Link]
-
ResearchGate. (2025). Development of a Suitable Salt Form for a GPR40 Receptor Agonist. [Link]
-
Zhou, G., & Po, C. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(11). [Link]
-
Savadogo, O., & Zongo, I. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry. [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Pharmaceutical Technology. (2012, November 2). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
PubMed. (2024). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ResearchGate. (2025). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. [Link]
-
ResearchGate. (n.d.). Time dependency of the chemoselective hydrolysis of biphenyl ester 2...[Link]
-
ResearchGate. (2024). Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. [Link]
-
ResearchGate. (2018). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation. [Link]
-
Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
Separation Science. (2025, December 19). Learn how to fix retention drift, ion-pair instability, column aging, and metal surface interactions in LC-UV and LC-MS workflows. [Link]
-
PubMed Central. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
-
University of Washington. (n.d.). Notes on Troubleshooting LC/MS Contamination. [Link]
-
Semantic Scholar. (2019). Stability Indicating HPLC Method Development: A Review. [Link]
-
Fiveable. (n.d.). Oxidative Cleavage of Alkynes. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
OpenOChem Learn. (n.d.). Oxidative Cleavage of Alkynes. [Link]
-
Sci-Hub. (1987). Oxidative photocyclisation of 2-biphenylol in dilute aqueous solution. Chemosphere. [Link]
-
ResearchGate. (2023). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2015). Review on development of forced degradation studies and its approaches on stability indicating method. [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Moodle. (n.d.). Alkynes to Carboxylic Acids: Oxidative Cleavage. [Link]
-
ResearchGate. (2019). Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides. [Link]
-
PubMed. (2017). Decarboxylative Alkynylation and Cyanation of Carboxylic Acids using Photoredox Catalysis and Hypervalent Iodine Reagents. [Link]
-
Frontiers. (2024). Carboxylic acid accumulation and secretion contribute to the alkali-stress tolerance of halophyte Leymus chinensis. [Link]
-
PubMed. (2001). Degradation of aromatic compounds in plants grown under aseptic conditions. [Link]
-
ResearchGate. (2025). Degradation of Aromatic Compounds in Plants Grown under Aseptic Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jidps.com [jidps.com]
- 3. ijrpp.com [ijrpp.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. labcompare.com [labcompare.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. zefsci.com [zefsci.com]
- 22. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Investigating Liver Safety of GPR40 Agonists
Introduction
GPR40 (G-protein coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for Type 2 Diabetes (T2D).[1][2][3] Its activation in pancreatic β-cells by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-dependent insulin secretion (GDIS).[2][3][4] This glucose-dependency offers a significant safety advantage over traditional insulin secretagogues, minimizing the risk of hypoglycemia.[4][5]
Several GPR40 agonists, including AMG-837 and the discontinued fasiglifam (TAK-875), have demonstrated robust glucose-lowering efficacy in preclinical models and human clinical trials.[1][4][6][7] However, the clinical development of some front-runner compounds was halted due to observations of drug-induced liver injury (DILI).[1][6] For instance, TAK-875 development was terminated after a percentage of patients in Phase III trials showed significant elevations in liver transaminases (ALT).[1]
These events have raised critical questions: Is hepatotoxicity an on-target, class-wide effect of GPR40 agonism, or is it an off-target effect specific to the chemotype of certain molecules? This guide provides researchers, scientists, and drug development professionals with a structured framework, frequently asked questions, and detailed troubleshooting protocols to mechanistically investigate and de-risk the potential liver liabilities of novel GPR40 agonists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the mechanism and safety concerns of GPR40 agonists.
Q1: What is the primary mechanism of action for GPR40 agonists?
GPR40 is a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[2][3] When activated by agonists (like long-chain fatty acids or synthetic molecules such as AMG-837), it couples primarily through the Gαq/11 signaling pathway.[3][4] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent rise in cytosolic Ca2+ potentiates the exocytosis of insulin granules in a glucose-dependent manner.[2][3] Some agonists may also stimulate the release of incretin hormones like GLP-1 from enteroendocrine cells, providing a dual mechanism for glucose control.[1][2]
Q2: What specific liver safety signals were observed with agonists like TAK-875?
The development of TAK-875 was terminated due to concerns about liver safety, specifically a notable incidence of elevated alanine aminotransferase (ALT) levels (>3 times the upper limit of normal) in patients during Phase III trials.[1] While no cases fulfilled the strict definition of Hy's Law (a strong predictor of severe DILI), the signal was significant enough to halt development.[8] Subsequent mechanistic studies have proposed several potential causes, including inhibition of hepatobiliary transporters and the formation of reactive acyl glucuronide metabolites.[1][5][9]
Q3: What are the leading hypotheses for GPR40 agonist-induced liver injury?
The current understanding suggests that DILI associated with this class is likely multifactorial and may not be a direct result of GPR40 activation itself, but rather due to the specific physicochemical properties of the compounds. Key hypothesized mechanisms include:
-
Inhibition of Bile Salt Export Pump (BSEP): BSEP is a critical transporter on the canalicular membrane of hepatocytes responsible for pumping bile salts into the bile.[10] Inhibition of BSEP by a drug can lead to the intracellular accumulation of cytotoxic bile salts, causing cholestatic liver injury.[10][11] Several withdrawn drugs have been potent BSEP inhibitors.[12]
-
Mitochondrial Toxicity: Drug-induced mitochondrial dysfunction is a well-established mechanism of DILI.[13][14] It can lead to impaired ATP production, generation of reactive oxygen species (ROS), and initiation of apoptosis.[15] The antidiabetic drug troglitazone was withdrawn from the market due to severe liver failure linked to mitochondrial toxicity.[16]
-
Reactive Metabolite Formation: Some GPR40 agonists contain a carboxylic acid moiety, which can be metabolized in the liver to form acyl glucuronides.[1][5] These metabolites can be chemically reactive, forming covalent adducts with cellular proteins and triggering immune responses or cellular stress, leading to hepatotoxicity.[9]
-
Inhibition of other Hepatic Transporters: Besides BSEP, compounds can inhibit uptake transporters (like OATPs) or other efflux transporters (like MRPs), disrupting the delicate balance of bile acid and bilirubin homeostasis in the liver.[5][8]
Q4: Is GPR40 expressed in the liver, and could on-target agonism be the cause?
Yes, GPR40 is expressed in hepatocytes and liver macrophages, though at lower levels than in the pancreas.[17][18] Its role in the liver is complex, with studies suggesting it may be involved in regulating hepatic lipid metabolism and inflammation.[17][18][19] While a direct, on-target toxicity mechanism cannot be entirely ruled out without further investigation, the evidence from compounds like TAK-875 points more strongly toward off-target, chemistry-related issues like transporter inhibition and metabolic activation.[5] One study concluded that DILI is not a hallmark of all GPR40 agonists but is linked to the intrinsic properties of an individual compound.[5]
Section 2: De-Risking Strategy: An Integrated Experimental Workflow
A robust DILI de-risking strategy involves a tiered, mechanistic approach. The goal is to "fail fast"—identifying liabilities early using high-throughput in vitro assays before committing to costly and time-consuming in vivo studies.
Below is a recommended workflow for assessing the hepatotoxicity potential of a novel GPR40 agonist like AMG-837.
Caption: Tiered workflow for DILI risk assessment of GPR40 agonists.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed Q&A-style troubleshooting for key in vitro DILI assays.
Assay 1: BSEP Inhibition Vesicle Assay
Objective: To determine if the test compound directly inhibits the BSEP transporter, a key initiator of cholestatic liver injury. The assay typically uses inside-out membrane vesicles from Sf9 cells overexpressing human BSEP and measures the ATP-dependent uptake of a probe substrate like taurocholic acid (TCA).[10][12]
Problem: High variability between replicate wells (>20% CV).
-
Potential Cause & Solution:
-
Improper Vesicle Thawing: Vesicles are sensitive. Why? Ice crystal formation during slow thawing can rupture membranes. Action: Thaw vesicles rapidly in a 37°C water bath immediately before use. Do not vortex vesicles; mix by gentle pipetting.
-
Inconsistent Pipetting: ATP is rapidly hydrolyzed. Why? Any delay in starting the reaction after adding ATP can lead to substrate depletion and lower signal. Action: Use a multichannel pipette to add ATP solution to all wells simultaneously to start the reaction. Ensure consistent mixing.
-
Plate Edge Effects: Evaporation can concentrate reagents in outer wells. Why? This changes the effective concentration of your compound and substrate. Action: Avoid using the outermost wells of the plate for compounds and controls. Fill them with PBS or water instead to create a humidity barrier.
-
Problem: Positive control (e.g., Cyclosporin A) shows weak or no inhibition.
-
Potential Cause & Solution:
-
Low Vesicle Activity: The prepared vesicles may have low functional BSEP expression. Why? This could be due to a poor batch, improper storage, or degradation. Action: Always qualify a new batch of vesicles by running a full concentration-response curve with a known inhibitor to determine its IC50. This value should be consistent with historical data. The transport activity (pmol/mg/min) should be within the expected range.
-
ATP Degradation: The ATP stock solution may have degraded. Why? ATP is unstable, especially after multiple freeze-thaw cycles. Action: Aliquot ATP stock upon receipt and store at -80°C. Avoid repeated freeze-thaws. Prepare the final reaction buffer with fresh ATP for each experiment.
-
Sub-optimal Assay Buffer: The pH or salt concentration may be incorrect. Why? Transporter function is highly dependent on the ionic environment and pH. Action: Double-check the composition and pH of all buffers against the validated protocol.
-
Problem: My compound appears to be a potent BSEP inhibitor. What's the next step?
-
Interpretation & Action:
-
Determine the Risk Margin: A potent IC50 value alone is not a death sentence. The critical factor is the margin between the inhibitory concentration and the expected therapeutic plasma concentration (Cmax). Regulatory guidance suggests calculating a risk ratio (e.g., Cmax / IC50).[11] A large margin provides confidence, while a narrow margin is a significant red flag.
-
Confirm in a Cellular System: Vesicle assays are simplified systems. Why? They lack the complexities of cellular uptake, efflux, and metabolism. Action: Progress the compound to a more complex model, such as sandwich-cultured human hepatocytes (SCHH), to assess inhibition of bile acid efflux in a more physiologically relevant context.
-
Table 1: Typical Parameters for BSEP Vesicle Assay
| Parameter | Typical Value | Troubleshooting Note |
|---|---|---|
| Probe Substrate (TCA) | 1-5 µM | Use a concentration near the Km for sensitive detection of competitive inhibitors. |
| ATP Concentration | 3-5 mM | Ensure this is not limiting. Check for degradation. |
| Protein Concentration | 20-50 µ g/well | Optimize for a good signal-to-background window. |
| Incubation Time | 5-10 min | Keep it within the linear range of uptake. Run a time-course to confirm. |
| Positive Control (IC50) | Compound-specific | (e.g., Cyclosporin A: 1-5 µM). Should be consistent across assays. |
Assay 2: Mitochondrial Toxicity (Seahorse XF Analyzer)
Objective: To assess if the compound impairs mitochondrial function by directly measuring the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration. This provides more mechanistic detail than simple viability assays.[16]
Caption: Key parameters measured in a Seahorse XF Mito Stress Test.
Problem: High baseline OCR variability across wells seeded with the same cell number.
-
Potential Cause & Solution:
-
Uneven Cell Seeding: This is the most common cause. Why? OCR is directly proportional to cell number. Even minor differences in cell density will cause significant OCR variations. Action: After plating, perform the "edge effect mitigation" step: leave the plate in the biosafety cabinet for 1 hour at room temperature before moving to the incubator. This prevents cells from being drawn to the edges as the plate warms. Visually inspect all wells for even confluence before the assay.
-
Cell Health Issues: Cells are stressed or have high passage numbers. Why? Unhealthy cells have altered metabolic profiles. Action: Use cells with a low passage number. Ensure cells are healthy and in the logarithmic growth phase before plating. Do not allow them to become over-confluent.
-
Problem: My compound dramatically decreases basal and maximal respiration, but the "Glucose/Galactose" assay showed no toxicity.
-
Interpretation & Action:
-
Acute vs. Chronic Effects: The Seahorse assay measures an acute functional response (minutes to hours), while the Glu/Gal assay measures viability after chronic exposure (typically 24-72 hours).[13][20]
-
Glycolytic Compensation: The Glu/Gal assay relies on forcing cells to use oxidative phosphorylation by replacing glucose with galactose.[16] However, some cell lines (like HepG2) can survive for a period by upregulating glycolysis even in galactose media. Why? The Seahorse assay is a more direct and sensitive measure of mitochondrial inhibition.[16] A potent hit in the Seahorse assay that was missed in the Glu/Gal assay indicates a true mitochondrial liability that was masked by cellular compensation. This is a significant finding.
-
Next Steps: This compound should be flagged as a high risk for mitochondrial toxicity. Further studies should focus on identifying the specific mitochondrial complex being inhibited.
-
Problem: The FCCP injection does not increase OCR (i.e., zero spare respiratory capacity).
-
Potential Cause & Solution:
-
FCCP Concentration is Too High: FCCP has a narrow optimal concentration range. Why? Too much FCCP can be toxic and will collapse the proton gradient entirely, shutting down respiration. Action: You must perform an FCCP titration experiment for each new cell type or batch to determine the optimal concentration that gives the maximal OCR.
-
Cells are Already Maximally Respiring: The cells may be under metabolic stress in the basal state. Why? This can be caused by assay media components or poor cell health, leaving no capacity to respond to FCCP. Action: Ensure the assay medium is correctly prepared and that cells are healthy. Review the basal OCR values; if they are unusually high compared to historical data, this could indicate pre-existing stress.
-
Section 4: Data Synthesis and Risk Assessment
No single assay can predict human DILI with perfect accuracy.[21] The strength of a safety assessment lies in integrating data from multiple, mechanistically distinct assays.
Table 2: Interpreting Patterns of In Vitro DILI Data
| Assay Results Pattern | Potential Mechanism | Risk Level | Recommended Action |
|---|---|---|---|
| Potent BSEP Inhibition (IC50 < 100x Cmax)Low Cytotoxicity No MitoTox | Cholestatic Injury | High | Flag for cholestasis risk. Confirm in SCHH model. Consider chemical modification to reduce BSEP activity. |
| No BSEP Inhibition Mitochondrial Respiration Inhibited (at non-cytotoxic concentrations) | Mitochondrial Impairment | High | Flag as a mitochondrial toxicant. De-prioritize unless margin is very large. Investigate specific complex inhibition. |
| Cytotoxicity only in 3D Spheroids (after >7 days)Negative in all acute assays | Chronic/Metabolite-Driven Toxicity | Moderate to High | Investigate metabolic stability and reactive metabolite formation. Long-term in vivo studies are critical. |
| No significant hits in any Tier 1 or Tier 2 assay | Low in vitro hazard signal | Low | Proceed to standard in vivo toxicology studies, but remain vigilant for idiosyncratic signals. |
This integrated approach, grounded in mechanistic understanding and supported by robust, well-controlled experiments, provides the most reliable framework for addressing the liver safety concerns of GPR40 agonists and developing safer medicines for patients with T2D. Always consult the latest FDA guidance on DILI assessment for regulatory context.[22][23][24][25]
References
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (2022-10-24).
- What are GPR40 agonists and how do they work?
- Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs | Chemical Research in Toxicology.
- Activation of GPR40 as a Therapeutic Target for the Tre
- Draft Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability - Federal Register. (2007-10-25).
- Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evalu
- Drug-Induced Liver Injury: Premarketing Clinical Evalu
- Comparison of in vitro models for drug-induced liver injury assessment.
- Full article: Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncr
- Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society.
- Mitochondrial Toxicity Assays - Araceli Biosciences. (2022-01-03).
- The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development - Agilent.
- In Vitro Hepatotoxicity Services - Eurofins Discovery.
- Mitochondrial Toxicity Assay - Cre
- Activation of GPR40 as a Therapeutic Target for the Tre
- The significance of mitochondrial toxicity testing in drug development - PubMed.
- Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation - Regul
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC - PubMed Central.
- Drug Induced Liver Injury - 3D Cell Culture Assays - Visikol. (2021-05-28).
- Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1)
- High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - NIH.
- BSEP Transporter Assay - BioIVT.
- Drug-Induced Liver Injury: Premarketing Clinical Evaluation | Guidance Portal - HHS.gov. (2024-11-30).
- GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. (2020-10-26).
- CHAPTER 8: Bile Salt Export Pump (BSEP) Inhibition - Books.
- GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice - PMC - NIH.
- High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS | ACS Medicinal Chemistry Letters. (2024-08-12).
- Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - NIH.
- The effects of GPR40 KO on hepatic steatosis and hep
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470)
- GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
- GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice | American Journal of Physiology-Endocrinology and Metabolism.
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One - Research journals.
- Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. (2018-11-12).
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - Research journals - PLOS. (2011-11-08).
- Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed.
Sources
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 16. agilent.com [agilent.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 22. Federal Register :: Draft Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability [federalregister.gov]
- 23. fda.gov [fda.gov]
- 24. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 25. hhs.gov [hhs.gov]
Impact of serum albumin on AMG-837 sodium potency
Introduction
Welcome to the technical support guide for AMG-837 sodium, a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2]. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of AMG-837. A critical, and often challenging, aspect of studying this compound is understanding and mitigating the profound impact of serum albumin on its in vitro potency.
AMG-837 is a partial agonist of GPR40, a receptor primarily expressed in pancreatic β-cells that plays a key role in potentiating glucose-stimulated insulin secretion (GSIS)[1][3][4]. Due to its lipophilic nature and structural similarity to endogenous fatty acids, AMG-837 exhibits extensive binding to plasma proteins, particularly serum albumin[3]. This binding sequesters the compound, reducing the free fraction available to interact with the GPR40 receptor and leading to a significant rightward shift in the dose-response curve.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate this experimental challenge, ensuring accurate and reproducible characterization of AMG-837's potency.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my measured EC50 for AMG-837 vary so dramatically between experiments?
A1: The most common cause of variability in AMG-837 potency measurements is the presence of serum albumin. AMG-837 is highly protein-bound (98.7% in human plasma)[3]. Even small, inconsistent amounts of albumin in your assay buffer, often introduced via serum in cell culture media, can sequester the compound and lead to significant shifts in the apparent EC50. For instance, one study reported an ~180-fold decrease in potency when AMG-837 was tested in 100% human serum compared to a buffer containing only 0.01% Human Serum Albumin (HSA)[3]. Consistency in your assay buffer composition, particularly the albumin concentration, is paramount.
Q2: What is the mechanism of action for AMG-837?
A2: AMG-837 is a selective agonist for GPR40 (FFAR1)[5][6]. GPR40 is a Gq protein-coupled receptor[7][8]. Upon activation by a ligand like AMG-837, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][9]. IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ levels potentiates the exocytosis of insulin granules in a glucose-dependent manner[1][2].
Q3: What concentration of albumin should I use in my in vitro assay?
A3: This depends on your experimental goal.
-
To determine intrinsic potency: You should aim to minimize albumin concentration. A buffer containing 0.01% (w/v) delipidated HSA is a common starting point to reduce non-specific binding of the compound to labware while minimizing the impact on free concentration[3][10].
-
To mimic physiological conditions: To better predict in vivo efficacy, you should use a concentration that reflects the free fraction of the drug at therapeutic plasma levels. This often involves conducting a "serum shift" assay, where you measure the EC50 at several different albumin concentrations (e.g., 0.1%, 1%, 4% HSA) to quantify the potency shift. A concentration of 0.625% delipidated HSA has been shown to cause an approximate 16-fold potency reduction[3].
Q4: Bovine Serum Albumin (BSA) vs. Human Serum Albumin (HSA) - does it matter?
A4: Yes, it can. While BSA is a common and less expensive substitute for HSA, the binding affinity of drugs can differ between species-specific albumins[11]. For compounds intended for human use, it is always preferable to use delipidated HSA to most accurately model the protein binding that will occur in human plasma. If you must use BSA, be aware that the magnitude of the potency shift may not be directly translatable to the human system.
Q5: My compound appears to be a partial agonist. Is this expected for AMG-837?
A5: Yes, AMG-837 is characterized as a partial agonist of GPR40[3][4]. In cell-based assays measuring intracellular calcium, the maximal response of AMG-837 was observed to be a fraction of that achieved by full agonists like docosahexaenoic acid (DHA)[3]. This is an intrinsic property of the molecule and not an artifact of protein binding.
Section 2: Troubleshooting & Experimental Guides
Guide 1: Quantifying the Impact of HSA on AMG-837 Potency (Serum Shift Assay)
This protocol allows you to systematically measure the effect of HSA on the potency of AMG-837, which is crucial for correlating in vitro data with in vivo expectations.
Objective:
To determine the EC50 of AMG-837 in a cell-based functional assay at varying concentrations of delipidated Human Serum Albumin (HSA).
Key Experimental Workflow
Caption: Workflow for a serum shift potency assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Reagent Preparation:
-
Assay Buffer: Prepare a base assay buffer (e.g., HBSS with 20 mM HEPES) that is free of serum and albumin.
-
HSA Stocks: Prepare a set of delipidated HSA stock solutions in the assay buffer. For example, create 2X final concentration stocks of 0.02%, 0.2%, 1.25%, and 8% (w/v) HSA. A "0% HSA" control should be the assay buffer alone.
-
AMG-837 Dilutions: Prepare a serial dilution plate of AMG-837 at 2X the final desired concentrations in assay buffer.
-
-
Assay Procedure (Example using Calcium Flux):
-
Wash the cell plate with the base assay buffer to remove any residual serum from the culture medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Add 50 µL of the appropriate 2X HSA stock solution to each well. You will now have columns of wells with final concentrations of 0.01%, 0.1%, 0.625%, and 4% HSA, plus a no-HSA control.
-
Place the plate into a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Initiate reading and, after establishing a stable baseline, add 50 µL of the 2X AMG-837 serial dilutions to the corresponding wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For each HSA concentration, plot the peak fluorescent response against the logarithm of the AMG-837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 for each condition.
-
Calculate the "Fold Shift" for each HSA concentration by dividing its EC50 by the EC50 obtained in the lowest (e.g., 0.01%) HSA condition.
-
Expected Results & Interpretation:
You should observe a rightward shift in the dose-response curve as the HSA concentration increases. This is visually represented by an increase in the calculated EC50 value.
| HSA Concentration (% w/v) | Example EC50 (nM) | Fold Shift (vs. 0.01% HSA) |
| 0.01% | 12 nM | 1.0 |
| 0.1% | 55 nM | ~4.6 |
| 0.625% | 190 nM | ~15.8 |
| 4.0% (Physiological) | >1000 nM | >83 |
| Note: These are illustrative values based on published data showing a ~16-fold shift at 0.625% HSA[3]. Your exact values will depend on the cell line and assay format. |
A significant fold-shift confirms that albumin binding is the primary reason for the apparent loss of potency. This data is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models.
Guide 2: Troubleshooting Poor Reproducibility in Low-Albumin Assays
Problem:
Even when attempting to use a low-albumin (e.g., 0.01% HSA) buffer, you still see high well-to-well or day-to-day variability in your EC50 values.
Causality & Solution Diagram
Caption: Root causes and solutions for assay variability.
Troubleshooting Steps:
-
Verify Complete Removal of Culture Serum:
-
Cause: Residual serum from the cell culture medium is a primary source of uncontrolled albumin.
-
Solution: Implement a stringent wash protocol. Before adding the assay buffer, wash the cell monolayer at least twice with a serum-free buffer (e.g., PBS or HBSS). Ensure complete aspiration of the buffer between washes without disturbing the cells.
-
-
Mitigate Non-Specific Binding (NSB):
-
Cause: AMG-837 is a lipophilic molecule and can adsorb to the plastic surfaces of labware (pipette tips, tubes, assay plates), reducing the effective concentration in the well. This effect is most pronounced in protein-free buffers.
-
Solution:
-
Use low-retention pipette tips and polypropylene tubes and plates where possible.
-
Crucially, always include a minimal amount of a carrier protein in your assay buffer. Using 0.01% delipidated HSA serves a dual purpose: it standardizes the minimal protein concentration and competitively blocks non-specific binding sites on the labware, ensuring more of your compound stays in solution[3][10]. An assay with 0% protein is highly susceptible to NSB-related artifacts.
-
-
-
Ensure Reagent Quality and Consistency:
-
Cause: The quality of the albumin itself can be a source of variability. Albumin preparations can contain bound lipids or other impurities that may interfere with the assay.
-
Solution: Always use high-quality, delipidated serum albumin. Prepare fresh stock solutions and assay buffers for each experiment to avoid issues with protein degradation or contamination over time.
-
References
-
Title: G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY Source: PubMed Central URL: [Link]
-
Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]
-
Title: Regulation and mechanism of action of FFAR1/GPR40 Source: The Physiological Society URL: [Link]
-
Title: What are GPR40 agonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Signaling pathway of GRP40 for insulin secretion. Source: ResearchGate URL: [Link]
-
Title: AMG-837 (free acid) - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
-
Title: AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF Source: ResearchGate URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PubMed Central URL: [Link]
-
Title: Testing for drug-human serum albumin binding using fluorescent probes and other methods Source: PubMed Central URL: [Link]
-
Title: Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? Source: PubMed URL: [Link]
-
Title: Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1) Source: Molecular Pharmacology URL: [Link]
-
Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: ACS Publications URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PLOS ONE URL: [Link]
-
Title: In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model Source: National Institutes of Health URL: [Link]
-
Title: In vitro signaling properties of GPR40 agonists in transiently... Source: ResearchGate URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PubMed URL: [Link]
-
Title: AMG 837: a potent, orally bioavailable GPR40 agonist Source: PubMed URL: [Link]
-
Title: Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates Source: PubMed Central URL: [Link]
- Title: Assay for evaluating affinity and specificity of ligand-albumin binding Source: Google Patents URL
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.plos.org [journals.plos.org]
- 11. US20110124120A1 - Assay for evaluating affinity and specificity of ligand-albumin binding - Google Patents [patents.google.com]
- 12. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Physicochemical Stability of AMG-837 Salt Forms
Here is the technical support center guide on the physicochemical stability of different AMG-837 salt forms.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the GPR40 agonist, AMG-837. It addresses common physicochemical stability challenges encountered during the selection and development of its various salt forms. The content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is AMG-837 and why is its salt form critical?
AMG-837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] By activating GPR40, which is highly expressed in pancreatic β-cells, AMG-837 enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic candidate for type 2 diabetes.[2][4][5]
The solid-state properties of an active pharmaceutical ingredient (API) like AMG-837 are crucial as they influence its bioavailability, manufacturability, and stability.[6] The initial free acid form of AMG-837 exhibited poor physicochemical stability, necessitating the development of salt forms to improve these characteristics for long-term development.[7] Salt formation is a common and effective strategy to enhance the solubility, dissolution rate, and stability of drug candidates.[8][9]
Q2: What are the known salt forms of AMG-837?
Initial development work identified several salt forms for AMG-837. Key forms mentioned in the literature include:
-
Lysine Salt: This was an early candidate but was ultimately rejected due to poor crystallinity and severe hygroscopicity.[7]
-
Sodium Salt: Identified as a potentially viable form, it was further investigated.[7]
-
Hemiecalcium Salt Dihydrate: This form was found to be crystalline, more stable, and was ultimately selected for further development.[7]
The selection process involves screening various counterions to find a salt that possesses optimal properties, including high crystallinity, low hygroscopicity, good aqueous solubility, and both chemical and physical stability.[6][8]
Q3: What key physicochemical properties determine the stability of a salt form?
The stability and viability of a pharmaceutical salt are determined by a combination of its physical and chemical properties. Critical parameters include:
-
Crystallinity: A well-defined, stable crystalline structure is highly desirable. Amorphous or poorly crystalline materials tend to have lower physical stability and can be more prone to chemical degradation.[7][10]
-
Hygroscopicity: This is the tendency of a substance to absorb moisture from the air. High hygroscopicity can lead to physical changes (deliquescence), polymorphic transformations, and chemical degradation.[7]
-
Polymorphism: This refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, stabilities, and bioavailability. Identifying and controlling the polymorphic form is critical.[6]
-
Solubility and Dissolution Rate: These properties are fundamental to a drug's bioavailability. The chosen salt form should offer an optimal balance of solubility for effective absorption.[8][9]
-
Chemical Stability: The salt form must be resistant to degradation under various environmental conditions, such as heat, humidity, and light.[11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor Crystallinity or Amorphous Material
Q: My synthesized AMG-837 salt is amorphous or shows very poor crystallinity upon XRPD analysis. What are the risks, and how can I induce crystallization?
A: Amorphous solids lack the long-range molecular order of crystalline materials. While they may initially offer a solubility advantage, they are thermodynamically unstable and tend to convert to a more stable crystalline form over time. This can lead to inconsistent product performance and a reduced shelf-life.[10] For AMG-837, the poor crystallinity of the lysine salt was a primary reason for its rejection.[7]
Troubleshooting Protocol:
-
Rationale: The goal is to provide the molecules with sufficient mobility and a thermodynamic driving force to arrange into an ordered crystal lattice.
-
Method 1: Slurry Conversion/Solvent-Mediated Transformation:
-
Suspend the amorphous material in a solvent or solvent/anti-solvent mixture in which it has limited solubility.
-
Agitate the slurry at a controlled temperature for an extended period (24-72 hours). This process allows the amorphous solid to dissolve and re-precipitate as the more stable crystalline form.
-
Monitor the transformation periodically by taking small samples for analysis by X-Ray Powder Diffraction (XRPD).
-
-
Method 2: Thermal Annealing:
-
Heat the amorphous material to a temperature above its glass transition (Tg) but below its melting point.
-
This provides the molecules with enough kinetic energy to rearrange into a crystalline structure without melting.
-
The appropriate temperature and time can be determined using Differential Scanning Calorimetry (DSC) to identify the Tg.
-
-
Method 3: Vapor Diffusion:
-
Dissolve the amorphous salt in a small amount of a good solvent.
-
Place this solution in a sealed chamber containing a larger reservoir of an anti-solvent (a solvent in which the salt is insoluble).
-
Slow diffusion of the anti-solvent vapor into the drug solution will gradually reduce solubility and promote slow, controlled crystallization.
-
Issue 2: High Hygroscopicity
Q: My AMG-837 salt form gains significant weight when exposed to ambient humidity. Why is this a concern, and how can I quantify it?
A: High hygroscopicity, as observed with the AMG-837 lysine salt, is a major stability concern.[7] Moisture uptake can plasticize the solid, leading to polymorphic changes, or act as a solvent for chemical reactions, accelerating degradation. In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.
Troubleshooting and Characterization Protocol:
-
Rationale: To ensure the development of a robust drug product, it is essential to quantify the moisture sorption behavior under a range of humidity conditions.
-
Experimental Technique: Dynamic Vapor Sorption (DVS):
-
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the AMG-837 salt in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample mass to equilibrate.
-
Follow with a desorption cycle, decreasing the RH back to 0%.
-
-
Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting sorption/desorption isotherm reveals the material's hygroscopicity, the presence of hydrates, and any potential phase transitions induced by humidity.
-
Issue 3: Polymorphism and Unstable Crystal Forms
Q: I have identified multiple peaks in my DSC thermogram and different patterns in my XRPD results for different batches of an AMG-837 salt. How do I manage potential polymorphism?
A: The presence of multiple crystalline forms, or polymorphs, is a critical challenge in drug development.[6] Each polymorph can have distinct physicochemical properties. It is imperative to identify the most thermodynamically stable form under ambient conditions to ensure consistent product quality and performance.
Workflow for Polymorphic Screening and Stability Assessment:
Detailed Protocols:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystal forms. Each polymorph will produce a unique diffraction pattern based on its crystal lattice.
-
Differential Scanning Calorimetry (DSC): Heat the sample at a constant rate (e.g., 10 °C/min). The resulting thermogram will show thermal events like melting (endotherms) or crystallization (exotherms). The melting point is a key characteristic of a crystalline form. The "disappearing polymorph" rule by Burger can be applied, where the lower melting polymorph is the less stable one.
-
Thermogravimetric Analysis (TGA): Heat the sample to measure weight loss as a function of temperature. This is crucial for identifying solvates or hydrates, like the AMG-837 hemicalcium salt dihydrate, by quantifying the loss of solvent/water at specific temperatures.[7]
Comparative Data of AMG-837 Salt Forms
The table below summarizes the known properties of different AMG-837 salt forms based on available literature.
| Property | Free Acid Form | Lysine Salt | Sodium Salt | Hemicalcium Salt Dihydrate |
| Reported Stability | Poor | Poor | Potentially Viable | Stable |
| Crystallinity | - | Poor | - | Crystalline |
| Hygroscopicity | - | Severe/High | - | Low |
| Development Status | Rejected | Rejected | Further Screening | Selected |
| Reference | [7] | [7] | [7] | [7] |
Note: "-" indicates data not publicly available.
Decision Pathway for Salt Form Selection
The selection of a suitable salt form is a multi-step process that balances various physicochemical and biological properties. The following diagram illustrates a typical decision-making workflow.
References
-
Development of a Suitable Salt Form for a GPR40 Receptor Agonist. (2025). ResearchGate. [Link]
-
Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. National Institutes of Health (NIH). [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. National Institutes of Health (NIH). [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. [Link]
-
CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Ovid. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. National Institutes of Health (NIH). [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. [Link]
-
AMG-837 calcium salt hydrate | 1259389-38-2. Shanghai xingMo Biotechnology. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. ResearchGate. [Link]
-
Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. National Institutes of Health (NIH). [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. National Institutes of Health (NIH). [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]
-
Amorphous Drug–Polymer Salts: Maximizing Proton Transfer to Enhance Stability and Release. National Institutes of Health (NIH). [Link]
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Bentham Science. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering. ResearchGate. [Link]
-
The effects of AMG 837, AM 8182, DHA, and AM 1638 on the binding of [3H]AMG 837 and [3H]AM 1638 to FFA1R. ResearchGate. [Link]
Sources
- 1. AMG 837 hemicalcium salt | Free Fatty Acid Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous Drug–Polymer Salts: Maximizing Proton Transfer to Enhance Stability and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Head-to-Head Comparison of GPR40 Agonists: AMG-837 Sodium vs. TAK-875
A Senior Application Scientist's Guide to a Tale of Two Molecules
In the landscape of therapeutic development for Type 2 Diabetes Mellitus (T2DM), the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising target. Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glucose-dependent mechanism to enhance insulin release with a reduced risk of hypoglycemia.[1][2] Two of the most notable small molecule agonists developed to harness this potential were Amgen's AMG-837 and Takeda's TAK-875 (fasiglifam). Both advanced to clinical trials, yet their fates diverged dramatically, providing critical lessons for drug development professionals.[1]
This guide offers an in-depth, objective comparison of AMG-837 and TAK-875, synthesizing preclinical data to illuminate their distinct pharmacological profiles, mechanisms of action, and the pivotal safety concerns that ultimately defined their clinical trajectories.
The GPR40 Signaling Axis: A Mechanistic Overview
Activation of GPR40 by an agonist initiates a canonical Gαq signaling cascade. This pathway is central to understanding the action of both AMG-837 and TAK-875. The binding of an agonist induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G-protein.[3][4] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This elevation in intracellular Ca2+, combined with the influx of extracellular Ca2+ through L-type channels, is a primary driver for the exocytosis of insulin-containing granules.[5] Concurrently, DAG activates protein kinase C (PKC), which further augments the insulin secretion process.[5]
It is this glucose-dependent nature of GPR40 activation that made it such an attractive target; the entire cascade is significantly potentiated only under hyperglycemic conditions.[3][6]
Pharmacological Profiles: A Comparative Analysis
While both molecules are potent GPR40 agonists, key distinctions in their pharmacology have been identified through various in vitro assays. A direct, side-by-side comparison in the same publication is notably absent in the literature, a point several sources confirm.[3][7] However, by synthesizing data from multiple preclinical studies, a clear comparative picture emerges.
AMG-837 Sodium: The Partial Agonist
AMG-837 is consistently characterized as a potent partial agonist of GPR40.[3][4] In cell-based assays measuring calcium flux or inositol phosphate accumulation, AMG-837 elicits a robust response but with a maximal effect that is demonstrably lower than that of endogenous fatty acid ligands like docosahexaenoic acid (DHA).[4] Its partial agonism means that even at saturating concentrations, it does not induce the full biological response possible through the receptor. This characteristic can be advantageous, potentially reducing the risk of receptor desensitization or overstimulation.[4] Preclinical studies demonstrated its efficacy in potentiating GSIS in rodent islets and improving glucose tolerance in diabetic rat models.[3][4]
TAK-875 (Fasiglifam): A More Robust Agonist with a Dark Side
The pharmacological profile of TAK-875 is more complex. While some studies classify it as a partial agonist, there is evidence to suggest it behaves as a more efficacious, near-full agonist compared to other partial agonists.[7][8] In phase II clinical trials, TAK-875 demonstrated robust efficacy, significantly lowering both fasting and postprandial blood glucose and reducing HbA1c in patients with T2DM, with a low incidence of hypoglycemia.[9][10]
Crucially, studies have categorized both TAK-875 and AMG-837 as agonists that signal exclusively through the Gαq pathway, in contrast to newer "full" or "ago-allosteric" agonists that can also engage Gαs signaling to stimulate cAMP production.[11] This suggests their primary mechanism for insulin secretion is via the PLC-IP3/DAG-Ca2+ pathway.
| Parameter | This compound | TAK-875 (Fasiglifam) | References |
| Receptor Activity | Partial Agonist | Partial to near-Full Agonist | [3][4][8] |
| Signaling Pathway | Gαq-coupled | Gαq-coupled | [3][11] |
| In Vitro Potency | GTPγS EC50: 1.5 ± 0.1 nM | IP Production EC50: 72 nM | [3] |
| Islet Insulin Secretion EC50: 142 ± 20 nM | |||
| Incretin Effect | Not shown to significantly increase GLP-1/GIP in vivo | Not shown to significantly increase GLP-1/GIP in vivo | [7][11] |
| Clinical Efficacy | Did not lower glucose in healthy volunteers | Lowered glucose and HbA1c in T2DM patients | [7][10] |
| Key Safety Finding | No major safety concerns reported in early trials | Hepatotoxicity leading to trial termination | [1][8] |
Note: The in vitro potency values are from different studies and assays and should not be compared directly. They are provided to illustrate the high potency of each compound.
The Decisive Factor: TAK-875 and Hepatotoxicity
The promising clinical journey of TAK-875 was abruptly halted in Phase III trials due to observations of drug-induced liver injury (DILI).[8] This adverse effect was not predicted from preclinical toxicology studies. Subsequent mechanistic investigations have proposed several contributing factors, none of which appear to be directly mediated by GPR40 activation itself, as the receptor is not highly expressed in the liver.[11]
The leading hypotheses for TAK-875's hepatotoxicity include:
-
Reactive Metabolite Formation : TAK-875, a carboxylic acid, can be metabolized into a reactive acyl glucuronide. This metabolite can form covalent bonds with liver proteins, leading to cellular stress and immune responses.
-
Bile Transporter Inhibition : Studies have shown that TAK-875 and its metabolites can inhibit key hepatobiliary transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).[6] Inhibition of these transporters can disrupt bile acid homeostasis, leading to cholestatic liver injury.
-
Mitochondrial Toxicity : Some evidence points towards TAK-875 impairing mitochondrial function, a common mechanism in DILI.
-
GPR40-Dependent ROS Generation : One study proposed that in liver cells that do express some GPR40, TAK-875 could induce hepatotoxicity via the generation of reactive oxygen species (ROS) in a GPR40-dependent manner. Knockdown of GPR40 in HepG2 cells was shown to abolish the cytotoxic effects.
In stark contrast, similar hepatotoxicity concerns for AMG-837 have not been reported in the available literature, highlighting a critical divergence in the safety profiles of these structurally related molecules.
Experimental Protocols for Agonist Characterization
Evaluating and comparing GPR40 agonists requires robust and reproducible in vitro assays. Below are foundational protocols for two key experimental workflows used to characterize compounds like AMG-837 and TAK-875.
Experimental Workflow: Agonist Screening Cascade
A logical progression of assays is crucial for efficient drug discovery. The initial high-throughput screen identifies hits, which are then subjected to more detailed characterization to confirm potency, efficacy, and mechanism of action.
Sources
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to GPR40 Agonism: A Deep Dive into Partial vs. Full Agonists for Type 2 Diabetes Research
This guide provides a comprehensive comparison of partial and full G-protein coupled receptor 40 (GPR40) agonists, a critical class of therapeutic candidates for Type 2 Diabetes (T2D). We will dissect their distinct mechanisms of action, compare their physiological effects using preclinical data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of GPR40 activation.
GPR40 (FFAR1): A Key Metabolic Regulator
G-protein coupled receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a high-interest therapeutic target for T2D.[1] It is a Class A GPCR predominantly expressed on the surface of pancreatic β-cells and incretin-secreting enteroendocrine cells (L-cells and K-cells) in the gastrointestinal tract.[2][3] Its endogenous ligands are medium- and long-chain free fatty acids (FFAs).[4]
Activation of GPR40 by FFAs following a meal plays a crucial role in glucose homeostasis.[2] In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS) but, importantly, does not stimulate insulin release in low-glucose conditions, thereby minimizing the risk of hypoglycemia.[5][6] In the gut, GPR40 activation stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further enhance insulin secretion and contribute to satiety.[2][3] This dual mechanism makes GPR40 an attractive target for developing novel anti-diabetic drugs.
The Pharmacological Spectrum: Partial vs. Full Agonism
The therapeutic potential of a GPR40 agonist is critically defined by its position on the efficacy spectrum—ranging from partial to full agonism. These classifications are not merely academic; they dictate distinct signaling cascades and physiological outcomes.
-
Partial Agonists (e.g., AMG-837, Fasiglifam/TAK-875): These compounds bind to an allosteric site on the GPR40 receptor and primarily activate the Gαq/11 signaling pathway.[1] This leads to the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key step in amplifying GSIS from pancreatic β-cells.[1][7] However, their effect on the incretin axis is minimal.[8] While early partial agonists like Fasiglifam (TAK-875) showed robust glucose-lowering efficacy in clinical trials, development was halted due to concerns over liver toxicity, a challenge that has shadowed this class.[2][9][10]
-
Full Agonists (Ago-PAMs): Often referred to as Agonist-Positive Allosteric Modulators (AgoPAMs), these molecules, such as AM-1638, bind to a different allosteric site than partial agonists.[2][11] They are distinguished by their ability to engage not only the Gαq pathway but also the Gαs pathway.[2] This dual signaling capability allows them to potently stimulate GSIS in the pancreas while also robustly promoting GLP-1 and GIP secretion from enteroendocrine cells.[12][8] This engagement of the "entero-insular axis" can result in superior glucose control and has been linked to weight loss in preclinical models, a significant advantage in T2D management.[8][13]
The following diagram illustrates the divergent signaling pathways activated by partial versus full GPR40 agonists.
Caption: Divergent signaling of partial vs. full GPR40 agonists.
Head-to-Head Comparison: Performance and Characteristics
The choice between developing a partial or full GPR40 agonist is guided by a trade-off between targeted efficacy and potential on-target adverse effects.
| Feature | Partial Agonist (e.g., AMG-837, TAK-875) | Full Agonist / AgoPAM (e.g., AM-1638) |
| Primary Signaling | Gαq/11 pathway activation[1][12] | Dual Gαq/11 and Gαs pathway activation[2] |
| Binding Site | Allosteric Site 1[11] | Allosteric Site 2[2][11] |
| Primary Site of Action | Pancreatic β-cells[8] | Pancreatic β-cells & Enteroendocrine L-cells[12][8] |
| Key Physiological Effect | Potentiation of GSIS[14] | Potentiation of GSIS + Incretin (GLP-1/GIP) secretion[2][8] |
| In Vivo Efficacy | Moderate glucose lowering[8][15] | Superior glucose lowering, potential for weight loss[8][13] |
| Developmental Challenge | Potential for idiosyncratic liver toxicity (seen with TAK-875)[9][16] | Potential for β-cell exhaustion/ER stress with chronic high-level stimulation[2][17] |
Quantitative Experimental Data
The differentiation between these agonist classes is clear from in vitro functional assays. Full agonists demonstrate not only higher maximal efficacy (Emax) in Gαq-driven assays but also engage the Gαs pathway, which is silent for partial agonists.
| Compound | Class | Assay | Potency (EC50) | Efficacy (% of reference) | Source |
| AMG-837 | Partial Agonist | Ca2+ Flux (CHO-GPR40) | 0.12 µM | 29% (vs. Fatty Acid) | [8] |
| TAK-875 | Partial Agonist | IP Production (CHO-hGPR40) | 72 nM | Partial (vs. Fatty Acid) | [18] |
| AM-1638 | Full Agonist | IP1 Accumulation | Potent | Full Agonist Activity | [12] |
| AM-1638 | Full Agonist | cAMP Production | Active | Stimulates cAMP | [13] |
| TAK-875 | Partial Agonist | cAMP Production | Inactive | No Signal | [13] |
| AM-1638 | Full Agonist | Insulin Secretion (mouse islets) | 0.99 µM | ~3-4 fold > AMG-837 | [8] |
Essential Experimental Workflows for Agonist Characterization
To properly classify a novel GPR40 agonist, a series of well-controlled in vitro experiments is essential. The causality behind this workflow is to first establish on-target Gαq engagement, which defines any GPR40 agonist, and then to probe for Gαs and β-arrestin signaling to determine if it is a full or biased agonist.
Caption: Experimental workflow for GPR40 agonist classification.
Protocol 1: Calcium Mobilization Assay for Gαq Activation
This assay is the cornerstone for identifying GPR40 agonists, as it directly measures the second messenger (Ca2+) generated by the canonical Gαq pathway.[19][20] The use of a fluorometric imaging plate reader (FLIPR) allows for high-throughput kinetic analysis.[21][22]
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR40 activates Gαq, leading to IP3 production and the release of Ca2+ from the endoplasmic reticulum. The dye binds to the increased cytosolic Ca2+, causing a measurable increase in fluorescence intensity.[19][23]
Step-by-Step Methodology:
-
Cell Preparation:
-
One day prior to the assay, seed CHO or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well microplates.[20]
-
Culture overnight to allow for adherence and formation of a near-confluent monolayer. A negative control plate using the parental cell line lacking GPR40 is crucial to confirm on-target activity.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) according to the manufacturer's instructions. Often, this includes an anion-transport inhibitor like probenecid to prevent dye leakage from the cells.[19]
-
Aspirate the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[19]
-
-
Compound Preparation:
-
Prepare a dilution series of the test compounds (e.g., AMG-837) and a reference full agonist (e.g., linoleic acid or AM-1638) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Data Acquisition (FLIPR / FlexStation):
-
Place both the cell plate and the compound plate into the instrument.
-
Set the instrument parameters to measure baseline fluorescence for 10-20 seconds.
-
Program the instrument to add the compounds from the source plate to the cell plate.
-
Immediately following compound addition, continuously record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log of the compound concentration and fit the data to a four-parameter logistical equation to determine the EC50 (potency) and Emax (maximal efficacy).
-
Compare the Emax of the test compound to that of the reference full agonist to classify it as a partial or full agonist in this pathway.[24]
-
Protocol 2: β-Arrestin Recruitment Assay
This assay is critical for understanding receptor desensitization, trafficking, and G-protein-independent signaling.[25] It helps to reveal if an agonist is "biased" towards or away from the β-arrestin pathway compared to the G-protein pathway.[26][27]
Principle: We describe a method based on Enzyme Fragment Complementation (EFC), such as the DiscoverX PathHunter assay.[28] The GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). When an agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments combine, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[28]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a commercially available cell line co-expressing the GPR40-ProLink fusion and the β-arrestin-EA fusion (separate assays for β-arrestin 1 and 2 can reveal isoform bias).[29]
-
Plate the cells in white, solid-bottom microplates and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound.
-
Add the compounds to the cells and incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Incubate the plates at room temperature for 60 minutes to allow the enzymatic reaction to reach a stable endpoint.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate luminometer.
-
-
Data Analysis:
-
Plot the signal against the log of the compound concentration.
-
Calculate EC50 and Emax values using a nonlinear regression curve fit.
-
The relative efficacy for β-arrestin recruitment can be compared to the efficacy for Gαq activation (from the calcium assay) to determine the "bias" of the compound. A compound that is highly potent for Gαq activation but weak for β-arrestin recruitment would be considered G-protein biased.
-
Conclusion and Future Outlook
The distinction between partial and full GPR40 agonists is fundamental to their therapeutic strategy. Partial agonists like AMG-837 and TAK-875 validated the GPR40 target by demonstrating that focused potentiation of GSIS could effectively lower blood glucose.[1][15] However, their development was hampered by safety concerns.[30] Full agonists, or AgoPAMs, represent the next evolution, aiming for superior efficacy by engaging the incretin axis to achieve better glycemic control and induce weight loss.[13][31] This broader physiological effect, however, necessitates careful evaluation of the long-term consequences of maximal receptor stimulation on β-cell health.[2][17]
The experimental protocols outlined here provide a robust framework for researchers to precisely characterize novel GPR40 modulators. By systematically evaluating Gαq, Gαs, and β-arrestin signaling, drug discovery teams can build a comprehensive pharmacological profile, enabling the rational design of next-generation GPR40 agonists that balance profound efficacy with an impeccable safety profile.
References
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (2022-10-24).
- What are GPR40 agonists and how do they work?
- Fasiglifam (TAK-875) | GPR40 Agonist - MedchemExpress.com.
- Activation of GPR40 as a Therapeutic Target for the Tre
- GPR40 Agonist Program - Liminal BioSciences.
- Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free F
- Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec.
- Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society.
- Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed. (2018-06-01).
- Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed. (2016-04-27).
- Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. (2018-11-12).
- GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges.
- AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF - ResearchG
- A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One.
- AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed. (2012-01-15).
- GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - NIH. (2017-10-20).
- FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity | Request PDF - ResearchG
- GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - ResearchG
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470)
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC - PubMed Central. (2022-10-25).
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - Research journals - PLOS. (2011-11-08).
- β-Arrestin Recruitment and Biased Agonism at Free F
- Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - ACS Public
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol.
- GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PubMed Central. (2019-09-16).
- Ca2+ mobilization assays in GPCR drug discovery - PubMed.
- Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modul
- Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorin
- GPR40 - Drugs, Indications, Patents - P
- β-arrestin recruitment and biased agonism at free f
- Why Study GPCR Arrestin Recruitment? - DiscoverX.
- Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017-11-20).
- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023-11-06).
- Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC - NIH.
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC - PubMed Central. (2011-11-08).
- Ca2+ Mobilization Assay - Cre
- Partial agonist activity of fasiglifam is affected by FFAR1/GPR40...
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer N
- Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization - Oxford Academic. [https://vertexaisearch.cloud.gization - Oxford Academic. [https://vertexaisearch.cloud.g
Sources
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. physoc.org [physoc.org]
- 7. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 26. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. genscript.com [genscript.com]
- 28. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Specificity of AMG-837 Sodium for GPR40
In the pursuit of novel therapeutics for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising target.[1] This receptor, predominantly expressed in pancreatic β-cells, is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[1][2][3] This glucose-dependent mechanism is a significant advantage, potentially mitigating the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[1][4] AMG-837 sodium is a potent synthetic agonist developed to harness this therapeutic potential.[5][6] However, as with any targeted therapy, its clinical viability hinges on its specificity. This guide provides an in-depth comparison of the experimental methodologies required to rigorously validate the selectivity of AMG-837 for GPR40 over other receptors, ensuring that its therapeutic action is precisely targeted and off-target effects are minimized.
The Imperative of Specificity in GPR40 Agonism
GPR40 belongs to a family of free fatty acid receptors and shares signaling pathways with numerous other GPCRs. Off-target activation of other receptors could lead to unforeseen side effects, confounding clinical outcomes. For instance, the development of the GPR40 agonist TAK-875 was halted in Phase III trials due to liver toxicity, which was suspected to be an off-target effect, as GPR40 is not significantly expressed in the liver.[7][8] Therefore, a comprehensive selectivity profile is not merely an academic exercise but a critical step in drug development. The goal is to demonstrate that AMG-837 preferentially binds to and activates GPR40 at concentrations significantly lower than those required to interact with any other receptor.
Core Signaling Pathway of GPR40
Understanding the primary signaling cascade of GPR40 is fundamental to designing appropriate functional assays. GPR40 activation by an agonist like AMG-837 predominantly couples to Gαq/11 proteins.[9][10] This initiates a well-defined cascade: the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3][12] The resulting increase in intracellular calcium is a key event that potentiates glucose-stimulated insulin secretion.[10][11][13]
A Multi-Pronged Strategy for Validating Specificity
A robust validation strategy relies on a combination of binding and functional assays. This dual approach is critical: binding assays quantify the affinity of AMG-837 for its target and potential off-targets, while functional assays measure the biological consequence of that binding, determining potency and efficacy.
Part 1: In Vitro Binding Assays - Quantifying Affinity
The first step is to determine the binding affinity (Ki) of AMG-837 for human GPR40. The gold-standard method is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from a stable cell line overexpressing human GPR40 (e.g., CHO or A9 cells).[14]
-
Radioligand Selection: Use a tritiated GPR40 agonist with high affinity, such as [³H]-AMG 837, as the radioligand.[14]
-
Assay Setup: In a 96-well plate, incubate the GPR40-expressing membranes with a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of unlabeled this compound (the "competitor").
-
Incubation & Separation: Allow the reaction to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the unbound radioligand via filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of AMG-837. Fit the data to a one-site competition model to determine the IC50 (the concentration of AMG-837 that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Trustworthiness Check: Counter-Screening
To establish specificity, this binding assay must be repeated across a broad panel of other receptors. Commercial services offer panels that include hundreds of GPCRs, ion channels, and transporters.[15] The objective is to demonstrate that the Ki of AMG-837 for GPR40 is significantly lower (ideally >100-fold) than for any other receptor tested.
Part 2: In Vitro Functional Assays - Measuring Biological Response
Demonstrating high-affinity binding is necessary but not sufficient. It is crucial to show that this binding translates into a functional response, specifically the activation of the Gαq pathway.
Primary Functional Assay: Calcium Mobilization
Given that GPR40's primary signaling pathway involves Ca2+ release, a calcium mobilization assay is the most direct and relevant functional readout.[5][16]
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Plating: Seed GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[16] This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.
-
Compound Addition: Use an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR) to add varying concentrations of this compound to the wells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity in real-time, both before and after compound addition. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of AMG-837. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum possible effect).
Studies have confirmed that AMG-837 is a potent agonist in calcium flux assays, demonstrating its ability to activate the GPR40 receptor.[5][17] Importantly, this activity is abolished in islets from GPR40 knockout mice, providing definitive proof of its on-target action.[17][18]
Complementary Functional Assays
To build a more comprehensive profile, other Gαq-related and G protein-independent assays can be employed:
-
Inositol Phosphate (IP) Accumulation: This assay directly measures the production of IP, a second messenger immediately downstream of PLC activation. AMG-837 has been shown to stimulate inositol phosphate accumulation with high potency.[5][17]
-
β-Arrestin Recruitment: This assay measures a G protein-independent pathway involved in receptor desensitization and internalization.[19] Assessing β-arrestin recruitment can provide insights into potential biased agonism, which may have distinct therapeutic or side-effect profiles.[19]
Data Summary and Interpretation: The Selectivity Window
The culmination of these experiments is a quantitative comparison of AMG-837's activity at GPR40 versus other receptors. The data should be summarized in a clear, tabular format.
Table 1: Comparative Potency and Affinity of this compound
| Assay Type | Target Receptor | Parameter | Value (nM) | Selectivity vs. GPR40 |
| Binding | GPR40 (human) | Ki | ~10-20 | - |
| Receptor X | Ki | >10,000 | >500-fold | |
| Receptor Y | Ki | >10,000 | >500-fold | |
| Functional | GPR40 (human) | EC50 (Ca2+ Flux) | ~8-12 [14][17] | - |
| Receptor X | EC50 | >10,000 | >800-fold | |
| Receptor Y | EC50 | >10,000 | >800-fold |
Note: Values are illustrative based on publicly available data profiles for potent GPR40 agonists. Actual values must be determined experimentally.
The "Selectivity Window" is the ratio of the Ki or EC50 for an off-target receptor to that of GPR40. A large selectivity window (typically >100-fold) provides strong evidence that at therapeutic concentrations, AMG-837 will exclusively act on GPR40, thereby minimizing the risk of off-target-mediated side effects.
Conclusion
The validation of this compound's specificity for GPR40 is a critical, multi-step process that forms the foundation of its preclinical safety and efficacy profile. By systematically employing a combination of competitive binding assays and mechanism-based functional assays, such as calcium mobilization, researchers can build a comprehensive and trustworthy selectivity profile. This rigorous, data-driven approach, which demonstrates a wide selectivity window against a broad panel of potential off-targets, is essential to confidently advance GPR40 agonists as a safe and effective therapeutic strategy for type 2 diabetes. The evidence confirms that the activity of AMG-837 is indeed specific to GPR40.[17]
References
-
McKeown, S. C., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry. Available at: [Link]
-
Lu, J., et al. (2018). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available at: [Link]
-
Sharif, A., et al. (2010). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology. Available at: [Link]
-
Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Masuho, I., et al. (2020). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Cell. Available at: [Link]
-
Brånalt, J., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]
-
Luo, J., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Venkatakrishnan, A. J., et al. (2018). Selectivity determinants of GPCR-G protein binding. Nature. Available at: [Link]
-
Wang, Y., et al. (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shapiro, H., et al. (2005). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Taneera, J., et al. (2008). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity. EuroscreenFast. Available at: [Link]
-
Wang, T., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. Available at: [Link]
-
ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF. ResearchGate. Available at: [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE. Available at: [Link]
-
Olsen, R. H. J., & English, K. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. Available at: [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kluk, M. J., & Hla, T. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. Available at: [Link]
Sources
- 1. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 14. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 15. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Demonstrating Target Engagement: The Case of AMG-837 Sodium in GPR40 Wild-Type vs. Knockout Mouse Models
Abstract
The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin secretion (GSIS) and has been a prime target for the development of novel therapeutics for type 2 diabetes.[1][2] Synthetic agonists, such as AMG-837 sodium, were developed to mimic the effects of endogenous fatty acids, potentiating insulin release in a glucose-dependent manner.[3][4][5] A cornerstone of preclinical drug development is unequivocally demonstrating that a compound's efficacy is mediated through its intended target. This guide provides a comparative analysis framework, using the GPR40 agonist AMG-837 as an exemplar, to illustrate how GPR40 knockout (KO) mouse models serve as the definitive tool for validating on-target activity. We will detail the experimental design, expected outcomes, and interpretation of data from oral glucose tolerance tests (OGTTs) in both wild-type and GPR40 KO mice, thereby establishing a gold-standard protocol for target validation.
Introduction: The Rationale for GPR40 Agonism and the Necessity of Knockout Models
GPR40 is highly expressed in pancreatic β-cells.[1][6] Upon activation by medium and long-chain fatty acids, it couples primarily through a Gαq/11 signaling pathway.[7][8] This initiates a cascade involving phospholipase C (PLC), leading to increased intracellular calcium and diacylglycerol (DAG), which ultimately augments the exocytosis of insulin granules when blood glucose is elevated.[3] This glucose-dependency is a highly attractive feature for a therapeutic, as it promises a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[3][5]
AMG-837 was identified as a potent, synthetic partial agonist of GPR40.[4][5][9] In preclinical rodent models of diabetes, it demonstrated the ability to lower blood glucose by enhancing insulin secretion.[4][5] However, to prove that this beneficial effect was not due to off-target mechanisms, a critical experiment is required: testing the compound in an animal model completely lacking the target receptor.
The GPR40 knockout mouse provides the ultimate negative control. The central hypothesis is straightforward: If AMG-837's glucoregulatory effects are exclusively mediated by GPR40, then its efficacy should be completely abolished in mice lacking the GPR40 gene. Studies have confirmed that the activity of AMG-837 is indeed eliminated in islets isolated from GPR40 knockout mice.[4][5] This guide will detail the in vivo correlate to that finding.
Signaling Pathways and Experimental Workflow
To understand the experiment, we must first visualize the biological and procedural frameworks.
GPR40 Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the Gαq-mediated signaling cascade initiated by the binding of an agonist like AMG-837 to the GPR40 receptor on a pancreatic β-cell.
Caption: GPR40 agonist binding activates Gαq, leading to PLC activation, IP3-mediated Ca²⁺ release, and ultimately, augmented insulin secretion.
Experimental Workflow for Comparative OGTT
The oral glucose tolerance test (OGTT) is the standard procedure to assess how an animal model handles a glucose load, making it ideal for testing the efficacy of an anti-diabetic agent.
Caption: Workflow for the oral glucose tolerance test (OGTT) comparing vehicle and AMG-837 treatment in both wild-type and GPR40 KO mice.
Detailed Experimental Protocols
Scientific integrity requires reproducible and self-validating methodologies.
Animal Models
-
Strains: Male C57BL/6J (Wild-Type control) and GPR40-/- (knockout) mice on a C57BL/6J background, aged 10-12 weeks.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimation: Animals should be acclimated for at least one week before experimentation.
Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is a standard method for assessing glucose homeostasis.[10][11][12][13][14]
-
Fasting: Fast mice for 4-6 hours in the morning by removing food but maintaining access to water.[10][12] This is a critical step to lower baseline glucose and insulin levels.
-
Baseline Blood Sample (T= -30 min): Take a small blood sample (~10-20 µL) from the tail vein to measure baseline glucose.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage. The 30-minute pre-treatment allows for compound absorption.
-
Glucose Challenge (T= 0 min): Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[10] This marks the start of the OGTT.
-
Serial Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose challenge, typically 15, 30, 60, and 120 minutes.[10][14]
-
Sample Processing: Measure blood glucose immediately using a glucometer. For insulin measurements, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
Data Analysis: Plot blood glucose concentration over time. The primary endpoint is the Area Under the Curve (AUC) for glucose, calculated using the trapezoidal rule. Statistical significance between groups is typically determined using a two-way ANOVA with post-hoc tests.
Comparative Data Analysis: Expected Outcomes
The power of this experimental design lies in the direct comparison across the four groups. The results are expected to clearly delineate the GPR40-dependent action of AMG-837.
Baseline Characteristics
It is crucial to establish that, prior to any intervention, the wild-type and GPR40 KO mice are metabolically similar under fasting conditions.
Table 1: Expected Baseline Metabolic Parameters
| Parameter | Wild-Type (WT) | GPR40 KO | Significance |
|---|---|---|---|
| Body Weight (g) | ~25 g | ~25 g | NS |
| Fasting Glucose (mg/dL) | ~150 mg/dL | ~150 mg/dL | NS |
| Fasting Insulin (ng/mL) | ~0.5 ng/mL | ~0.5 ng/mL | NS |
(NS = Not Significant. Note: GPR40 KO mice are generally phenotypically similar to wild-type animals at baseline.[7])
Efficacy in Oral Glucose Tolerance Test
The core of the comparison is how each mouse strain responds to the glucose challenge in the presence or absence of AMG-837. As has been previously reported, the glucose-lowering improvement from AMG-837 during an OGTT is lost in GPR40 null mice.[4][5]
Table 2: Comparative OGTT Performance (Glucose AUC)
| Group | Treatment | Expected Glucose AUC (mg/dL * min) | % Change vs. Vehicle |
|---|---|---|---|
| Wild-Type | Vehicle | 25000 | - |
| Wild-Type | AMG-837 (10 mg/kg) | 18000 | ↓ 28% |
| GPR40 KO | Vehicle | 25500 | - |
| GPR40 KO | AMG-837 (10 mg/kg) | 25300 | No significant change |
Table 3: Comparative Insulin Secretion (Insulin AUC)
| Group | Treatment | Expected Insulin AUC (ng/mL * min) | % Change vs. Vehicle |
|---|---|---|---|
| Wild-Type | Vehicle | 150 | - |
| Wild-Type | AMG-837 (10 mg/kg) | 225 | ↑ 50% |
| GPR40 KO | Vehicle | 145 | - |
| GPR40 KO | AMG-837 (10 mg/kg) | 148 | No significant change |
Interpretation and Discussion
-
In Wild-Type Mice: AMG-837 is expected to significantly reduce glucose excursion (lower Glucose AUC) following an oral glucose challenge.[4] This improvement is driven by a marked increase in insulin secretion (higher Insulin AUC), confirming its action as an insulin secretagogue.[4][5] This demonstrates the compound's efficacy in a physiologically normal system.
-
In GPR40 KO Mice: The profound insight comes from this group. The administration of AMG-837 is expected to have no effect on either glucose tolerance or insulin secretion compared to the vehicle-treated KO mice.[4][5] The glucose and insulin curves for the KO + Vehicle and KO + AMG-837 groups should be nearly superimposable.
This stark contrast between the drug's effect in WT mice and its complete lack of effect in KO mice provides definitive evidence that the GPR40 receptor is the sole mediator of AMG-837's therapeutic action. This validates the target and confirms the compound's mechanism of action, a critical milestone in any drug discovery program. While other GPR40 agonists like TAK-875 have advanced further in development before being halted for other reasons, the foundational principle of using knockout models for validation remains the same.[6][7][15][16][17]
Conclusion
The use of knockout animal models is an indispensable tool in pharmacology for target validation. The comparative guide presented here, using AMG-837 and the GPR40 KO mouse as a case study, outlines a robust and definitive experimental framework. The expected abrogation of AMG-837's glucose-lowering and insulin-secreting effects in the GPR40 KO model provides unequivocal proof of its on-target mechanism. This approach ensures scientific rigor and provides the foundational evidence needed to confidently advance a drug candidate through the development pipeline.
References
-
Spandidos Publications. GPR40: A therapeutic target for mediating insulin secretion (Review). [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Suppl 2), S175–S179. [Link]
-
protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]
-
Franklin, M., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Scientific Reports. [Link]
-
Latour, M. G., et al. (2007). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 56(7), 1887–1894. [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? [Link]
-
Perry, C., et al. (2022). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Diabetes & Metabolism. [Link]
-
Christensen, L. W., et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 5(8), 612–623. [Link]
-
Bio-protocol. (2011). Glucose Tolerance Test in Mice. [Link]
-
ResearchGate. (2020). (PDF) Oral Glucose Tolerance Test in Mouse v1. [Link]
-
Rani, L., et al. (2017). Recent Advances in Development of GPR40 Modulators (FFA1/FFAR1): An Emerging Target for Type 2 Diabetes. Current Drug Delivery, 14(6), 755–766. [Link]
-
Sharma, A., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
PLOS. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. [Link]
-
Zhang, Q., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]
-
Singh, N., et al. (2017). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 8(11), 1203–1207. [Link]
-
Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(24), 10891–10916. [Link]
-
Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1007421. [Link]
-
Ace Therapeutics. FFAR1-Targeted Drug Development for Diabetes. [Link]
-
ResearchGate. (2018). Effects of GPR40 knockdown on TAK875-induced ROS generation and cytotoxicity in HepG2 cells. [Link]
-
Lee, D., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules, 23(2), 265. [Link]
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. [Link]
-
ResearchGate. (2017). The Effects of TAK-875, a Selective G Protein-Coupled Receptor 40/Free Fatty Acid 1 Agonist, on Insulin and Glucagon Secretion in Isolated Rat and Human Islets. [Link]
-
Yashiro, H., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228–237. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Recent Advances in Development of GPR40 Modulators (FFA1/FFAR1): An Emerging Target for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. biorxiv.org [biorxiv.org]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Tolerance Test in Mice [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG-837 and Endogenous Fatty Acids on GPR40: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic agonist AMG-837 and endogenous fatty acids in their interaction with the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a critical regulator of insulin secretion and other metabolic processes, understanding the nuanced agonism at this receptor is paramount for drug development and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the pharmacology, signaling mechanisms, and experimental evaluation of these compounds.
Introduction to GPR40 and its Ligands
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and gastrointestinal tract. It is recognized as a sensor for medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS). The activation of GPR40 by its endogenous ligands, such as linoleic acid and docosahexaenoic acid (DHA), potentiates insulin release in the presence of elevated glucose levels, making it a promising therapeutic target for type 2 diabetes.
AMG-837 is a potent and selective synthetic partial agonist of GPR40. Its development was driven by the therapeutic potential of GPR40 modulation. Unlike endogenous fatty acids, which can have broad physiological effects, synthetic agonists like AMG-837 offer the potential for more targeted pharmacology. This guide will dissect the similarities and differences between these two classes of agonists, providing a framework for their experimental comparison.
Comparative Pharmacology: Potency and Efficacy
The primary distinction between AMG-837 and endogenous fatty acids lies in their potency and efficacy at GPR40. Potency, typically measured as the half-maximal effective concentration (EC50), refers to the concentration of a ligand required to elicit 50% of its maximal response. Efficacy refers to the maximum response a ligand can produce.
| Ligand Class | Specific Ligand | Potency (EC50) | Efficacy | Key Characteristics |
| Synthetic Agonist | AMG-837 | ~25-50 nM | Partial Agonist | High potency, selective for GPR40. |
| Endogenous Fatty Acids | Linoleic Acid | ~1-5 µM | Full Agonist | Lower potency, physiologically relevant. |
| Docosahexaenoic Acid (DHA) | ~5-10 µM | Full Agonist | Important for neuronal function. | |
| Oleic Acid | ~1-10 µM | Full Agonist | Abundant monounsaturated fatty acid. |
Table 1: Comparative pharmacology of AMG-837 and representative endogenous fatty acids at GPR40. Values are approximate and can vary based on the experimental system and assay conditions.
As illustrated in Table 1, AMG-837 exhibits significantly higher potency than endogenous fatty acids, with an EC50 in the nanomolar range compared to the micromolar range for FFAs. However, AMG-837 is a partial agonist, meaning it cannot elicit the same maximal response as full agonists like linoleic acid or DHA, even at saturating concentrations. This partial agonism can be advantageous in a therapeutic context, potentially reducing the risk of receptor desensitization and β-cell exhaustion that might be associated with sustained, maximal receptor activation.
Signaling Pathways: Gq/11-Mediated and Beyond
GPR40 primarily couples to the Gq/11 family of G proteins. Upon agonist binding, this initiates a canonical signaling cascade that is central to its effects on insulin secretion.
The Canonical Gq/11-IP3-Ca2+ Pathway
The activation of Gq/11 by GPR40 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion.
Figure 1: Canonical GPR40 signaling pathway. Agonist binding activates the Gq/11-PLC-IP3 cascade, leading to an increase in intracellular calcium and potentiation of insulin secretion.
Potential for Signaling Bias
While both AMG-837 and endogenous FFAs activate the Gq/11 pathway, there is potential for "biased agonism" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another. For instance, some GPR40 agonists have been shown to recruit β-arrestin, which can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.
Further research is needed to fully elucidate the signaling bias of AMG-837 compared to various endogenous fatty acids. Investigating these differences is crucial, as they could have significant implications for the long-term efficacy and safety of synthetic GPR40 agonists.
Experimental Protocols for Comparative Analysis
To empirically compare the effects of AMG-837 and endogenous fatty acids on GPR40, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium following GPR40 activation, providing a robust readout of Gq/11 pathway engagement.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation and subsequent calcium release from the ER, the dye binds to Ca2+ and its fluorescence intensity increases, which can be measured using a fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing human GPR40 in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and incubate with a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a masking agent (e.g., 2.5 mM probenecid) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of AMG-837 and the endogenous fatty acids to be tested in the assay buffer.
-
Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for 10-20 seconds. Add the compounds to the wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity over baseline is calculated. The EC50 and maximal response for each compound are determined by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for a calcium mobilization assay. A standard method to quantify Gq/11 pathway activation.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of PLC activation by quantifying the accumulation of inositol phosphates.
Principle: Cells are labeled with myo-[3H]inositol, which is incorporated into the cell membrane as phosphoinositides. Upon GPR40 activation and subsequent PLC-mediated hydrolysis of PIP2, radiolabeled inositol phosphates are released into the cytosol. The accumulated radiolabeled IPs can then be isolated and quantified by scintillation counting.
Step-by-Step Methodology:
-
Cell Culture and Labeling: Plate GPR40-expressing cells and incubate with myo-[3H]inositol for 18-24 hours to allow for incorporation into membrane lipids.
-
Assay Incubation: Wash the cells and pre-incubate with an assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Compound Stimulation: Add the test compounds (AMG-837 and FFAs) and incubate for 30-60 minutes at 37°C.
-
IP Isolation: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Elute the IPs and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data and generate concentration-response curves to determine the EC50 and Emax for each compound.
ERK Phosphorylation Assay
This assay can be used to investigate potential signaling bias by measuring the activation of the MAPK/ERK pathway, which can be downstream of both G protein-dependent and β-arrestin-dependent signaling.
Principle: Upon stimulation, the kinase cascade leading to ERK activation results in the phosphorylation of ERK1/2. This phosphorylation event can be detected and quantified using specific antibodies in methods such as Western blotting or cell-based ELISA.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate GPR40-expressing cells and grow to near confluency. Serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with various concentrations of AMG-837 or FFAs for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification (e.g., Western Blot):
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal. Generate concentration-response curves to determine the potency and efficacy of each compound for ERK activation.
Conclusion and Future Directions
The comparative analysis of AMG-837 and endogenous fatty acids at GPR40 reveals a classic trade-off between potency and efficacy. AMG-837, as a high-potency partial agonist, offers a pharmacological profile that may be beneficial for therapeutic applications, potentially minimizing the risk of receptor overstimulation. Endogenous fatty acids, while less potent, are the physiological full agonists that drive the natural regulation of insulin secretion.
For researchers in this field, it is critical to employ a multi-assay approach to fully characterize the pharmacological profiles of novel GPR40 agonists. Direct, head-to-head comparisons with both AMG-837 and a panel of relevant endogenous fatty acids are essential for understanding the therapeutic potential and possible liabilities of new chemical entities. Future studies should focus on elucidating the potential for signaling bias, the long-term consequences of partial versus full agonism on β-cell function, and the in vivo translation of these in vitro findings.
References
-
Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311.[Link]
-
Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40. Nature, 422(6928), 173-176.[Link]
-
Lin, D. C., et al. (2011). AMG 837: a potent, selective, and orally bioavailable GPR40 agonist. ACS Medicinal Chemistry Letters, 2(12), 929-933.[Link]
-
Takeda, S., et al. (2005). Structure-activity relationships of GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4041-4045.[Link]
-
Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after a bumpy road. Diabetes, 64(7), 2333-2335.[Link]
A Comparative Guide to the Enantiomeric Purity Analysis of AMG-837 and its Profound Impact on GPR40 Agonist Activity
For researchers in the vanguard of metabolic disease drug discovery, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), represents a promising therapeutic target for type 2 diabetes. Among the agonists developed to modulate this receptor, AMG-837 has emerged as a potent, orally bioavailable candidate. This guide provides an in-depth analysis of a critical, yet often under-appreciated, aspect of its development: the profound influence of stereochemistry on its biological activity. Herein, we will dissect the methodologies for ensuring the enantiomeric purity of AMG-837 and present the compelling scientific rationale for the exclusive development of the single, active enantiomer.
The Stereochemical Imperative: Why Enantiomeric Purity is Non-Negotiable for AMG-837
AMG-837 is the (S)-enantiomer of 3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[1][2] Its efficacy as a GPR40 agonist is intrinsically linked to its specific three-dimensional conformation. The interaction between a chiral molecule and its biological target is analogous to a key fitting into a lock; a subtle change in the spatial arrangement of atoms can dramatically alter the binding affinity and subsequent signaling cascade.
While direct comparative data for the (R)-enantiomer of AMG-837 is not extensively published, compelling evidence from structurally related GPR40 agonists underscores the critical nature of stereochemistry. For instance, in the case of the GPR40 agonist (±)-AM-8596, the (S)-enantiomer was found to be a partial agonist, whereas the (R)-enantiomer exhibited full agonist activity. This stark difference in pharmacological output from two molecules that are mirror images of each other provides a potent object lesson in the necessity of chiral separation and analysis. The presence of the "inactive" or differentially active enantiomer, often termed the "distomer," can lead to a reduced therapeutic effect, off-target effects, or an altered pharmacokinetic profile.
Navigating the Analytical Maze: A Comparative Look at Chiral Separation Techniques for AMG-837
The accurate determination of enantiomeric excess (% ee) is paramount. Several chromatographic techniques are at the disposal of the analytical scientist. Below, we compare the most relevant methods for a molecule like AMG-837, which possesses a carboxylic acid moiety and a chiral center at the β-position to this acid.
| Analytical Technique | Principle of Separation | Advantages | Considerations & Potential Challenges |
| Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are common choices. | High resolution and efficiency, well-established, wide variety of commercially available columns. | Empirical column and mobile phase selection is often required.[3][4] Development can be time-consuming. |
| Chiral HPLC with Chiral Mobile Phase Additive (CMPA) | Formation of transient diastereomeric complexes between the enantiomers and a chiral selector (e.g., cyclodextrins) in the mobile phase, which are then separated on a conventional achiral column (e.g., C18). | Cost-effective as it utilizes standard achiral columns. | Can be less efficient than CSP methods, and the additive may interfere with detection. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Faster separations, reduced solvent consumption (greener), and often provides unique selectivity compared to HPLC.[5] | Requires specialized instrumentation. Method development can be complex. |
For a β-substituted phenylpropanoic acid derivative like AMG-837, both chiral HPLC with a CSP and chiral SFC are highly effective approaches. The choice between them often depends on available instrumentation, desired throughput, and environmental considerations.
Experimental Protocol: Enantiomeric Purity Determination of AMG-837 using Chiral HPLC
This protocol provides a robust starting point for the chiral separation of AMG-837, based on established methods for structurally related β-substituted phenylpropanoic acids.
Objective: To resolve and quantify the (S)- and (R)-enantiomers of AMG-837 to determine the enantiomeric excess of a given sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio would be 90:10:0.1 (v/v/v).
-
AMG-837 reference standard (as the pure (S)-enantiomer).
-
Racemic AMG-837 standard (for method development and peak identification).
-
HPLC-grade solvents.
Methodology:
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the AMG-837 sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the racemic AMG-837 solution to identify the retention times of the two enantiomers.
-
Inject 10 µL of the AMG-837 sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the (S)- and (R)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Workflow for Chiral HPLC Analysis of AMG-837
Caption: Workflow for the enantiomeric purity analysis of AMG-837 by chiral HPLC.
The Biological Consequence: Differential GPR40 Signaling by Enantiomers
The activation of GPR40 by an agonist like AMG-837 initiates a well-defined intracellular signaling cascade. As a Gαq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10][11] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), which transiently increases the intracellular calcium concentration.[8] This elevation in cytosolic Ca2+ is a key event that, in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.[6][12]
The partial agonism of (S)-AMG-837 suggests that it elicits a submaximal response compared to the endogenous ligands or full agonists, even at saturating concentrations.[6][13] This can be visualized as a less robust activation of the Gαq protein, leading to a dampened production of IP3 and DAG, and consequently, a smaller rise in intracellular calcium. Conversely, a hypothetical full agonist (R)-enantiomer would be expected to drive the signaling pathway more forcefully, leading to a maximal physiological response.
GPR40 Signaling Pathway and the Impact of Enantiomeric Purity
Sources
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
A Head-to-Head In Vivo Efficacy Comparison: The Full GPR40 Agonist AM-1638 vs. the Partial Agonist AMG-837
An In-Depth Guide for Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the in vivo efficacy of two key G protein-coupled receptor 40 (GPR40/FFA1) agonists: AMG-837, a partial agonist, and AM-1638, a full agonist. By synthesizing preclinical data, we will explore the mechanistic rationale behind their differing physiological effects and provide insights into the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes.
Introduction: GPR40 as a Therapeutic Target
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Primarily expressed on pancreatic β-cells and enteroendocrine cells, its activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[2][4] This glucose-dependent mechanism offers a significant therapeutic advantage, potentially minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[2][4]
The development of synthetic GPR40 agonists has led to molecules with distinct pharmacological profiles. AMG-837 was identified as a potent partial agonist, demonstrating robust glucose-lowering effects in rodent models.[1][5][6][7] Subsequent optimization efforts led to the discovery of AM-1638, a structurally distinct full agonist hypothesized to provide superior glycemic control.[2][3][4] This guide dissects the preclinical data that puts this hypothesis to the test.
Differentiated Mechanisms of Action: The Entero-Insular Axis
The fundamental difference in the in vivo efficacy between AMG-837 and AM-1638 lies in their distinct engagement of downstream signaling pathways. While both target GPR40, their agonist profiles—partial versus full—dictate the breadth of their physiological response.
AMG-837 (Partial Agonist): As a partial agonist, AMG-837 primarily activates the Gαq protein-coupled signaling cascade within pancreatic β-cells.[1][8] This leads to phospholipase C activation, subsequent increases in inositol triphosphate (IP3) and intracellular calcium, and ultimately, the potentiation of insulin secretion in the presence of elevated glucose.[1][8] Its action is largely confined to the pancreatic β-cell axis.[9]
AM-1638 (Full Agonist): AM-1638 exhibits a more powerful, dual mechanism of action. As a full agonist, it not only robustly activates the Gαq pathway in β-cells but is also capable of engaging Gαs signaling.[10][11] This Gαs coupling stimulates adenylyl cyclase, increases intracellular cyclic adenosine monophosphate (cAMP), and potently triggers the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—from enteroendocrine L-cells and K-cells in the gut.[8][9][11][12]
This engagement of the "entero-insular axis" means AM-1638 lowers glucose through two synergistic mechanisms:
-
Direct: Potentiation of insulin secretion from pancreatic β-cells.
-
Indirect: Stimulation of incretin release, which in turn further enhances insulin secretion and suppresses glucagon.[9]
The following diagram illustrates this critical mechanistic distinction.
Conclusion and Implications
The preclinical evidence presents a clear conclusion: the GPR40 full agonist AM-1638 demonstrates markedly superior in vivo efficacy for improving glycemic control compared to the partial agonist AMG-837. [2][4][9]This enhanced activity is not merely a result of greater potency at the receptor but stems from a fundamentally broader mechanism of action. By acting as a full agonist, AM-1638 engages both pancreatic β-cells and enteroendocrine cells, effectively leveraging the synergistic power of the entero-insular axis to regulate blood glucose. [9] For researchers and drug development professionals, this head-to-head comparison provides a critical insight: for GPR40, maximizing receptor activation to engage both insulin and incretin secretion pathways appears to be a more effective therapeutic strategy than targeting the β-cell alone. While the clinical development of GPR40 agonists has faced challenges, including compound-specific toxicities, [13]the robust efficacy demonstrated by full agonists like AM-1638 underscores the significant potential of this therapeutic class. Future efforts may focus on designing next-generation full agonists with optimized safety profiles to fully realize the promise of GPR40 activation for patients with type 2 diabetes.
References
-
Title: A Potent Class of GPR40 Full Agonists Engages the Entero-Insular Axis to Promote Glucose Control in Rodents Source: PLOS One URL: [Link]
-
Title: AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF Source: ResearchGate URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC Source: PubMed Central URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PubMed URL: [Link]
-
Title: AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PLOS One URL: [Link]
-
Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist Source: PubMed URL: [Link]
-
Title: AMG 837: a potent, orally bioavailable GPR40 agonist Source: PubMed URL: [Link]
-
Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist | Request PDF Source: ResearchGate URL: [Link]
-
Title: AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner Source: Endocrinology and Metabolism URL: [Link]
-
Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In vitro characterization of AMG 837 Source: PLOS One URL: [Link]
-
Title: GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist Source: ACS Publications URL: [Link]
-
Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC Source: PubMed Central URL: [Link]
-
Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]
-
Title: GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo Source: National Institutes of Health (NIH) URL: [Link]
-
Title: GLP-1 and GIP plasma responses to GPR40 agonists in vivo in mice Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
A Senior Application Scientist's Guide to Correlating In Vitro Potency and In Vivo Efficacy of the GPR40 Agonist AMG-837
For researchers and drug development professionals navigating the landscape of novel therapeutics for Type 2 Diabetes (T2D), the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising target.[1][2] This receptor, primarily expressed on pancreatic β-cells and enteroendocrine cells, responds to fatty acids to amplify glucose-stimulated insulin secretion (GSIS).[1][2][3] This guide provides an in-depth analysis of AMG-837, a novel GPR40 agonist, offering a critical comparison of its in vitro potency and in vivo efficacy with other relevant compounds. Our objective is to furnish a comprehensive resource that not only presents data but also elucidates the scientific rationale behind the experimental methodologies, thereby empowering researchers to make informed decisions in their own investigations.
The GPR40 Signaling Axis: A Dual-Pronged Approach to Glycemic Control
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of GPR40 to the Gαq subunit of the G protein complex.[1] This triggers phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The culmination of this signaling is an enhancement of insulin secretion from pancreatic β-cells, but critically, this occurs only in the presence of elevated glucose levels.[1][4] This glucose-dependent mechanism of action is a key advantage for GPR40 agonists, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4]
More recent research has unveiled a second dimension to GPR40 agonism. So-called "full agonists" have been shown to not only stimulate insulin secretion directly but also to engage the "entero-insular axis" by promoting the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gut.[3][5] These incretins, in turn, further potentiate insulin release from β-cells. This dual mechanism offers the potential for more robust glycemic control.
Figure 1: GPR40 signaling pathway. Agonist binding to GPR40 activates Gαq, leading to increased intracellular calcium and potentiation of glucose-stimulated insulin secretion. Full agonists can also stimulate incretin release.
In Vitro Potency of AMG-837: A Comparative Analysis
The initial characterization of any novel compound hinges on robust in vitro assays to determine its potency and mechanism of action at the molecular target. For GPR40 agonists, several key assays are routinely employed.
Key In Vitro Assays for GPR40 Agonist Characterization:
-
Calcium Flux Assay: This is a primary functional assay that measures the increase in intracellular calcium concentration upon GPR40 activation. It is a direct readout of Gαq signaling. The potency of an agonist is typically reported as the half-maximal effective concentration (EC50).
-
GTPγS Binding Assay: This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins. It provides a quantitative measure of the agonist's ability to induce G protein coupling.
-
Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, downstream products of PLC activation. It provides a more integrated measure of the Gαq signaling cascade than calcium flux.
AMG-837 has been characterized as a potent partial agonist of the GPR40 receptor.[6][7][8] This is a critical distinction, as partial agonists do not elicit the maximal possible response from the receptor, even at saturating concentrations, when compared to a full agonist. This property has significant implications for its in vivo efficacy profile.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Agonist Type | Reference |
| AMG-837 | Human GPR40 | GTPγS Binding | A9_GPR40 | 1.5 ± 0.1 nM | Partial | [4] |
| AMG-837 | Human GPR40 | Calcium Flux | CHO_GPR40 | 0.12 ± 0.01 µM | Partial | [3] |
| AMG-837 | Mouse GPR40 | Insulin Secretion | Isolated Mouse Islets | 142 ± 20 nM | Partial | [7] |
| AM-1638 | Human GPR40 | Calcium Flux | CHO_GPR40 | - | Full | [3] |
| AM-6226 | Human GPR40 | Calcium Flux | CHO_GPR40 | - | Full | [3] |
| TAK-875 | Human GPR40 | - | - | - | Partial | [3] |
Table 1: Comparative In Vitro Potency of GPR40 Agonists.
As shown in Table 1, AMG-837 demonstrates high potency in the nanomolar range in GTPγS binding and insulin secretion assays.[4][7] Its partial agonism is evident when compared to full agonists like AM-1638 and AM-6226, which elicit a greater maximal response in calcium flux assays.[3] It is also important to note that the potency of AMG-837 can be significantly right-shifted in the presence of serum albumin, to which it is highly bound.[4][6] This is a crucial consideration when extrapolating in vitro data to the in vivo setting.
In Vivo Efficacy of AMG-837: Rodent Models of Diabetes
The ultimate test of a potential therapeutic is its ability to produce the desired physiological effect in a living organism. For anti-diabetic agents, the oral glucose tolerance test (OGTT) is a cornerstone of in vivo evaluation.[9][10]
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Figure 2: Standard workflow for an oral glucose tolerance test (OGTT) in rodents.
Acute administration of AMG-837 has been shown to significantly lower glucose excursions and increase glucose-stimulated insulin secretion during OGTTs in both normal and diabetic rodent models.[6][8] This effect is dose-dependent and persists even after chronic daily dosing for 21 days in Zucker fatty rats, indicating a lack of tachyphylaxis.[2][6]
| Animal Model | Treatment | Dose (mg/kg) | Effect on Glucose AUC | Effect on Insulin Secretion | Reference |
| Sprague-Dawley Rats | AMG-837 (single dose) | 0.03, 0.1, 0.3 | Dose-dependent reduction | Increased | [4] |
| Zucker Fatty Rats | AMG-837 (single dose) | - | Significant reduction | Increased | [6] |
| Zucker Fatty Rats | AMG-837 (21-day dosing) | - | Sustained reduction | - | [6] |
| High-Fat Diet Fed Mice | AMG-837 (single dose) | 100 | 19% reduction | - | [3] |
| High-Fat Diet Fed Mice | AM-1638 (single dose) | 100 | 48% reduction | - | [3] |
Table 2: In Vivo Efficacy of AMG-837 in Rodent Models.
Correlating In Vitro Potency with In Vivo Efficacy: The Significance of Partial Agonism
A key finding from comparative studies is that the in vitro partial agonism of AMG-837 translates to a distinct in vivo pharmacological profile. While potent in stimulating insulin secretion directly from pancreatic β-cells, AMG-837 does not substantially engage the entero-insular axis to the same extent as full agonists like AM-1638.[3] In vivo studies have shown that AM-1638 leads to a more pronounced improvement in glucose tolerance compared to AMG-837 at similar high doses.[3] This difference is attributed to the ability of full agonists to stimulate the secretion of GLP-1 and GIP, thereby amplifying the insulinotropic effect.[3][5]
This highlights a critical principle in drug development: a simple measure of in vitro potency (EC50) does not always directly correlate with the magnitude of the in vivo response. The intrinsic activity of a compound (i.e., its ability to elicit a maximal response from the receptor) is a crucial determinant of its overall efficacy. In the case of GPR40 agonists, the distinction between partial and full agonism appears to be a key differentiator for engaging the dual mechanisms of glycemic control.
Clinical Perspective and Future Directions
AMG-837, along with another partial agonist TAK-875, entered clinical trials for the treatment of T2D.[2][4][11] While early clinical data for some GPR40 agonists showed promise in improving glycemic control in patients, the development of some, like TAK-875, was halted due to concerns about liver toxicity.[2][11][12] The clinical development of AMG-837 was also discontinued.[13] These outcomes underscore the challenges in translating preclinical findings to human clinical success and highlight the importance of thorough safety and toxicology assessments.
Despite these setbacks, the GPR40 receptor remains a compelling target for the development of new anti-diabetic therapies.[2][11] The learnings from compounds like AMG-837 are invaluable. Future research will likely focus on developing GPR40 agonists with optimized safety profiles and potentially biased signaling properties that can selectively engage the desired therapeutic pathways while minimizing off-target effects.
Conclusion
AMG-837 is a potent, orally bioavailable GPR40 partial agonist that has demonstrated significant glucose-lowering effects in preclinical rodent models.[6][8][14] Its mechanism of action is primarily through the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4] The comparison with full GPR40 agonists reveals that the in vitro characteristic of partial agonism translates to a lack of significant engagement of the incretin axis in vivo, which may limit its maximal glycemic efficacy. This guide has provided a detailed comparison of the in vitro and in vivo data for AMG-837, alongside the experimental rationale, to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics for type 2 diabetes.
References
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]
-
A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS One. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC. PubMed Central. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS One. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]
-
AMG 837: A potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. ResearchGate. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]
-
Review of in vitro and in vivo models for antidiabetic activity. World Journal of Pharmaceutical Research. [Link]
-
Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC. PubMed Central. [Link]
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed. [Link]
-
Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. ResearchGate. [Link]
-
Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PubMed Central. [Link]
-
Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development. [Link]
-
In vitro signaling properties of GPR40 agonists in transiently... ResearchGate. [Link]
-
Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC. PubMed Central. [Link]
-
Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. ijnrd.org [ijnrd.org]
- 11. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AMG-837 Sodium
For researchers at the forefront of metabolic disease research, the potent and selective GPR40 agonist AMG-837 sodium is a valuable tool. However, as with any novel chemical entity, the responsibility of its use extends beyond the experimental phase to its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage your research waste streams effectively, building a foundation of trust that goes beyond the product itself.
The Regulatory Landscape: Understanding Your Responsibilities
The disposal of any chemical waste, including research compounds like this compound, is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] The RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it's created until its final disposal.[2]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific protocols that align with federal, state, and local regulations. State-level agencies often have requirements that are more stringent than federal mandates.
Hazard Assessment of this compound
A material is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While detailed toxicological data for this compound is limited, its biological activity as a potent GPR40 agonist warrants a high degree of caution.
Key Considerations for Hazard Assessment:
-
Toxicity: As a biologically active molecule, its effect on aquatic life and other organisms if released into the environment is unknown. Therefore, it should be treated as potentially ecotoxic.
-
Reactivity: While the sodium salt form is likely stable, the reactivity of the compound with other chemicals should be carefully considered. Avoid mixing with strong acids or bases unless part of a validated inactivation protocol.
-
Physical Form: The solid powder can pose an inhalation risk. Always handle in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: When handling the powdered form, a properly fitted N95 or higher-rated respirator is advised to prevent inhalation.
Step-by-Step Disposal Procedures for this compound Waste Streams
The following procedures are based on general best practices for pharmaceutical and chemical waste disposal. Always confirm these procedures with your institution's EHS department.
Unused or Expired this compound (Pure Compound)
-
Do NOT dispose of solid this compound down the drain or in the regular trash.
-
Segregation: Keep the original container tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste contractor.
Solutions Containing this compound
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect them in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Aqueous Hazardous Waste," the chemical name, concentration, and any other components of the solution.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, appropriate hazardous waste container for flammable liquids. The container must be labeled with "Flammable Hazardous Waste," the chemical name, concentration, and the solvent(s) used.
-
Storage and Disposal: As with the pure compound, store these containers in the designated hazardous waste area for collection by a certified contractor.
Contaminated Labware and Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated paper towels, should be collected in a dedicated, lined hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with an appropriate solvent (one in which this compound is soluble, followed by water) is a common practice. The rinsate must be collected as hazardous waste.
Chemical Inactivation: An Advanced Disposal Strategy
For facilities equipped to do so, chemical inactivation can be an effective method to degrade the active pharmaceutical ingredient (API) before disposal.[3] This can render the waste less hazardous, though the final treated waste may still require disposal as hazardous waste. These procedures should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional EHS approval.
Potential Inactivation Methods (to be validated on a small scale):
-
Advanced Oxidation Processes (AOPs): These methods use strong oxidizing agents like hydrogen peroxide or ozone to break down organic molecules.[3] A combination of UV light and hydrogen peroxide has been shown to be effective for degrading some pharmaceutical compounds.[4]
-
pH Adjustment: Some compounds can be hydrolyzed and inactivated by exposure to strong acids or bases.[3] The stability of this compound at extreme pH values would need to be determined experimentally.
The following diagram illustrates a general workflow for considering chemical inactivation:
Caption: Decision workflow for the chemical inactivation of this compound waste.
Summary of Disposal Procedures
For quick reference, the table below summarizes the recommended disposal routes for different this compound waste streams.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Solid | Collect in a labeled hazardous waste container. | Do not dispose of in regular trash or down the drain. |
| Aqueous Solutions | Collect in a labeled hazardous waste container. | Do not dispose of down the drain. |
| Organic Solvent Solutions | Collect in a labeled flammable hazardous waste container. | Segregate from aqueous and other incompatible wastes. |
| Contaminated Labware | Collect in a dedicated, lined hazardous waste container. | Includes gloves, pipette tips, etc. |
| Contaminated Sharps | Dispose of in a hazardous waste sharps container. | Never recap needles. |
| Rinsate from Glassware | Collect as hazardous waste. | Ensure glassware is thoroughly decontaminated before reuse. |
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a logistical task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines and working closely with your institution's EHS department, you contribute to a culture of safety and environmental stewardship. As your trusted partner in research, we are committed to providing the information you need to conduct your work safely and effectively, from discovery to disposal.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management. (2024, April 29).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Technological solutions for the management and deactivation of pharmaceutical wastes. (n.d.). Telstar.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Standard Operating Procedure SODIUM. (n.d.). Stony Brook University Environmental Health & Safety.
- Sterilization methods in pharmaceutical manufacturing: an exhaustive analysis of equipment, rooms and processes. (n.d.). Albian Group.
- AMG 837 sodium salt. (n.d.). MedChemExpress.
- This compound. (n.d.). MedKoo Biosciences.
- Methods for Pharmaceutical Decontamin
- (PDF) Oxidative inactivation of drugs. (2014, August 1).
- Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006, October 5). GERPAC.
- AMG 837. (n.d.). MedchemExpress.com.
- AMG 837 hemicalcium salt. (n.d.). R&D Systems.
- AMG 837 hemicalcium salt. (n.d.). Tocris Bioscience.
- Sodium Removal and Disposal Handbook. (n.d.). OSTI.gov.
- Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC.
- This compound. (n.d.). Amerigo Scientific.
- AMG 837 sodium salt. (n.d.). 试剂仪器网.
Sources
Navigating the Handling of AMG-837 Sodium: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a potent GPR40 agonist, AMG-837 sodium is a valuable tool in metabolic disease research.[1][2][3][4] However, its pharmacological activity necessitates a robust safety protocol to protect researchers from potential exposure. This guide provides essential, experience-driven recommendations for the safe handling, application, and disposal of this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment and Control: Understanding the Risk
This compound is an active pharmaceutical ingredient (API) and should be handled with the same precautions as other potent compounds.[5][6][7][8] While it may be shipped as a non-hazardous chemical for research purposes, its biological activity warrants a comprehensive approach to exposure control.[1][9] The primary risks associated with handling powdered APIs include inhalation of airborne particles and dermal contact, both of which can lead to unintended systemic exposure.
To mitigate these risks, a hierarchy of controls should be implemented, with personal protective equipment (PPE) serving as the final and crucial barrier between the researcher and the compound.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on established best practices for managing potent pharmaceutical compounds.[5][6][7][8]
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of fine particles of this compound. For tasks with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed and replaced if contamination is suspected, preserving the integrity of the inner glove. |
| Body Protection | Disposable, low-linting coverall with elastic cuffs (e.g., Tyvek®) | Prevents contamination of personal clothing and skin. The low-linting material is crucial for maintaining a clean experimental environment.[7] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from airborne powder and potential splashes during solution preparation. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area.[6] |
Visualizing PPE Selection: A Step-by-Step Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the potential for airborne dissemination.
-
Pre-Handling Preparation: Before handling the compound, ensure all necessary materials are within the containment area, including weighing paper, spatulas, solvent, and waste containers. This minimizes the need to move in and out of the designated zone.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, coverall, respirator, eye protection, and outer gloves.
-
Weighing and Solution Preparation:
-
Carefully weigh the desired amount of this compound on weighing paper.
-
Use a spatula to transfer the powder to a suitable container for dissolution.
-
Slowly add the desired solvent to the powder to avoid generating dust. AMG-837 is soluble in DMSO.[10]
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the designated handling area with an appropriate deactivating solution or a detergent and water.
-
Carefully doff PPE, starting with the outer gloves and ending with the respirator, to avoid self-contamination.
-
Disposal Plan: Ensuring a Safe and Clean Workspace
-
Contaminated Waste: All disposable items that have come into contact with this compound, including weighing paper, pipette tips, gloves, and coveralls, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous liquid waste container.
-
Follow Institutional Guidelines: Adhere to all institutional and local regulations for the disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Respirex International. (n.d.). Pharmaceutical PPE.
- Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- 3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- MedKoo Biosciences. (n.d.). This compound | CAS# 865231-45-4 | Biochemical.
- MedKoo Biosciences. (n.d.). AMG-837 | CAS#1259389-38-2 | CAS#865231-46-5 | GPR40 agonist.
- MedChemExpress. (n.d.). AMG 837 sodium salt | Free Fatty Acid Receptor Agonist.
- MedchemExpress.com. (n.d.). AMG 837 | Free Fatty Acid Receptor Agonist.
- R&D Systems. (n.d.). AMG 837 hemicalcium salt | Free Fatty Acid Receptor Agonists.
- Tocris Bioscience. (n.d.). AMG 837 hemicalcium salt | Free Fatty Acid Receptors.
- ResearchGate. (2025, August 7). Development of a Suitable Salt Form for a GPR40 Receptor Agonist.
- MedchemExpress.com. (n.d.). AMG 837 calcium hydrate | GPR40/FFA1 Inhibitor.
- Adooq Bioscience. (n.d.). AMG 837 sodium salt | GPR40 激动剂.
- MCE. (n.d.). AMG 837 sodium salt | Free Fatty Acid Receptor激动剂.
- Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267–1270.
- Lin, D. C., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270.
Sources
- 1. medkoo.com [medkoo.com]
- 2. AMG 837 sodium salt | GPR40 激动剂 | AMG 837 sodium salt供应商 AdooQ® [adooq.cn]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical PPE [respirex.com]
- 6. safetyware.com [safetyware.com]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. 3m.com [3m.com]
- 9. medkoo.com [medkoo.com]
- 10. AMG 837 hemicalcium salt | Free Fatty Acid Receptor Agonists: Tocris Bioscience [rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
